Fmoc-PEG2-NHS ester
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O8/c29-23-9-10-24(30)28(23)36-25(31)11-13-33-15-16-34-14-12-27-26(32)35-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMVUZTWJNGUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
488085-18-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488085-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101102662 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488085-18-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-PEG2-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation Strategies
A Senior Application Scientist's In-depth Technical Guide
For researchers, scientists, and drug development professionals, the ability to precisely engineer complex biomolecular conjugates is fundamental to innovation. The field of bioconjugation provides the chemical tools to link proteins, peptides, oligonucleotides, and small molecules, thereby creating novel entities for therapeutic, diagnostic, and research applications. Within the extensive toolkit of crosslinking agents, heterobifunctional linkers stand out for their ability to facilitate controlled, sequential conjugations. Fmoc-PEG2-NHS ester has emerged as a particularly powerful and versatile reagent in this class, offering a unique combination of functionalities that enable sophisticated molecular construction.
This in-depth technical guide provides a comprehensive overview of this compound, from its molecular architecture and reaction mechanisms to practical, field-proven applications and detailed experimental protocols. The aim is to equip the reader with both the theoretical understanding and the practical knowledge to effectively leverage this reagent in their research and development endeavors.
Part 1: Molecular Architecture and Mechanistic Principles
This compound is a precisely designed molecule with three key functional components: a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This tripartite structure is the foundation of its utility, providing orthogonal reactivity and desirable physicochemical properties.
Table 1: Core Components and Functionality of this compound
| Component | Chemical Group | Primary Function | Key Characteristics |
| Fmoc Group | 9-fluorenylmethyloxycarbonyl | Temporary Amine Protection | Stable under neutral to acidic conditions; readily cleaved by mild bases like piperidine.[1][2] |
| PEG Spacer | Polyethylene Glycol (2 ethylene oxide units) | Hydrophilic Linker | Increases aqueous solubility, reduces steric hindrance, and can minimize immunogenicity of the conjugate.[3][4][5][6] |
| NHS Ester | N-hydroxysuccinimide Ester | Amine-Reactive Moiety | Reacts specifically with primary amines at physiological to slightly basic pH to form stable amide bonds.[7][8][9] |
The strategic advantage of this compound lies in its capacity for a two-stage conjugation process.[10]
Stage 1: NHS Ester-Mediated Acylation
The initial conjugation step utilizes the reactivity of the NHS ester. This group readily reacts with primary amines, such as the ε-amine of lysine residues or the N-terminus of a protein, through nucleophilic acyl substitution.[7][8][11] This reaction is most efficient in the pH range of 7.2 to 8.5, where the target amines are sufficiently deprotonated to be nucleophilic, while the hydrolysis of the NHS ester remains manageable.[9][10][12] The outcome is a stable amide bond, covalently linking the Fmoc-PEG2 moiety to the biomolecule.
Figure 1: Two-stage reaction mechanism of this compound.
Stage 2: Fmoc Group Removal
Following the initial conjugation and purification of the intermediate, the Fmoc group can be removed to expose a new primary amine. This deprotection is achieved by treatment with a mild base, most commonly a solution of piperidine in an organic solvent like dimethylformamide (DMF).[2][13] The mechanism involves the abstraction of an acidic proton from the fluorene ring, leading to a β-elimination reaction that liberates the free amine.[14][15] This newly available amine serves as a reactive handle for a second, distinct conjugation step.
Part 2: Applications in Research and Drug Development
The unique characteristics of this compound make it a valuable tool in several advanced applications.
PEGylation and Biomolecule Modification
PEGylation, the covalent attachment of PEG chains, is a well-established strategy to enhance the therapeutic properties of proteins and peptides.[3][6][] It can improve solubility, increase hydrodynamic volume to reduce renal clearance, and shield the biomolecule from proteolytic degradation and the host immune system.[3][6][17][18] this compound allows for the introduction of a short, hydrophilic PEG spacer, which can be beneficial for improving the biophysical properties of the modified molecule.[19][20]
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this reagent can be used to incorporate a PEGylated linker at a specific position within a peptide sequence, typically at the N-terminus or on a lysine side chain. After peptide synthesis and cleavage from the solid support, the Fmoc group can be removed, providing a terminal amine that is separated from the peptide backbone by a flexible, hydrophilic spacer. This is particularly useful for preparing peptides for subsequent conjugation to carrier proteins, surfaces, or small molecule drugs.[21]
Construction of Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize an antibody to deliver a potent cytotoxic agent to cancer cells. The linker connecting the antibody and the drug is a critical component of the ADC, influencing its stability, solubility, and pharmacokinetic profile.[] this compound can be employed in the synthesis of these linkers. For instance, it can be conjugated to an antibody via lysine residues. Following purification, the Fmoc group is removed, and the exposed amine is then used to attach the cytotoxic payload, often through another linker moiety.[23][24] The inclusion of the PEG spacer can enhance the overall solubility and stability of the final ADC.[][25]
Part 3: Detailed Experimental Protocol: Two-Step Labeling of a Protein
This protocol outlines a general procedure for the sequential conjugation of two different molecules to a protein using this compound.
Objective: To first conjugate this compound to a protein via its primary amines, and subsequently, after Fmoc deprotection, to attach a second molecule to the newly exposed amine.
Materials:
-
Protein of interest (e.g., IgG antibody)
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Second molecule for conjugation (e.g., a fluorescent dye with an NHS ester reactive group)
-
Size-exclusion chromatography (SEC) desalting columns
Methodology:
Figure 2: Step-by-step experimental workflow for two-step protein conjugation.
Step 1: Conjugation of this compound to the Protein
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).[26]
-
Reagent Preparation: Immediately prior to use, prepare a stock solution (e.g., 10 mg/mL) of this compound in anhydrous DMF or DMSO.[27][28]
-
Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[7]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography using a desalting column equilibrated with the reaction buffer.
Step 2: Fmoc Deprotection
-
Deprotection: To the purified Fmoc-PEG2-Protein conjugate, add the 20% piperidine in DMF solution. The final concentration of piperidine should be sufficient to initiate deprotection, typically around 5-20% of the total volume.
-
Incubation: Allow the deprotection reaction to proceed for 15-30 minutes at room temperature.
-
Purification: Immediately purify the H2N-PEG2-Protein by passing it through a desalting column to remove piperidine and the cleaved Fmoc adducts.
Step 3: Second Conjugation
-
Reaction: To the purified H2N-PEG2-Protein, add the second molecule for conjugation (e.g., a 10-fold molar excess of a fluorescent dye-NHS ester).
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent dye.
-
Final Purification: Purify the final conjugate using a desalting column to remove any unreacted materials. The final product can be characterized by spectroscopy and mass spectrometry.
Part 4: Conclusion
This compound is a highly effective heterobifunctional crosslinker that provides a robust solution for the sequential, controlled modification of biomolecules. Its unique architecture, combining a stable but readily cleavable protecting group, a beneficial hydrophilic spacer, and a highly specific amine-reactive group, empowers researchers to construct complex and well-defined bioconjugates. A thorough understanding of its reaction mechanisms and the practical considerations for its use, as outlined in this guide, will enable scientists and developers to fully harness its potential in creating the next generation of therapeutics, diagnostics, and research tools.
References
- Benchchem. (n.d.). An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
- Creative PEGWorks. (n.d.). What are PEGylated Proteins?.
- PurePEG. (2025, October 16). The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits.
- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Creative Biolabs. (n.d.). What are PEG Linkers?.
- Creative PEGWorks. (n.d.). PEG Linkers: Structure, Applications & Contributions.
- Gupta, S., et al. (2018). Protein PEGylation for cancer therapy: bench to bedside. Journal of Cellular and Molecular Medicine, 22(12), 5893-5903.
- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.
- BOC Sciences. (n.d.). Protein PEGylation Services.
- AxisPharm. (2023, February 9). Application of PEG Linker.
- MtoZ Biolabs. (n.d.). A Brief Description of the Advantages and Challenges of PEGylated Proteins.
- ResearchGate. (n.d.). Main advantages for PEGylation of proteins and liposomes.
- YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- MedKoo Biosciences. (n.d.). This compound | CAS# 1807534-85-5.
- MedchemExpress.com. (n.d.). Fmoc-PEG2-C2-NHS ester | PROTAC Linker.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- BroadPharm. (n.d.). This compound, 1807534-85-5.
- de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(19), 3447.
- ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)....
- ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. 9(41), 13917-13926.
- CD Bioparticles. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.
- MySkinRecipes. (n.d.). Fmoc-PEG2-C2-NHS ester.
- MedchemExpress.com. (n.d.). Fmoc-NH-PEG2-NHS ester | Intermediate.
- CymitQuimica. (n.d.). Fmoc-PEG2-C2-NHS ester.
- Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism.
- BroadPharm. (n.d.). PEG NHS ester.
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- BroadPharm. (n.d.). PEG NHS ester, Amine Reactive Reagent.
- ChemicalBook. (n.d.). This compound | 1807534-85-5.
- Benchchem. (n.d.). Application Notes and Protocols for Protein Labeling with Acid-PEG2-NHS Ester.
- MedChemExpress. (n.d.). Fmoc-PEG2-C2-NHS ester - Product Data Sheet.
- PurePEG. (n.d.). Fmoc-NH-PEG2-CH2COOH.
- AxisPharm. (n.d.). Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers.
- BroadPharm. (n.d.). Fmoc PEG, PEG reagent, PEG linker.
- Benchchem. (n.d.). Mechanism of Fmoc-PEG5-NHS ester reaction with primary amines.
- NSP-Functional Polymers & Copolymers. (n.d.). Fmoc-NH-PEG-NH2.
- BroadPharm. (n.d.). m-PEG2-NHS ester, 1127247-34-0.
Sources
- 1. youtube.com [youtube.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. purepeg.com [purepeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 17. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. medkoo.com [medkoo.com]
- 20. This compound, 1807534-85-5 | BroadPharm [broadpharm.com]
- 21. Fmoc-PEG2-C2-NHS ester [myskinrecipes.com]
- 23. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Application of PEG Linker | AxisPharm [axispharm.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. glenresearch.com [glenresearch.com]
- 28. interchim.fr [interchim.fr]
An In-depth Technical Guide to Fmoc-PEG2-NHS Ester: Structure, Mechanism, and Application in Bioconjugation
Introduction: The Versatility of a Heterobifunctional Linker
In the landscape of modern bioconjugation, drug discovery, and proteomics, the ability to selectively and efficiently link different molecular entities is paramount. Fmoc-PEG2-NHS ester has emerged as a cornerstone reagent for researchers seeking precise control over the assembly of complex biomolecular architectures. This guide provides an in-depth exploration of its chemical properties, reaction mechanisms, and practical applications, offering field-proven insights for its successful implementation in the laboratory.
At its core, this compound is a heterobifunctional crosslinker. This means it possesses two distinct reactive groups, allowing for a sequential and controlled conjugation strategy.[1] One end features a fluorenylmethoxycarbonyl (Fmoc)-protected amine, a staple in solid-phase peptide synthesis (SPPS) for its base-lability.[2][3] The other end is an N-hydroxysuccinimide (NHS) ester, a widely used functional group for its high reactivity and selectivity towards primary amines under physiological conditions.[4][5][6]
Bridging these two functional ends is a short, hydrophilic polyethylene glycol (PEG) spacer. This PEG linker not only enhances the aqueous solubility of the molecule and its conjugates but also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[7][8] The combination of these three components—the base-labile Fmoc group, the amine-reactive NHS ester, and the solubilizing PEG spacer—makes this compound an exceptionally versatile tool for applications ranging from peptide labeling and surface modification to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][10]
Core Chemical Structure and Properties
The utility of this compound is intrinsically linked to its well-defined chemical structure. Understanding its properties is the first step toward designing robust and reproducible conjugation protocols.
The molecule consists of:
-
Fmoc Group: Provides a temporary protective shield for a primary amine. Its removal is typically achieved under basic conditions, which do not affect the integrity of many biomolecules.[2]
-
PEG2 Linker: A two-unit polyethylene glycol chain that imparts hydrophilicity and acts as a flexible spacer.[7]
-
NHS Ester: An activated ester that readily reacts with nucleophilic primary amines to form a stable amide bond.[5][6]
Below is a summary of the key quantitative data for this compound:
| Property | Value | Source(s) |
| CAS Number | 1807534-85-5 | [7][9][11] |
| Molecular Formula | C₂₆H₂₈N₂O₈ | [1][7][11] |
| Molecular Weight | 496.51 g/mol | [7][9][11] |
| Appearance | White to off-white solid or liquid mixture | [9][11] |
| Solubility | Soluble in DMSO and DMF | [9][12] |
Storage and Handling: this compound is sensitive to moisture, particularly the NHS ester group which is prone to hydrolysis.[5][13] For long-term stability, it should be stored at -20°C in a desiccated environment.[7][13] Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation.[13] It is highly recommended to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately prior to each experiment.[13][14] Stock solutions should not be prepared for long-term storage due to the hydrolytic instability of the NHS ester.[4]
Dual Mechanisms of Action: A Two-Step Conjugation Strategy
The power of this compound lies in its two distinct and orthogonal reaction mechanisms. This allows for a stepwise approach to bioconjugation, providing a high degree of control over the final product.
The Amine-Reactive NHS Ester Coupling
The NHS ester is the workhorse for labeling proteins, amine-modified oligonucleotides, and other molecules bearing primary amines.[7][8] The reaction is a classic nucleophilic acyl substitution.[15] An unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[5][15]
The efficiency of this reaction is critically dependent on pH.[14][16] At a pH below 7.2, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive.[14][15] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester, where water acts as the nucleophile, increases significantly, competing with the desired aminolysis reaction and reducing the overall yield.[6][15] Therefore, the optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[6][14]
Caption: Mechanism of Fmoc deprotection using a secondary amine base.
Experimental Protocol: Labeling a Protein with this compound
This protocol provides a generalized workflow for the covalent attachment of this compound to a protein. Optimization of molar excess, reaction time, and temperature may be necessary for specific proteins.
Materials:
-
Protein of interest (1-10 mg/mL)
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5) [13][14]* Anhydrous, amine-free DMSO or DMF [16][17]* Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) [14][17]* Purification system (e.g., desalting column, dialysis cassette) [4][17] Workflow Diagram:
Caption: Experimental workflow for protein labeling with this compound.
Step-by-Step Methodology:
-
Preparation of Protein:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). [14]Buffers containing primary amines like Tris or glycine are incompatible as they will compete with the protein for reaction with the NHS ester. [13][14] * If necessary, perform a buffer exchange using a desalting column or dialysis. [17] * Adjust the protein concentration to 1-10 mg/mL in the reaction buffer. [17]
-
-
Preparation of this compound Solution:
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point for optimization. [4][15] * Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) of the total reaction volume to avoid protein denaturation. [4][14] * Gently mix the reaction.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. [4][18]Longer incubation times (e.g., overnight at 4°C) may be required for less reactive proteins. [17]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification of the Conjugate:
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below are common issues and field-proven strategies to address them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolyzed NHS Ester: Reagent was compromised by moisture. [14] 2. Incorrect Buffer pH: pH is too low (<7.2) or too high (>8.5). [14] 3. Incompatible Buffer: Buffer contains primary amines (e.g., Tris, glycine). [14] | 1. Ensure proper storage and handling of the NHS ester. Prepare fresh solutions in anhydrous solvent immediately before use. [13][14] 2. Verify the reaction buffer pH is within the optimal 7.2-8.5 range. [14] 3. Perform a buffer exchange into an amine-free buffer like PBS. [13][14] |
| Protein Precipitation | 1. High Organic Solvent Concentration: Exceeding 10% DMSO/DMF can denature proteins. [4][14] 2. Protein Instability: The protein is not stable under the chosen buffer conditions. [14] | 1. Keep the volume of the NHS ester stock solution to a minimum, ideally below 10% of the total reaction volume. [4] 2. Ensure the buffer is optimal for your specific protein's stability. |
| High Background or Non-Specific Binding | Unreacted NHS Ester: Excess reactive reagent remains after the main reaction. | Add a quenching step with an amine-containing buffer (Tris or glycine) after the main incubation period. [14][17]Ensure thorough purification to remove all unreacted small molecules. [4] |
Conclusion
This compound stands out as a powerful and versatile tool in the chemical biologist's and drug developer's arsenal. Its dual-functionality, conferred by the orthogonal Fmoc and NHS ester groups, allows for controlled, sequential conjugations. The integrated PEG spacer further enhances its utility by improving the solubility and pharmacokinetic properties of the resulting conjugates. By understanding the core principles of its chemical structure, the nuances of its reaction mechanisms, and the practicalities of its application, researchers can confidently leverage this reagent to advance their work in creating novel bioconjugates, targeted therapeutics, and sophisticated research tools.
References
- An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines. (n.d.). Benchchem.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research.
- Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (2025). Benchchem.
- Reaction Conditions for Chemical Coupling (S9237). (n.d.). New England Biolabs.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC - NIH.
- Deprotecting Fmoc Group Mechanism. (2022). Organic Chemistry - YouTube.
- This compound | CAS# 1807534-85-5. (n.d.). MedKoo Biosciences.
- Fmoc-PEG2-C2-NHS ester | PROTAC Linker. (n.d.). MedchemExpress.com.
- This compound, 1807534-85-5. (n.d.). BroadPharm.
- (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... (n.d.). ResearchGate.
- Fmoc-NH-PEG2-NHS ester | Intermediate. (n.d.). MedchemExpress.com.
- Fmoc-PEG2-C2-NHS ester. (n.d.). CymitQuimica.
- N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.
- This compound. (n.d.). CD Bioparticles.
- Fmoc-NH-PEG-NH2, MW 2k. (n.d.). Creative PEGWorks.
- Fmoc-NH-PEG2-CH2COOH. (n.d.). Advanced ChemTech.
- This compound | 1807534-85-5 | HXC53485. (n.d.). Biosynth.
- Fmoc-PEG2-C2-NHS ester. (n.d.). MySkinRecipes.
- Fmoc PEG, Fmoc Amino PEG Reagent, Fmoc-NH Linkers. (n.d.). AxisPharm.
- This compound. (n.d.). Glyco MindSynth.
- Technical Support Center: Optimizing Acid-PEG2-NHS Ester Reactions. (2025). Benchchem.
- Application Notes and Protocols for Protein Labeling with Acid-PEG2-NHS Ester. (2025). Benchchem.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.
- Fmoc-NH-PEG2-CH2COOH, 166108-71-0. (n.d.). BroadPharm.
- Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim.
- Fmoc-NH-PEG-NH2. (n.d.). Biopharma PEG.
- Protocol for PEG NHS Ester. (2022). BroadPharm.
- Protocol for PEG NHS Reagents. (2024). AxisPharm.
- NHS ester labeling of amino biomolecules. (n.d.).
- NHS ester PEG. (n.d.). BOC Sciences.
- Fmoc-NH-PEG11-NHS ester. (n.d.). BOC Sciences.
Sources
- 1. This compound | 1807534-85-5 | HXC53485 | Biosynth [biosynth.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound, 1807534-85-5 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Fmoc-PEG2-C2-NHS ester [myskinrecipes.com]
- 11. Fmoc-PEG2-C2-NHS ester | CymitQuimica [cymitquimica.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. broadpharm.com [broadpharm.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Understanding the Core Components: A Structural Breakdown
An In-Depth Technical Guide to Fmoc-PEG2-NHS Ester: Properties, Applications, and Protocols
This guide provides a comprehensive technical overview of this compound, a bifunctional linker widely utilized in bioconjugation, peptide synthesis, and drug delivery system development. We will delve into its core chemical properties, explore its mechanism of action in common laboratory applications, and provide detailed, field-tested protocols to ensure successful and reproducible results. The insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups, allowing for the sequential and controlled conjugation of molecules. To fully grasp its utility, we must first dissect its three key functional components: the Fmoc group, the PEG spacer, and the NHS ester.
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group, most commonly employed in solid-phase peptide synthesis (SPPS). Its primary function is to "cap" a primary or secondary amine, preventing it from reacting while another part of the molecule is being modified. The Fmoc group is stable under acidic conditions but can be cleanly and rapidly removed by treatment with a mild base, such as piperidine, regenerating the amine for subsequent reaction.
-
The PEG2 (Polyethylene Glycol) Spacer: The central part of the linker consists of a two-unit polyethylene glycol chain. This oligo(ethylene glycol) spacer is hydrophilic, flexible, and non-immunogenic. Its inclusion in a conjugate can enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the modified molecule by increasing its hydrodynamic radius. The defined length of the PEG2 spacer (a chain length of 8 atoms) provides precise spatial control between the conjugated molecules.
-
The NHS (N-hydroxysuccinimide) Ester: This is an amine-reactive group. NHS esters react efficiently with primary and secondary amines at physiological to slightly basic pH (typically pH 7.2-8.5) to form stable, covalent amide bonds. The NHS group is activated for reaction, making the conjugation process highly efficient and specific towards available amine groups on target molecules like proteins, peptides, or antibodies.
The interplay of these three components makes this compound a powerful tool for sophisticated bioconjugation strategies.
Physicochemical Properties and Data
A precise understanding of the molecular weight and other physical properties is critical for accurate experimental design, particularly for stoichiometry calculations in conjugation reactions and for characterization techniques like mass spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 496.51 g/mol | [1][2][3] |
| Exact Mass | 496.1846 g/mol | [4] |
| Chemical Formula | C₂₆H₂₈N₂O₈ | [1][2][4] |
| CAS Number | 1807534-85-5 | [1][2][4] |
| Appearance | White to off-white solid or liquid mixture | [1][3] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in DMSO, DMF, chloroform, methylene chloride | [3][5] |
Note: The molecular weight may vary slightly between batches due to hydration levels. Always refer to the batch-specific certificate of analysis for the most accurate value when preparing stock solutions.
Mechanism of Action and Reaction Schematics
The utility of this compound lies in its two distinct reactive handles, which can be addressed in a sequential manner. This allows for the construction of complex bioconjugates.
Amine Conjugation via NHS Ester
The primary reaction involves the NHS ester moiety reacting with a primary amine on a target molecule (e.g., the N-terminus of a protein or the side chain of a lysine residue). This reaction proceeds via nucleophilic acyl substitution.
-
Causality: The succinimidyl group is an excellent leaving group. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide byproduct and forming a stable amide bond.
-
Optimal Conditions: The reaction is most efficient at a pH range of 7.2 to 8.5. Below this range, the amine is protonated and thus less nucleophilic. Above this range, the NHS ester becomes increasingly susceptible to hydrolysis, which competes with the desired conjugation reaction.
Fmoc Deprotection
Once the first conjugation is complete, the Fmoc group can be removed to expose a new primary amine.
-
Causality: The Fmoc group is cleaved under mild basic conditions, typically with a secondary amine like piperidine. The mechanism involves an E1cB-elimination. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and the release of carbon dioxide and the free amine.
-
Trustworthiness of Protocol: This deprotection is highly efficient and orthogonal to many other protecting groups used in organic synthesis, making it a reliable step in a multi-step conjugation strategy. The reaction is typically complete within minutes at room temperature.[5]
Visualization of the Workflow
The following diagram illustrates the sequential reaction pathway using this compound.
Caption: Sequential conjugation workflow using this compound.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating by including critical steps for purification and characterization.
Protocol: Conjugation of this compound to a Protein
This protocol details the labeling of a protein with the linker.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., PBS, pH 7.4). Crucially, the buffer must be free of primary amines (e.g., Tris or glycine).
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10) for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 2-10 mg/mL in the Reaction Buffer.
-
Linker Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO. Causality: The NHS ester is moisture-sensitive and will hydrolyze over time in solution. Preparing it fresh is essential for high conjugation efficiency.
-
Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The optimal ratio must be determined empirically for each protein. b. Gently mix the reaction and incubate for 30-60 minutes at room temperature, or 2 hours at 4°C. Avoid vigorous vortexing to prevent protein denaturation.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature. Causality: The excess Tris will react with any remaining NHS ester, preventing non-specific reactions in subsequent steps.
-
Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization: a. Confirm conjugation using SDS-PAGE. The conjugated protein should show a slight increase in molecular weight. b. Quantify the degree of labeling using MALDI-TOF mass spectrometry.
Protocol: On-Conjugate Fmoc Deprotection
This protocol describes the removal of the Fmoc group from the purified protein-PEG conjugate.
Materials:
-
Purified Fmoc-PEG-Protein conjugate
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Purification system (e.g., dialysis or tangential flow filtration)
Procedure:
-
Solvent Exchange (if necessary): If the protein is in an aqueous buffer, it may need to be transferred to a buffer containing a co-solvent like DMF to ensure the solubility of all components. This step is highly protein-dependent and may require optimization to avoid precipitation.
-
Deprotection Reaction: a. Add the Deprotection Solution to the conjugate solution. A common starting point is to add 1 part of the 20% piperidine/DMF solution to 4 parts of the conjugate solution. b. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Purification: Immediately purify the resulting amine-PEG-protein conjugate to remove piperidine and the dibenzofulvene byproduct. Extensive dialysis or tangential flow filtration against the desired final buffer is highly recommended.
-
Validation: The deprotection can be validated by reacting the newly exposed amine with an amine-reactive fluorescent dye (e.g., a different NHS ester dye) and observing fluorescence incorporation.
Applications in Research and Drug Development
The unique properties of this compound lend it to several advanced applications:
-
PROTACs Synthesis: It is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The NHS ester reacts with lysine residues on the antibody, and after Fmoc deprotection, the drug can be coupled to the newly formed amine.
-
Peptide Modification: In peptide synthesis, it can be used to introduce a PEG spacer at a specific site (e.g., the N-terminus or a lysine side chain) for subsequent modification.
-
Surface Functionalization: Solid supports or nanoparticles with primary amine groups can be functionalized with this linker. Subsequent deprotection allows for the covalent attachment of other molecules, such as targeting ligands or proteins.
Conclusion
This compound is a high-utility reagent for researchers in chemistry, biology, and pharmacology. Its defined length, hydrophilic PEG spacer, and orthogonal reactive ends provide a powerful platform for the precise construction of complex biomolecular architectures. By understanding the causality behind the reaction mechanisms and adhering to robust, self-validating protocols, scientists can reliably integrate this linker into their workflows to advance drug discovery and development.
References
Sources
A Senior Application Scientist's Technical Guide to Fmoc-PEG2-NHS Ester
Abstract
Fmoc-PEG2-NHS ester is a heterobifunctional crosslinking reagent of significant utility in modern biopharmaceutical research and development. It integrates three key chemical motifs: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete two-unit polyethylene glycol (PEG) spacer, and a highly reactive N-Hydroxysuccinimide (NHS) ester. This unique architecture enables a sequential and controlled approach to bioconjugation, allowing for the precise linkage of molecules to primary amines while preserving a masked amino functionality for subsequent synthetic steps. This guide provides an in-depth examination of the reagent's chemical properties, mechanism of action, core applications, and detailed, field-proven protocols for its use in modifying peptides, proteins, and other biomolecules. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker to enhance the therapeutic properties of their molecules, such as solubility, stability, and pharmacokinetic profiles.[1][2][3]
Core Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step toward its successful implementation in any experimental design. The molecule is engineered for sequential conjugation, a strategy made possible by its distinct functional ends.[4]
The NHS ester moiety is an amine-reactive group designed for the efficient and specific acylation of primary aliphatic amines, such as the ε-amino group of lysine residues or the N-terminus of proteins.[5][6] The central PEG2 spacer is a short, hydrophilic chain that enhances the aqueous solubility of the reagent and the resulting conjugate, a critical factor in preventing aggregation and improving the pharmacokinetic profile of modified biologics.[2][7] The Fmoc group serves as a temporary, base-labile protecting group for a terminal amine.[2][4] This protection is stable under the conditions required for the NHS ester reaction but can be cleanly removed using a secondary amine base like piperidine, revealing a new primary amine for further functionalization.[4][8]
Key Physicochemical and Identification Data
| Parameter | Value | Source(s) |
| CAS Number | 1807534-85-5 | [7][9][10][11][12] |
| Molecular Formula | C₂₆H₂₈N₂O₈ | [7][9][10][12] |
| Molecular Weight | 496.51 g/mol | [7][9][10][11][12] |
| Appearance | White to off-white solid or liquid mixture | [9][11] |
| Purity | Typically >95% | [10] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [11][13] |
| Storage | Store at -20°C, desiccated, and protected from light.[7][11] For long-term storage, months to years.[7] |
The Chemistry of Conjugation: A Dual Mechanism of Action
The utility of this compound is rooted in its two-stage reactivity. This allows a scientist to first attach the linker to a target biomolecule and then, in a separate step, use the newly deprotected amine as an attachment point for a second molecule, such as a drug payload, imaging agent, or another polymer.
Stage 1: Amine Acylation via NHS Ester Reaction
The initial conjugation step targets primary amines. The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine of a biomolecule attacks the carbonyl carbon of the NHS ester.[4] This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[4]
Causality of Experimental Choice: The pH of the reaction buffer is the most critical parameter for this step. An optimal pH range of 7.2 to 8.5 is essential.[4]
-
Below pH 7: The target primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and effectively halting the reaction.[4][14]
-
Above pH 8.5: The competing reaction of NHS ester hydrolysis accelerates significantly, reducing the yield of the desired conjugate.[4][13][14]
Buffers free of primary amines, such as phosphate or bicarbonate buffers, are mandatory to prevent them from competing with the target molecule.[13][14]
Stage 2: Fmoc Deprotection
Once the linker is securely attached to the first biomolecule, the Fmoc group can be removed to expose the terminal amine for the next reaction. This is achieved through a base-catalyzed β-elimination mechanism.[4][15] Treatment with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like DMF, efficiently removes the Fmoc group.[8][15][16] The base abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene, which is subsequently scavenged by the excess piperidine.[8][17]
Core Applications & Methodologies
The dual-reactivity of this compound makes it a valuable tool in several advanced applications, including the development of Antibody-Drug Conjugates (ADCs), the synthesis of complex peptides, and the functionalization of surfaces.[1][4][9][18]
Application: PEGylation of a Therapeutic Peptide
Objective: To enhance the solubility and plasma half-life of a therapeutic peptide by conjugating it with this compound, followed by the attachment of a larger moiety to the deprotected amine.
Workflow Overview:
Detailed Step-by-Step Protocol: Peptide Conjugation
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.
Materials:
-
Peptide with accessible primary amine(s)
-
This compound
-
Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[13][19]
-
Purification: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) system
-
Deprotection Solution: 20% (v/v) piperidine in DMF[16]
-
Characterization: Mass Spectrometer (MS), UV-Vis Spectrophotometer
Methodology:
-
Preparation of Reactants:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 5-10 mg/mL.[20] Ensure any buffers containing amines (like Tris) have been removed via dialysis or buffer exchange.[5][13]
-
Immediately before use, prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in anhydrous DMSO.[19] Do not store the reagent in solution for extended periods.[13]
-
-
NHS Ester Conjugation:
-
Calculate the required amount of NHS ester. A 5- to 20-fold molar excess of the linker over the peptide is a common starting point. The optimal ratio must be determined empirically.[21]
-
While gently vortexing the peptide solution, add the calculated volume of the this compound stock solution dropwise.[5]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[5][20]
-
-
Purification of Fmoc-PEG-Peptide:
-
Following incubation, purify the reaction mixture to remove unreacted linker and the N-hydroxysuccinimide byproduct.
-
Expert Insight: Size-Exclusion Chromatography (e.g., using a desalting column) is the most effective method for this step, as it separates molecules based on size.[20] The larger peptide conjugate will elute first.
-
Monitor the elution profile using UV absorbance at 280 nm (for the peptide) and combine the relevant fractions.
-
-
Fmoc Deprotection:
-
Final Purification and Validation:
-
Purify the deprotected H₂N-PEG-Peptide using RP-HPLC to remove the deprotection reagents and the dibenzofulvene-piperidine adduct.
-
Collect the product peak and confirm its identity and purity via Mass Spectrometry. The resulting mass should correspond to the peptide mass + the mass of the PEG2-amine linker.
-
Experimental Considerations and Best Practices
-
Reagent Quality: Always use high-purity, anhydrous DMSO or DMF for dissolving the NHS ester. Water contamination will lead to rapid hydrolysis, while amine contaminants in DMF will consume the reagent.[13][14]
-
Stoichiometry: The degree of labeling can be controlled by adjusting the molar ratio of the NHS ester to the biomolecule. For proteins with many lysine residues, using a lower molar excess can help prevent over-labeling, which might compromise protein function.[20]
-
Reaction Monitoring: For critical applications, the reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC or MS to determine the optimal reaction time.
-
Storage of Conjugate: Store the final purified conjugate in a suitable buffer (e.g., PBS). For long-term stability, store at -20°C or -80°C. Adding a cryoprotectant like glycerol (to 50%) can prevent damage from freeze-thaw cycles.[5][21]
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug development and biotechnology. Its heterobifunctional nature provides a framework for controlled, sequential bioconjugation, enabling the construction of complex and precisely defined molecular architectures. By understanding the underlying chemical principles of its dual-stage reactivity and adhering to rigorous, validated protocols, scientists can effectively leverage this reagent to improve the therapeutic potential of peptides, proteins, and other advanced biologics.
References
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
AxisPharm. (n.d.). Fmoc-PEG-NHS ester. Retrieved from [Link]
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
Glyco MindSynth. (n.d.). This compound. Retrieved from [Link]
-
UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
PMC - NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Confluore. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]
Sources
- 1. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. This compound, 1807534-85-5 | BroadPharm [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotium.com [biotium.com]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. Fmoc-PEG2-C2-NHS ester | CymitQuimica [cymitquimica.com]
- 10. glycomindsynth.com [glycomindsynth.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. polysciences.com [polysciences.com]
- 19. NHS ester protocol for labeling proteins [abberior.rocks]
- 20. glenresearch.com [glenresearch.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Stability and Storage of Fmoc-PEG2-NHS Ester
This guide provides a comprehensive technical overview of the stability, storage, and handling of Fmoc-PEG2-NHS ester. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles that govern the efficacy and shelf-life of this critical bioconjugation reagent. By understanding the causality behind each recommendation, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: The Molecular Architecture and Utility of this compound
This compound is a heterobifunctional crosslinker, a molecular tool designed to covalently link two different molecules.[1][2] Its structure is a masterful assembly of three distinct chemical moieties, each with a specific function:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group attached to a primary amine. It is exceptionally stable under acidic and neutral conditions but can be selectively removed with a mild base, typically piperidine, to reveal a reactive amine for subsequent conjugation steps.[3][4] This orthogonality is a cornerstone of modern peptide synthesis and complex bioconjugation strategies.[4]
-
PEG2 (Polyethylene Glycol) Spacer: A two-unit polyethylene glycol chain. This short, hydrophilic spacer enhances the aqueous solubility of the reagent and the resulting conjugate.[5][6][7] It also provides a flexible bridge between the conjugated molecules, which can reduce steric hindrance and help preserve the biological activity of sensitive biomolecules.[7][8]
-
NHS (N-hydroxysuccinimide) Ester: A highly reactive group at the opposing end of the molecule. The NHS ester is the workhorse of the linker, reacting efficiently and specifically with primary amines (such as those on the N-terminus of proteins or the side chain of lysine residues) to form stable, covalent amide bonds.[9][]
This trifunctional architecture makes this compound an invaluable reagent in fields such as antibody-drug conjugate (ADC) development, PROTAC synthesis, peptide modification, and surface functionalization.[1][8][11][12]
Caption: Functional components of the this compound molecule.
The Core Challenge: Chemical Stability and Degradation Pathways
The primary determinant of this compound's stability is the NHS ester moiety. While highly effective for conjugation, this group is intrinsically susceptible to hydrolysis, a chemical reaction with water that cleaves the ester and renders the reagent inactive for its intended purpose.
The Mechanism of Hydrolysis
Hydrolysis of an NHS ester is a nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process competes directly with the desired reaction (aminolysis) where a primary amine from the target molecule is the nucleophile.[13] The product of hydrolysis is the unreactive carboxylic acid and free N-hydroxysuccinimide.
Caption: The hydrolysis pathway of the NHS ester group.
Critical Factors Influencing Stability
The rate of hydrolysis is not constant; it is dramatically influenced by several environmental factors that are critical to control during storage and experimentation.
-
pH: This is the most critical factor governing NHS ester stability.[13][14] The rate of hydrolysis increases exponentially with pH.[9][13] While the desired reaction with primary amines requires the amine to be deprotonated (favored at alkaline pH), this same condition accelerates the competing hydrolysis reaction. This necessitates a carefully optimized pH range for conjugation reactions, typically between pH 7.2 and 8.5, to balance amine reactivity with ester stability.[9][15][16]
-
Moisture: As the reactant in hydrolysis, the presence of even trace amounts of water can lead to significant degradation of the solid reagent over time or rapid inactivation of the reagent in solution.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[14][17] Storing the reagent at low temperatures is essential to slow this degradation process.
-
Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are fundamentally incompatible with NHS ester reactions.[15][16] These buffer components will act as nucleophiles, reacting with and "quenching" the NHS ester, thereby preventing it from labeling the intended target molecule.[16]
Data Presentation: Stability of NHS Esters
The following table summarizes publicly available data on the half-life of NHS esters under various conditions, illustrating the profound impact of pH and temperature.
| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |
| 7.0 | 0 | 4-5 hours | [9][15] |
| 7.0 | Ambient | ~7 hours | [14] |
| 8.0 | 4 | ~1 hour | [14] |
| 8.6 | 4 | 10 minutes | [9][14][15][18] |
| 9.0 | Room Temperature | Minutes | [14] |
Best Practices for Storage and Handling: A Self-Validating System
Adhering to a strict storage and handling protocol is the only way to ensure the reactivity of your this compound. Each step is designed to mitigate the risks of hydrolysis and preserve the reagent's integrity.
Long-Term Storage (Solid Form)
The solid, powdered form of the reagent is the most stable.
-
Temperature: Store at -20°C or colder for long-term stability (months to years).[5][6][11]
-
Environment: The vial must be kept in a dry, desiccated environment . Storing the vial inside a secondary container with a desiccant (e.g., silica gel packs) is highly recommended.
-
Light: Protect the reagent from light.[19] While not as critical as moisture, prolonged exposure can be detrimental.
Causality: Storing the reagent frozen and desiccated minimizes the two key drivers of hydrolysis: molecular motion (temperature) and the availability of water (moisture).
Handling the Solid Reagent
Improper handling upon removal from storage is a common and preventable cause of reagent degradation.
-
Equilibration: Before opening the vial, allow it to warm completely to room temperature while still in its desiccated secondary container. This crucial step prevents atmospheric moisture from condensing onto the cold powder, which would immediately initiate hydrolysis.[19][20]
-
Weighing: Handle the powder in a controlled, low-humidity environment if possible. Weigh out only the amount needed for immediate use and promptly return the stock vial to its desiccated, cold storage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety goggles, as NHS ester compounds can be irritants.[20]
Preparing and Storing Stock Solutions
Stock solutions of this compound are significantly less stable than the solid form and require careful preparation.
-
Solvent Choice: Never prepare stock solutions in aqueous buffers for storage. [19][21] Immediately before use, dissolve the reagent in a high-purity, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[11][16][20][21]
-
Immediate Use: The best practice is to use the stock solution immediately after preparation.
-
Short-Term Storage: If temporary storage is unavoidable, aliquot the anhydrous stock solution into small, single-use volumes and store at -20°C or -80°C for a very limited time (e.g., up to one month at -20°C, up to six months at -80°C) .[11][21] This prevents degradation from repeated freeze-thaw cycles, which can introduce moisture.
Caption: Recommended workflow for handling this compound.
Experimental Protocol: Protein Labeling with this compound
This protocol provides a robust methodology for a common application, detailing not just the steps but the scientific rationale behind them.
Materials
-
Protein of interest (in an amine-free buffer)
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, or 0.1 M Sodium Bicarbonate, pH 8.3.[16]
-
Anhydrous Solvent: High-purity DMSO or DMF.[16]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[15][22]
-
Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette.[16][22]
Procedure
-
Prepare the Protein Solution:
-
Ensure the protein is dissolved in an amine-free Reaction Buffer at a known concentration (e.g., 1-10 mg/mL). If the stock buffer contains Tris or other primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
Causality: This prevents the buffer from competing with the protein for reaction with the NHS ester.[16]
-
-
Prepare the NHS Ester Stock Solution:
-
Following the handling protocol in Section 3, weigh out the required amount of this compound.
-
Immediately before starting the reaction, dissolve the powder in anhydrous DMSO or DMF to a high concentration (e.g., 10 mg/mL or ~20 mM).
-
Causality: Preparing this solution last and using an anhydrous solvent minimizes hydrolysis of the NHS ester before it is introduced to the protein.[20]
-
-
Perform the Conjugation Reaction:
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein (a 10- to 50-fold molar excess is a common starting point).
-
While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[16]
-
Causality: The slightly alkaline pH of the Reaction Buffer (pH 7.4-8.3) ensures that a sufficient population of lysine amines on the protein are deprotonated and nucleophilic, while not so high as to cause immediate hydrolysis of the NHS ester.[13][14] Performing the reaction at 4°C can further slow hydrolysis for sensitive or lengthy incubations.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl).[22]
-
Incubate for an additional 15-30 minutes at room temperature.
-
Causality: The high concentration of primary amines in the Quenching Buffer rapidly reacts with and consumes any remaining unreacted this compound, preventing non-specific labeling during subsequent purification and analysis steps.[15][22]
-
-
Purify the Conjugate:
-
Remove the excess, quenched crosslinker and reaction byproducts (like free NHS) by passing the reaction mixture through a desalting column or by dialyzing against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Causality: This step is essential to obtain a pure conjugate for downstream applications and to remove small molecules that could interfere with assays.
-
Caption: Experimental workflow for protein conjugation.
Conclusion
The utility of this compound in advanced bioconjugation is directly proportional to its chemical integrity. Its stability is not absolute but is a function of its environment. The NHS ester moiety, essential for its reactivity, is also its point of greatest vulnerability, being highly susceptible to hydrolysis. Mastery of this reagent is therefore achieved through the rigorous exclusion of moisture and the careful control of pH and temperature. By adhering to the principles and protocols outlined in this guide—storing cold and dry, equilibrating before use, and utilizing anhydrous solvents for stock solutions—researchers can ensure the reagent performs with maximum efficiency, leading to reproducible and reliable scientific outcomes.
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
UCI Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
AxisPharm. Fmoc-PEG-NHS ester. [Link]
-
National Institutes of Health (NIH). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. [Link]
-
Bioconjugate Chemistry. Mastering Bioconjugation: The Role of Fmoc-Protected PEG Linkers. [Link]
-
AxisPharm. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers. [Link]
-
Single Use Support. Bioconjugates: Examples & Applications. [Link]
-
Creative Biolabs. This compound (CAT#: ADC-L-S0165). [Link]
-
National Institutes of Health (NIH). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. [Link]
Sources
- 1. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. This compound | 1807534-85-5 | HXC53485 | Biosynth [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound, 1807534-85-5 | BroadPharm [broadpharm.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. thermofisher.com [thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. neb.com [neb.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Mechanism and Application of Fmoc-PEG2-NHS Ester Reactions
<
Abstract
This technical guide provides an in-depth analysis of the Fmoc-PEG2-NHS ester, a heterobifunctional linker integral to modern bioconjugation, proteomics, and drug development. We will dissect its molecular architecture, elucidate the dual-stage reaction mechanism, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent with precision and confidence. We will explore the critical parameters governing the reaction, common challenges, and robust purification strategies to ensure the synthesis of well-defined conjugates.
Introduction: Deconstructing the this compound
The this compound is a powerful tool designed for sequential and controlled bioconjugation.[1] Its structure is comprised of three key functional components, each with a distinct and vital role:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the terminal amine.[2] This allows for the selective reaction of the NHS ester while the amine remains shielded. The mild conditions required for its removal are a significant advantage, preserving the integrity of sensitive biomolecules.[2]
-
PEG2 (Polyethylene Glycol) Linker: A short, two-unit polyethylene glycol spacer. This hydrophilic linker enhances the aqueous solubility of the resulting conjugate and provides a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules.[3][4][5][6]
-
NHS (N-hydroxysuccinimide) Ester: A highly reactive group that readily couples with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable and irreversible amide bond.[7][8]
This trifecta of functionalities enables a robust, two-stage conjugation strategy, making it a reagent of choice for constructing complex architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][9]
The Core Reaction Mechanism: A Tale of Two Chemistries
The utility of the this compound is rooted in its ability to undergo two distinct and sequential reactions. This allows for a controlled, stepwise approach to bioconjugation.
Stage 1: Amine PEGylation via NHS Ester Acylation
The initial step involves the reaction of the NHS ester with a primary amine on the target biomolecule. This is a classic nucleophilic acyl substitution reaction.[10] The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide as a byproduct and forming a stable amide bond.[8][10]
The Critical Role of pH: The efficiency of this reaction is exquisitely dependent on the pH of the reaction buffer.[11][12][13]
-
Low pH (<7.2): The primary amine is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which significantly slows or even halts the reaction.[1][13]
-
Optimal pH (7.2 - 8.5): This range represents a delicate balance. The concentration of the deprotonated, reactive amine is sufficient for efficient conjugation, while the rate of a key competing reaction—hydrolysis of the NHS ester—is manageable.[1][7][14]
-
High pH (>8.5): The rate of NHS ester hydrolysis increases dramatically.[13][15] Water molecules act as competing nucleophiles, cleaving the ester and rendering it inactive for conjugation, thereby reducing the overall yield.[7]
Diagram: NHS Ester Reaction Mechanism
Caption: Nucleophilic attack of a primary amine on the NHS ester.
Stage 2: Fmoc Deprotection to Unveil the Second Reactive Handle
Once the PEG linker is securely attached to the first molecule, the Fmoc group can be removed to expose the terminal amine for a subsequent conjugation step. This deprotection is achieved under mild basic conditions, typically using a secondary amine like piperidine in an organic solvent such as dimethylformamide (DMF).[1][2][16]
The mechanism is a base-catalyzed β-elimination:
-
Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorene ring.[16]
-
β-Elimination: This creates a carbanion that is stabilized by the aromatic system. The unstable intermediate then undergoes elimination, cleaving the C-O bond and releasing the free primary amine, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate.[16][17]
-
DBF Scavenging: The excess amine base (e.g., piperidine) acts as a scavenger, trapping the electrophilic DBF to form a stable adduct. This is a critical step to prevent DBF from reacting with the newly deprotected amine, which would terminate the chain.[16][18]
Diagram: Fmoc Deprotection Workflow
Caption: The workflow for Fmoc group removal.
Field-Proven Experimental Protocols
The following protocols are designed as a robust starting point. Optimization may be required based on the specific properties of the biomolecule.
Protocol 1: NHS Ester Conjugation to a Protein
This protocol details the labeling of a protein with this compound.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 8.3-8.5)[11]
-
This compound
-
Quenching solution (e.g., 1 M Tris-HCl or 1 M Glycine, pH 8.0)[10]
-
Purification system (e.g., desalting column for size-exclusion chromatography)[20]
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or a desalting column.[14]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[19][21] Do not store the stock solution, as the NHS ester is moisture-sensitive and will hydrolyze.[19]
-
Reaction Setup: While gently stirring, add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[10] Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to prevent protein denaturation.[14][22]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[11] The optimal time may require empirical determination.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.[14]
-
Purification: Remove unreacted reagent and byproducts using a desalting column (size-exclusion chromatography) or dialysis.[10][20]
Protocol 2: Fmoc Deprotection
This protocol is for the removal of the Fmoc group from the PEGylated conjugate.
Materials:
Procedure:
-
Solvent Exchange (if necessary): If the conjugate is in an aqueous buffer, it must be dried (e.g., by lyophilization) or precipitated.
-
Deprotection Reaction: Resuspend the conjugate in the 20% piperidine/DMF solution. Allow the reaction to proceed for 20-30 minutes at room temperature.
-
Removal of Reagents: The method for removing the deprotection solution and byproducts will depend on the nature of the conjugate. For larger biomolecules, precipitation followed by washing with DMF and then a non-polar solvent like diethyl ether can be effective. For smaller molecules, chromatographic purification may be necessary.
Causality and Experimental Choices: A Deeper Dive
| Parameter | Recommended Choice | Rationale & Justification |
| Reaction pH (NHS Ester) | 8.3 - 8.5 | This pH provides the optimal balance between amine nucleophilicity and NHS ester stability. Lower pH protonates the amine, while higher pH accelerates hydrolysis of the ester.[11][12][24] |
| Reaction Buffer | Phosphate, Borate, Bicarbonate | These buffers are effective in the optimal pH range and, crucially, do not contain primary amines that would compete with the target molecule for reaction with the NHS ester.[7][11] Buffers like Tris and glycine must be avoided.[14] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | This compound is often poorly soluble in aqueous solutions.[11] Anhydrous, amine-free organic solvents are required to prepare a concentrated stock solution and prevent premature hydrolysis.[19][21] |
| Molar Excess of NHS Ester | 10-20 fold | A molar excess is necessary to drive the reaction to completion, especially in dilute protein solutions where hydrolysis is a significant competing reaction.[10][19] |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | Piperidine is a secondary amine that is basic enough to efficiently catalyze the β-elimination of the Fmoc group but mild enough to avoid side reactions on most peptides and proteins.[2][23] |
Purification and Analysis: Ensuring a Homogeneous Product
Purification is a critical step to remove unreacted reagents, byproducts, and to isolate the desired conjugate. The choice of technique depends on the properties of the conjugate.
-
Size Exclusion Chromatography (SEC): This is the most common method for purifying PEGylated proteins. It effectively separates the larger conjugate from smaller molecules like unreacted PEG-linker and hydrolyzed NHS.[20][]
-
Ion Exchange Chromatography (IEX): IEX can be a powerful tool for separating species with different degrees of PEGylation (e.g., mono-PEGylated vs. di-PEGylated) or positional isomers, as the PEG chain can shield surface charges on the protein, altering its retention on the column.[][26][27][28]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for smaller PEGylated molecules and for analytical characterization of the final product.[]
-
Hydrophobic Interaction Chromatography (HIC): Can be used as a complementary technique to IEX, though its effectiveness can vary depending on the relative hydrophobicity of the protein and the PEG linker.[20][]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolyzed NHS Ester due to moisture. 2. Incorrect buffer pH (too low or too high). 3. Buffer contains primary amines (e.g., Tris). | 1. Use fresh, anhydrous DMSO/DMF. Equilibrate reagent to room temperature before opening.[14] 2. Verify buffer pH is within the 7.2-8.5 range.[14] 3. Perform buffer exchange into a non-amine buffer like PBS.[19] |
| Precipitation During Reaction | 1. Poor solubility of the NHS ester in the aqueous reaction. 2. Protein instability in the reaction conditions. | 1. Ensure the final volume of organic solvent is <10%.[14] 2. Confirm the buffer and pH are suitable for your protein's stability. |
| Incomplete Fmoc Deprotection | 1. Insufficient reaction time. 2. Steric hindrance around the Fmoc group. | 1. Extend the reaction time or perform a second deprotection step. 2. Consider a slightly stronger base or alternative deprotection conditions if the issue persists. |
Conclusion
The this compound is a sophisticated and highly effective reagent for advanced bioconjugation. A thorough understanding of its dual-stage reaction mechanism, particularly the critical role of pH in the NHS ester reaction and the specific conditions required for Fmoc deprotection, is paramount to achieving successful and reproducible results. By adhering to the validated protocols, understanding the causality behind experimental choices, and employing robust purification strategies, researchers can confidently synthesize well-defined conjugates for a wide array of applications in drug development and life sciences.
References
-
ResearchGate. (2015, May 30). What happens in amine coupling reaction with NHS/EDC/TEA?. Retrieved from [Link]
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Martinez, C., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Morar-Plescan, D., et al. (2011). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Retrieved from [Link]
-
Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]
-
BioPharm International. (2006). Making Site-specific PEGylation Work. Retrieved from [Link]
-
Schellenberger, V., et al. (2014). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Retrieved from [Link]
- Google Patents. (n.d.). US8889837B2 - Purification of pegylated polypeptides.
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Glyco MindSynth. (n.d.). This compound. Retrieved from [Link]
-
AxisPharm. (n.d.). Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. genscript.com [genscript.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | 1807534-85-5 [amp.chemicalbook.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chem.uci.edu [chem.uci.edu]
- 24. interchim.fr [interchim.fr]
- 26. biopharminternational.com [biopharminternational.com]
- 27. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 28. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
The Strategic Role of the Fmoc Group in Modern PEGylation
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) conjugation, or PEGylation, is a cornerstone technology for enhancing the therapeutic properties of biomolecules, improving pharmacokinetics, reducing immunogenicity, and increasing solubility.[1][2] The precision required in modern bioconjugation necessitates a high degree of control over the reactive moieties involved. This guide delves into the critical purpose of the 9-fluorenylmethyloxycarbonyl (Fmoc) group in PEGylation chemistry. We will explore its function as a temporary protecting group, the underlying chemical principles of its application and removal, and its instrumental role in enabling the controlled, site-specific synthesis of complex PEGylated conjugates for advanced therapeutic and research applications.
The Foundational Chemistry of the Fmoc Protecting Group
The Fmoc group is a base-labile amine protecting group that has become indispensable in organic synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) and advanced bioconjugation.[3][4] Its widespread adoption is due to a unique combination of stability and selective lability, which forms the basis of an orthogonal synthesis strategy.[5][]
Core Advantages of the Fmoc Group:
-
Mild Deprotection Conditions: The most significant advantage of Fmoc chemistry is the ability to remove the protecting group under mild, non-acidic conditions.[5] This is in stark contrast to other common protecting groups like the tert-butyloxycarbonyl (Boc) group, which requires harsh acids (e.g., trifluoroacetic acid, TFA) for cleavage.[7] The mild, basic conditions used for Fmoc removal preserve the integrity of acid-sensitive functional groups and linkages within the target molecule, which is crucial when working with complex biologics.[5][8]
-
Orthogonality: In a synthesis scheme, orthogonality allows for the selective removal of one type of protecting group without affecting others.[5][] The base-labile Fmoc group is perfectly orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) commonly used on amino acids.[5][] This two-dimensional strategy allows for the precise, stepwise assembly of peptide chains or other complex molecules, where the temporary N-terminal Fmoc group is removed at each cycle, while the permanent side-chain protectors remain intact until the final acid-mediated cleavage step.[5]
-
Stability: The Fmoc group is stable to a wide range of acidic and nucleophilic conditions encountered during coupling reactions, ensuring the protected amine remains unreactive until its intended deprotection.[7][9]
The Mechanism of Action: Fmoc Protection and Deprotection
Understanding the mechanism of Fmoc removal is key to appreciating its utility. The process is a classic example of a base-catalyzed β-elimination reaction.
The electron-withdrawing nature of the fluorene ring system makes the proton on the C9 carbon unusually acidic.[10] A weak base, typically a secondary amine like piperidine, abstracts this acidic proton.[10][11] This initiates a cascade that results in the elimination of the Fmoc group as a highly reactive intermediate, dibenzofulvene (DBF), and the release of the free amine along with carbon dioxide.[12] The secondary amine used for deprotection serves a dual purpose: it not only catalyzes the reaction but also acts as a scavenger, trapping the reactive DBF to form a stable, UV-active adduct.[10][13] This scavenging step is crucial as it prevents DBF from participating in unwanted side reactions with the newly liberated amine.[8]
The Core Purpose: Enabling Controlled PEGylation
In the context of PEGylation, the Fmoc group is primarily used to temporarily protect an amine on a heterobifunctional PEG linker.[14][15] These linkers possess two different reactive groups at either end of the PEG chain, allowing for sequential, directional conjugation. A common example is an Fmoc-NH-PEG-COOH or Fmoc-NH-PEG-NHS ester reagent.[1][15]
The strategy is as follows:
-
First Conjugation: The active carboxyl or NHS ester end of the PEG linker is reacted with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule drug). During this step, the Fmoc group at the other end of the PEG chain ensures its amine remains protected and non-reactive.
-
Deprotection: Once the first conjugation is complete and the product is purified, the Fmoc group is selectively removed using a mild base solution (e.g., 20% piperidine in DMF), exposing a new, free primary amine at the terminus of the PEG chain.[14]
-
Second Conjugation: This newly exposed amine is now available as a reactive handle for a second, different conjugation reaction. It can be used to attach targeting ligands, imaging agents, or other functional molecules.
This controlled, stepwise approach is impossible without a reliable and selectively removable protecting group like Fmoc. It prevents polymerization and ensures a well-defined final product, which is a critical requirement in drug development.
Key Applications in Research and Drug Development
The use of Fmoc-protected PEG reagents is central to several advanced applications:
-
PEGylation in Solid-Phase Peptide Synthesis (SPPS): Fmoc-protected PEGylated amino acids (e.g., Fmoc-Asn(PEG)-OH) can be incorporated directly into a growing peptide chain during SPPS.[16] This allows for the precise placement of a PEG chain at a specific site within the peptide sequence, offering fine control over the final molecule's properties.[16]
-
Drug Delivery and Nanotechnology: Fmoc-PEG linkers are used to functionalize nanoparticles or construct drug delivery systems.[17][18] The terminal carboxylic acid can be used to covalently attach a drug, while the Fmoc-protected amine can be deprotected later to attach a targeting ligand for site-specific delivery.[17] Furthermore, the aromatic fluorenyl moiety of the Fmoc group can induce self-assembly of PEG conjugates into nanofibers or hydrogels through π-π stacking interactions, creating sophisticated platforms for controlled therapeutic release.[17][19]
-
Surface Modification: The Fmoc-PEG-amine system allows for the sequential modification of surfaces. A surface can first be functionalized with the PEG linker via its active ester, and after Fmoc removal, the newly generated amine surface can be used to immobilize proteins, antibodies, or other biomolecules.[1]
Experimental Protocols and Methodologies
A robust and validated protocol is essential for successful synthesis. The following sections describe a standard methodology for Fmoc deprotection and a self-validating system for monitoring its completion.
Protocol 1: Standard Fmoc Deprotection of a PEGylated Compound on Solid-Phase Resin
This protocol outlines the removal of an N-terminal Fmoc group from a PEGylated peptide synthesized on a solid support.[12]
Materials:
-
Fmoc-protected PEGylated peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, peptide-synthesis-grade N,N-Dimethylformamide (DMF).[11] A freshly prepared solution is recommended.[11]
-
DMF for washing
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes. Use approximately 10 mL of DMF per gram of resin.[12]
-
Solvent Removal: Drain the DMF from the synthesis vessel completely.
-
First Deprotection Treatment: Add the 20% piperidine/DMF solution to the resin, ensuring it is fully submerged. Agitate the mixture for 3-5 minutes at room temperature.[12]
-
Reagent Removal: Drain the deprotection solution. This fraction contains the cleaved Fmoc adduct and is often collected for quantitative analysis (see Protocol 2).
-
Second Deprotection Treatment: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin. Agitate the mixture for 10-20 minutes at room temperature.[12] For sterically hindered sequences or those involving long PEG chains, extending this time may be necessary to ensure complete removal.[12]
-
Reagent Removal: Drain the deprotection solution.
-
Thorough Washing: Wash the resin extensively to remove all residual piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is 5-7 cycles with DMF.[12]
-
Confirmation (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, on a small sample of the resin to confirm the absence of primary amines (indicating incomplete deprotection) is not the goal, but rather the presence of newly freed primary amines.[20] A positive Kaiser test (blue beads) confirms successful deprotection.[20]
Protocol 2: Quantitative Monitoring of Fmoc Deprotection via UV-Vis Spectrophotometry
This method provides a self-validating checkpoint by quantifying the amount of Fmoc group cleaved, ensuring the reaction has gone to completion.[21] It is based on measuring the strong UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic maximum around 301 nm.[11][20]
Materials:
-
Filtrate collected from Protocol 1 (steps 4 and 6)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectrophotometric grade DMF
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Combine the drained solutions from the first and second deprotection treatments. Dilute the collected solution to a known, precise volume (e.g., in a 10 mL or 25 mL volumetric flask) with DMF.
-
Blank Preparation: Prepare a blank solution with the same concentration of piperidine in DMF as the final diluted sample to zero the spectrophotometer.
-
Spectrophotometric Measurement: Measure the absorbance of the diluted sample at 301 nm. The reading should be within the linear range of the instrument (typically < 2.0 AU). If necessary, perform further accurate dilutions.
-
Calculation: Calculate the moles of Fmoc released using the Beer-Lambert law (A = εcl), where:
-
A = Absorbance at 301 nm
-
ε = Molar extinction coefficient of the DBF-piperidine adduct (a commonly accepted value is ~7800 M⁻¹cm⁻¹)
-
c = Concentration (mol/L)
-
l = Path length of the cuvette (typically 1 cm)
-
-
Validation: The calculated moles of Fmoc should correspond to the initial loading of the resin. A significantly lower value indicates incomplete deprotection, signaling that the deprotection time or conditions need to be optimized.
Technical Considerations and Data Summary
While robust, the Fmoc-PEG system is not without challenges. The steric bulk of the PEG chain can sometimes hinder the efficiency of both coupling and deprotection reactions, especially with longer PEG chains or in sterically crowded regions of a molecule.[12] In such cases, optimization is key.
Table 1: Summary of Standard Fmoc Deprotection Conditions
| Parameter | Condition | Rationale / Notes | Source |
|---|---|---|---|
| Deprotection Reagent | 20-30% Piperidine in DMF | Piperidine is an effective base and scavenger. 20% is the most common concentration. | [10][11] |
| Alternative Reagents | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | A stronger, non-nucleophilic base used for very difficult deprotections. Often used with a piperidine scavenger. | [22] |
| 4-Methylpiperidine | Can reduce side reactions like aspartimide formation. | [23] | |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively swells the resin and facilitates the reaction. | [10] |
| Temperature | Room Temperature | Sufficient for most deprotections. Elevated temperatures are generally avoided to minimize side reactions. | [11] |
| Reaction Time | 5-20 minutes (typically in two steps) | A short initial treatment followed by a longer second treatment ensures efficiency. May need to be extended for difficult sequences. |[12] |
Table 2: Comparison of Analytical Techniques for Deprotection Monitoring
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Source |
|---|---|---|---|
| Principle | Measures absorbance of the DBF-piperidine adduct. | Separates and quantifies the DBF-piperidine adduct. | [21] |
| Accuracy | Good (99-102% recovery). | High; can resolve interferences. | [21] |
| Precision (%RSD) | Good. | Excellent (~1.5% RSD with internal standard). | [21] |
| Throughput | High; rapid measurement. | Lower; requires run time for separation. | [21] |
| Use Case | Ideal for routine, real-time reaction monitoring and validation of completion. | Best for method development, troubleshooting, and precise kinetic studies. |[21] |
Conclusion
The Fmoc group is far more than a simple protecting group; it is a strategic enabler of modern, high-precision PEGylation. Its unique property of base lability, combined with its stability under coupling conditions, provides the orthogonal handle necessary for the stepwise and controlled construction of complex bioconjugates. From creating well-defined PEGylated peptides in SPPS to building sophisticated, multi-functional drug delivery systems, the Fmoc group provides the chemical control required to translate complex molecular designs into tangible therapeutic and diagnostic agents. A thorough understanding of its chemistry, mechanisms, and associated analytical protocols is therefore essential for any scientist or researcher working at the forefront of drug development and bioconjugation.
References
-
Fluorenylmethyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
-
What Are Fmoc Protecting Groups? - Chemistry For Everyone. (2025, May 19). YouTube. Retrieved from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Fmoc: Fluorenylmethyloxycarbonyl Protection. (n.d.). Peptide Port. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Chemistry. Retrieved from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release. (n.d.). Drug Release Peg Derivatives. Retrieved from [Link]
-
Fmoc-NH-PEG-NH2. (n.d.). Biopharma PEG. Retrieved from [Link]
-
The Strategic Advantage of Using Fmoc-Protected Amino Acids in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
White, P., & Chan, W. C. (2000). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 6(1), 1-27. Retrieved from [Link]
-
Fmoc-PEG Linkers and PEGylation Reagents. (2019, November 21). Aapptec Peptides. Retrieved from [Link]
-
Methods for Removing the Fmoc Group. (2025, August 10). ResearchGate. Retrieved from [Link]
-
PEGylated Fmoc-Amino Acid Conjugates as Effective Nanocarriers for Improved Drug Delivery. (2015, May 4). PubMed. Retrieved from [Link]
-
Site-Specific PEGylation of Therapeutic Proteins. (2015, October 28). PMC - NIH. Retrieved from [Link]
-
Fmoc Solid-Phase Peptide Synthesis. (2015). PubMed. Retrieved from [Link]
-
In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC - NIH. Retrieved from [Link]
-
(a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... (n.d.). ResearchGate. Retrieved from [Link]
-
Fmoc-NH2. (n.d.). Apinnotech Co., Ltd. Retrieved from [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]
Sources
- 1. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]
- 2. peptide.com [peptide.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 7. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
- 15. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 16. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Fmoc-NH-PEG-NH2 | Biopharma PEG [biochempeg.com]
- 19. PEGylated Fmoc-Amino Acid Conjugates as Effective Nanocarriers for Improved Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. peptide.com [peptide.com]
- 23. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Hydrophilic Advantage: A Technical Guide to Polyethylene Glycol (PEG) Spacers in Bioconjugation and Drug Delivery
Abstract
Polyethylene glycol (PEG) has transcended its role as a simple polymer to become a cornerstone technology in pharmaceutical development.[1] The process of PEGylation—the covalent attachment of PEG chains to therapeutic molecules—fundamentally alters their physicochemical properties, offering a powerful strategy to overcome significant challenges in drug delivery.[2] This in-depth guide elucidates the core benefits of incorporating hydrophilic PEG spacers into bioconjugates. We will explore the fundamental mechanisms by which PEGylation enhances solubility, stability, and circulation half-life while reducing immunogenicity.[2][3] Through a detailed examination of its applications in antibody-drug conjugates (ADCs), nanoparticles, and therapeutic proteins, this paper provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage PEG spacer technology for creating safer and more effective therapeutics.
Introduction to Polyethylene Glycol (PEG) Spacers
Polyethylene glycol is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units.[4] Its excellent biocompatibility, low immunogenicity, and non-toxicity have made it a ubiquitous tool in the biomedical field.[5] When used as a linker or "spacer" in bioconjugation, PEG chains serve as flexible, hydrophilic bridges that connect a therapeutic payload (like a small molecule drug) to a targeting moiety (like an antibody) or modify the surface of a drug carrier.[6]
The process, known as PEGylation, imparts a unique set of advantages that address common liabilities of therapeutic molecules, such as poor water solubility, rapid systemic clearance, and undesired immune responses.[7][8] These benefits stem directly from the inherent physicochemical properties of the PEG polymer itself.
Core Mechanistic Benefits of Hydrophilic PEG Spacers
The strategic conjugation of a PEG spacer to a biomolecule initiates a cascade of favorable modifications to its pharmacological profile. These benefits are not merely additive but are mechanistically intertwined.
Enhanced Solubility and Stability
A primary challenge in drug development is the poor aqueous solubility of many potent therapeutic candidates.[4] PEGylation directly counters this issue. The ether oxygen atoms in the PEG backbone form extensive hydrogen bonds with water, creating a protective hydration shell around the conjugated molecule.[9][10] This imparted hydrophilicity dramatically increases the water solubility of the entire conjugate, preventing aggregation and precipitation, which is especially critical for hydrophobic drug payloads.[4][11][] This hydration layer also provides steric hindrance, shielding the biomolecule from enzymatic degradation and proteolysis, thereby enhancing its stability in biological fluids.[7][13][14]
Improved Pharmacokinetics: The "Stealth" Effect
Perhaps the most celebrated benefit of PEGylation is its ability to prolong the systemic circulation time of a therapeutic. This is achieved through two primary mechanisms:
-
Reduced Renal Clearance: The PEG chain has a large hydrodynamic volume, significantly increasing the overall size of the conjugate.[3][13] This larger size prevents the molecule from being rapidly filtered out of the bloodstream by the kidneys, a major pathway for clearing smaller molecules.[7][15][]
-
Evasion of the Mononuclear Phagocyte System (MPS): The hydrophilic, flexible PEG chains create a "stealth" shield on the surface of the conjugate or drug carrier (e.g., a liposome).[17][18] This shield sterically hinders the adsorption of opsonin proteins from the plasma, which are the molecular flags that mark foreign substances for uptake and destruction by phagocytic cells in the liver and spleen (the MPS, also known as the reticuloendothelial system or RES).[19][20] By evading this surveillance system, PEGylated therapeutics remain in circulation for significantly longer periods.[19]
Reduced Immunogenicity
For therapeutic proteins and other biologics, immunogenicity is a critical safety concern that can lead to loss of efficacy and adverse reactions. The same steric shielding that prevents MPS uptake also masks the antigenic epitopes on the surface of the protein.[3][15] By physically blocking these sites from recognition by the immune system, PEGylation can significantly lower the risk of generating neutralizing antibodies and other immune responses.[6][11][21]
Optimized Spacing and Controlled Release
Beyond its "stealth" properties, the PEG chain functions as a flexible spacer. In complex bioconjugates like ADCs, this spacer provides critical distance between the large antibody and the small molecule drug. This separation can minimize steric hindrance that might otherwise impair the antibody's ability to bind to its target receptor.[22] Furthermore, PEG linkers can be engineered with cleavable bonds that are sensitive to specific conditions within a target tissue, such as the low pH or high enzyme concentration in a tumor microenvironment.[5] This enables the site-specific, controlled release of the therapeutic payload, maximizing its efficacy at the target site while minimizing systemic toxicity.[5][22]
Critical Applications in Drug Development
The theoretical benefits of PEG spacers are validated by their successful application across a range of therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.[] Many of these cytotoxic payloads are highly hydrophobic. Hydrophilic PEG spacers are essential for:
-
Increasing Drug-to-Antibody Ratio (DAR): By solubilizing the hydrophobic drug, PEG linkers allow more drug molecules to be attached to each antibody without causing aggregation, thereby increasing the potential potency of the ADC.[11]
-
Improving Pharmacokinetics: The PEG spacer enhances the overall solubility and stability of the ADC, preventing its premature clearance and allowing it to reach the tumor target effectively.[11][23]
-
Enhancing the Therapeutic Window: By reducing non-specific uptake and aggregation-related toxicity, PEG spacers contribute to a safer and more effective ADC.[23]
Nanoparticle and Liposome Formulations
Coating nanoparticles and liposomes with PEG chains is the foundational principle of "stealth" drug delivery systems.[17][24] This surface modification prevents the rapid uptake of these carriers by the MPS, dramatically extending their blood-circulation time.[17][19] This prolonged circulation is critical for passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissue due to its leaky vasculature.
Therapeutic Proteins and Peptides
PEGylation is a clinically validated strategy for improving the profiles of protein and peptide drugs.[7] For many biologics, a short in vivo half-life necessitates frequent, high-dose injections. By extending the circulation time and reducing immunogenicity, PEGylation allows for less frequent dosing, which improves patient compliance and can lead to a more sustained therapeutic effect.[7][15][25]
Experimental Design and Protocols
The successful implementation of PEG spacer technology requires careful optimization and rigorous characterization. The choice of PEG spacer length, in particular, is a critical decision that balances competing pharmacological needs.
Key Design Consideration: Optimizing PEG Spacer Length
The length of the PEG spacer is not a one-size-fits-all parameter and must be empirically determined for each new bioconjugate.[26] A longer PEG chain generally provides better hydrophilicity and a more effective stealth shield.[23][27] However, an excessively long or dense PEG layer can also create steric hindrance that interferes with the binding of the targeting ligand to its receptor, thereby reducing the biological activity of the conjugate.[28] Therefore, a balance must be struck to achieve the desired pharmacokinetic profile without compromising on-target efficacy.[26][28]
Table 1: Comparative Impact of PEG Spacer Length on Bioconjugate Properties
| Property | Short PEG Spacer (e.g., PEG4) | Medium PEG Spacer (e.g., PEG12) | Long PEG Spacer (e.g., PEG24+) | Rationale & Causality |
| Solubility | Moderate Improvement | Significant Improvement | Maximum Improvement | Longer chains impart greater hydrophilicity.[23] |
| Circulation Half-Life | Moderate Increase | Significant Increase | Significant Increase | Increased hydrodynamic volume reduces renal clearance.[29] |
| Immune Shielding | Partial Shielding | Effective Shielding | Very Effective Shielding | A larger hydration shell provides more complete masking of epitopes.[27] |
| Target Binding Affinity | Minimal Impact | Potential for Moderate Reduction | Higher Risk of Significant Reduction | Risk of steric hindrance increases with chain length, potentially blocking the binding site.[28] |
| Tumor/Tissue Penetration | Generally Better | Moderate | Potentially Reduced | Smaller overall conjugate size may facilitate better penetration into dense tissues. |
| Overall Efficacy | Application Dependent | Often Optimal | Application Dependent | Represents a trade-off between improved PK/stability and potential loss of binding affinity.[29] |
Protocol: Synthesis of a PEGylated Bioconjugate (Model Workflow)
This protocol describes a general workflow for conjugating an amine-reactive PEG linker (e.g., NHS-PEG-Maleimide) to an antibody, followed by conjugation of a thiol-containing payload.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-PEG-Maleimide linker
-
Reducing agent (e.g., TCEP)
-
Thiol-containing drug payload
-
Reaction and purification buffers (e.g., PBS, pH 6.5-7.5)
-
Size exclusion chromatography (SEC) system for purification
Methodology:
-
Antibody Preparation: If necessary, buffer-exchange the mAb into an amine-free buffer (e.g., PBS) at a concentration of 5-10 mg/mL.
-
PEG Linker Conjugation (Amine Coupling):
-
Dissolve the NHS-PEG-Maleimide linker in a compatible organic solvent (e.g., DMSO).
-
Add a 5-10 molar excess of the dissolved linker to the antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The NHS ester reacts with primary amines (lysine side chains) on the antibody.
-
-
Purification Step 1: Remove the excess, unreacted PEG linker using a desalting column or SEC. The product is now mAb-PEG-Maleimide.
-
Drug Payload Conjugation (Thiol Coupling):
-
Dissolve the thiol-containing drug payload in a suitable solvent.
-
Add a 3-5 molar excess of the drug payload to the purified mAb-PEG-Maleimide solution.
-
Adjust the pH of the reaction mixture to ~6.5-7.0 to favor the maleimide-thiol reaction.
-
Incubate at room temperature for 2-4 hours.
-
-
Purification Step 2: Purify the final ADC (mAb-PEG-Drug) from excess drug and other reactants using SEC.
-
Characterization: Characterize the final conjugate for drug-to-antibody ratio (DAR), purity, aggregation, and biological activity.
Protocol: Characterization of PEGylated Conjugates
Validating the success of PEGylation requires a suite of analytical techniques.
-
Solubility and Aggregation Analysis:
-
Technique: Size Exclusion High-Performance Liquid Chromatography (SE-HPLC) and Dynamic Light Scattering (DLS).
-
Purpose: To confirm the purity of the conjugate and quantify the presence of high molecular weight aggregates. Successful PEGylation should result in a low percentage of aggregates compared to a non-PEGylated control, especially with hydrophobic payloads.[30]
-
-
Pharmacokinetic (PK) Assessment:
-
Technique: In vivo study in an animal model (e.g., mouse, rat).
-
Purpose: To determine the circulation half-life. Blood samples are collected at various time points post-injection, and the concentration of the conjugate is measured (e.g., by ELISA). The resulting data will demonstrate the extended half-life of the PEGylated molecule compared to its unmodified counterpart.[29]
-
-
Stability Assay:
-
Technique: Incubation in serum followed by functional or analytical assessment.
-
Purpose: To evaluate the stability of the conjugate in a biologically relevant matrix. The integrity of the conjugate is monitored over time to assess its resistance to degradation.[29]
-
-
Target Binding Affinity Assay:
-
Technique: Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR).
-
Purpose: To measure whether the PEG spacer interferes with the conjugate's ability to bind its biological target. The binding affinity (e.g., KD value) of the PEGylated conjugate is compared to the non-PEGylated molecule.[28]
-
Visualization of Key Concepts
Caption: Mechanism of the PEG "stealth" effect, preventing immune recognition.
Caption: Structure of an ADC highlighting the function of the PEG spacer.
Caption: Logical workflow for creating and validating a PEGylated bioconjugate.
Conclusion and Future Outlook
Hydrophilic PEG spacers are a clinically validated and indispensable tool in modern drug development.[4] By forming a biological "shield," they profoundly enhance the solubility, stability, and circulation time of therapeutic molecules while simultaneously reducing their immunogenicity.[6][7] This multifunctional capability has transformed challenging drug candidates into viable therapeutics, particularly in the fields of oncology and chronic disease. The rational design of bioconjugates, with careful optimization of PEG spacer length and architecture, is paramount to harnessing these benefits effectively.
As the field advances, next-generation polymers such as polysarcosine and biodegradable PEGs are being explored as potential alternatives to address concerns about long-term accumulation of non-degradable PEGs.[3] Nonetheless, PEGylation remains the gold standard, and a deep, mechanistic understanding of its benefits is essential for any scientist or researcher aiming to develop the next generation of targeted and effective medicines.
References
-
Veronese, F. M., & Pasut, G. (2005). The impact of PEGylation on biological therapies. Advanced Drug Delivery Reviews. Available at: [Link]
-
Baumann, A., Tuerck, D., & Prabhu, S. (2014). Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? Drug Discovery Today. Available at: [Link]
-
Immordino, M. L., Dosio, F., & Cattel, L. (2006). Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential. International Journal of Nanomedicine. Available at: [Link]
-
Khadka, P., et al. (2020). Understanding the Stealth Properties of PEGylated lipids: A Mini-Review. Open Access Pub. Available at: [Link]
-
Pai, S. S., & Dixit, M. (2011). Pharmacokinetic consequences of pegylation. Journal of Controlled Release. Available at: [Link]
-
Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Labinsights. Available at: [Link]
-
ResearchGate. (n.d.). Understanding the Stealth Properties of PEGylated lipids: A Mini-Review. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: Quo vadis? ResearchGate. Available at: [Link]
-
Dahms, K., et al. (2020). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. Pharmaceutics. Available at: [Link]
-
Fani, M., et al. (2014). PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists. Nuclear Medicine and Biology. Available at: [Link]
-
Royal Society of Chemistry. (2021). The Use of Uniform PEG Compounds in the Design of ADCs. Royal Society of Chemistry. Available at: [Link]
-
Tan, S., et al. (2020). Polyethylene glycol-based hydrogel rectal spacers for prostate brachytherapy: a systematic review with a focus on technique. World Journal of Urology. Available at: [Link]
-
ResearchGate. (2025). The effect of PEGylation on the stability of small therapeutic proteins. ResearchGate. Available at: [Link]
-
Chapman, A. P. (2001). Pegylation: Clinical Pharmacokinetics. Clinical Pharmacokinetics. Available at: [Link]
-
Abuchowski, A., et al. (1998). Interactions between PEG and type I soluble tumor necrosis factor receptor: Modulation by pH and by PEGylation at the N terminus. Protein Science. Available at: [Link]
-
Davalli, S., et al. (2012). Stealth Properties to Improve Therapeutic Efficacy of Drug Nanocarriers. Journal of Nanomaterials. Available at: [Link]
-
Reinste. (n.d.). PEGylation of Polymers: Enhancing Solubility and Bioavailability for Indian Research & Industry. Reinste Updates. Available at: [Link]
-
Lee, H., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. Pharmaceutics. Available at: [Link]
-
Nagy, G., et al. (2017). The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. Molecules. Available at: [Link]
-
Zhang, F., et al. (2023). PEGylated therapeutics in the clinic. Journal of Controlled Release. Available at: [Link]
-
IDOSI Publications. (n.d.). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. IDOSI Journals Home. Available at: [Link]
-
NHSJS. (n.d.). How Effective is PEGylation as a Stability Enhancement Method? NHSJS. Available at: [Link]
-
NHSJS. (2025). How Effective is PEGylation as a Stability Enhancement Method? NHSJS. Available at: [Link]
-
Folkert, M. R. (2024). Device-related problems and event rates for PEG hydrogel spacers appear low. Urology Times. Available at: [Link]
-
Kool, J., et al. (2011). PEGylation potentiates the effectiveness of an antagonistic peptide that targets the EphB4 receptor with nanomolar affinity. Experimental Cell Research. Available at: [Link]
-
Monteiro, G. A., et al. (2019). Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability. International Journal of Molecular Sciences. Available at: [Link]
-
Salmaso, S., et al. (2021). PEG-polyaminoacid based micelles for controlled release of doxorubicin: Rational design, safety and efficacy study. Journal of Controlled Release. Available at: [Link]
-
Gref, R., et al. (2012). The controlled intravenous delivery of drugs using PEG-coated sterically stabilized nanospheres. DSpace@MIT. Available at: [Link]
-
Gref, R., et al. (1994). The controlled intravenous delivery of drugs using PEG-coated sterically stabilized nanospheres. Advanced Drug Delivery Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study. ResearchGate. Available at: [Link]
-
Wang, T., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Frontiers in Pharmacology. Available at: [Link]
Sources
- 1. One moment, please... [updates.reinste.com]
- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nhsjs.com [nhsjs.com]
- 9. purepeg.com [purepeg.com]
- 10. nhsjs.com [nhsjs.com]
- 11. labinsights.nl [labinsights.nl]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ovid.com [ovid.com]
- 17. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. openaccesspub.org [openaccesspub.org]
- 19. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]
- 20. Stealth Properties to Improve Therapeutic Efficacy of Drug Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PEG-polyaminoacid based micelles for controlled release of doxorubicin: Rational design, safety and efficacy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. PEGylation potentiates the effectiveness of an antagonistic peptide that targets the EphB4 receptor with nanomolar affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Molecular Architecture of a Versatile Crosslinker
An In-Depth Technical Guide to Fmoc-PEG2-NHS Ester: Properties, Mechanisms, and Applications
This compound is a heterobifunctional crosslinking reagent meticulously designed for advanced applications in bioconjugation, drug development, and chemical synthesis.[1][2] Its structure is a triad of precisely chosen chemical moieties, each conferring a distinct and controllable reactivity. At one terminus, a primary amine is temporarily masked by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[2][3] At the opposite end, an N-hydroxysuccinimide (NHS) ester provides high reactivity and selectivity towards primary amines.[1][2] Bridging these two functional ends is a short, hydrophilic diethylene glycol (PEG2) spacer, which enhances aqueous solubility and mitigates steric hindrance.[1][2][4] This guide provides an in-depth exploration of the core chemistry, safety protocols, and practical applications of this reagent for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is the first step toward its successful implementation in any experimental workflow. The compound is typically supplied as a solid and requires specific storage conditions to maintain its reactivity.
| Property | Value | Source(s) |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 1-(9H-fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate | [1] |
| Synonyms | Fmoc-PEG2-C2-NHS ester, Fmoc-NH-PEG2-NHS ester | [1][5] |
| CAS Number | 1807534-85-5 | [1][2][5] |
| Molecular Formula | C₂₆H₂₈N₂O₈ | [1][5][6] |
| Molecular Weight | 496.51 g/mol | [5][6][7] |
| Appearance | White to off-white solid powder or solid-liquid mixture | [1][5] |
| Purity | Typically >98% | [1][2] |
| Solubility | Soluble in DMSO and DMF | [1][5] |
| Storage (Long-Term) | -20°C, protected from moisture | [1][2][5] |
| Shipping Condition | Ambient temperature | [1][2] |
Expert Insight on Stability and Storage: The NHS ester moiety is susceptible to hydrolysis. It is imperative to store the reagent in a desiccated environment at -20°C for long-term stability.[1][5] Once a stock solution is prepared in an anhydrous solvent like DMSO or DMF, it should be aliquoted to avoid repeated freeze-thaw cycles and used promptly. Stock solutions stored at -80°C can be viable for up to six months.[5]
Core Chemistry and Reaction Mechanisms
The utility of this compound stems from the orthogonal reactivity of its two terminal groups. The NHS ester reacts with nucleophilic amines, while the Fmoc group is stable until exposed to basic conditions.
The Amine-Reactive N-Hydroxysuccinimide (NHS) Ester
The NHS ester is one of the most common functionalities used for bioconjugation due to its high reactivity and selectivity for primary aliphatic amines, such as the side chain of lysine residues or the N-terminus of proteins.[8][][10]
Mechanism of Aminolysis: The reaction is a classic nucleophilic acyl substitution.[11] An unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to yield a highly stable amide bond and release N-hydroxysuccinimide (NHS) as a byproduct.[11][12]
Causality of pH Control: The reaction pH is the most critical parameter.[11]
-
Low pH (<7.0): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and dramatically slowing the desired reaction.[10][11]
-
Optimal pH (7.2 - 8.5): This range provides a crucial balance, ensuring a sufficient concentration of deprotonated, nucleophilic amines while keeping the competing hydrolysis reaction manageable.[8][13]
-
High pH (>9.0): While the rate of aminolysis increases, the rate of NHS ester hydrolysis (reaction with water) accelerates significantly, reducing conjugation efficiency.[8][11] The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6.[8]
The Polyethylene Glycol (PEG) Spacer
The inclusion of a short, discrete PEG linker is a deliberate design choice to enhance the reagent's performance. The PEG2 spacer confers several key advantages:
-
Enhanced Solubility: It significantly increases the hydrophilicity of the molecule, improving its solubility and that of the resulting conjugate in aqueous buffers. [1][2][4]* Reduced Steric Hindrance: The flexible chain provides spatial separation between the conjugated molecule and the reactive site, minimizing steric clashes that could otherwise impede reactivity. [14]* Improved Pharmacokinetics: In therapeutic applications like ADCs or PROTACs, PEGylation is a well-established strategy to improve the stability, circulation time, and overall pharmacokinetic profile of biomolecules. [][15]
Safety and Hazard Information
While not classified as a hazardous substance under GHS, this compound should be handled with standard laboratory precautions. [16]As a fine powder, inhalation should be avoided. Direct contact with skin and eyes may cause irritation.
| Safety Aspect | Recommendation | Source(s) |
| Engineering Controls | Use only in a chemical fume hood. | [16] |
| Personal Protective Equipment | Wear chemical-resistant gloves and safety goggles. | [16] |
| First Aid: Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. | [16] |
| First Aid: Skin Contact | Wash skin with soap and copious amounts of water. | [16] |
| First Aid: Ingestion | Wash out mouth with water and seek medical attention. | [16] |
| First Aid: Inhalation | Move to fresh air. Seek medical attention if symptoms persist. | [16] |
| Spill Cleanup | Mix with an inert absorbent material (e.g., sand), sweep up, and place in a sealed container for disposal. | [16] |
| Fire Extinguishing | Use dry powder or carbon dioxide extinguishers. | [16] |
Key Applications in Research and Drug Development
The unique trifunctional structure of this compound makes it a powerful tool for constructing complex molecular architectures.
-
Sequential Bioconjugation: This is the primary application. A researcher can first conjugate the NHS ester to a primary amine on a protein or surface. After purification, the Fmoc group can be removed to expose a new primary amine, which is then available for a second, distinct conjugation step. [1][3]* PROTAC Synthesis: The reagent serves as a versatile PEG-based linker for connecting a target-binding ligand and an E3 ligase ligand in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). [5][7]* Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach cytotoxic payloads to antibodies. [14]The PEG spacer can improve the solubility and stability of the final ADC. [14][15]* Surface Modification: The NHS ester can be used to immobilize the linker onto an amine-functionalized surface. Subsequent Fmoc deprotection provides a reactive amine handle on the surface for the covalent attachment of biosensors, peptides, or other molecules. [14][17]* Solid-Phase Peptide Synthesis (SPPS): The molecule can be incorporated as a spacer within a peptide sequence during standard Fmoc-based SPPS protocols. [18]
Detailed Experimental Protocols
The following protocols provide a validated starting point for common applications. Optimization may be required based on the specific biomolecules and reagents used.
Protocol 1: General Procedure for Labeling Primary Amines
This protocol describes the conjugation of the NHS ester moiety to a protein.
-
Buffer Preparation: Prepare a non-nucleophilic reaction buffer, such as 100 mM sodium phosphate or 100 mM sodium bicarbonate, and adjust the pH to 8.3-8.5. [13][19]Crucial: Avoid buffers containing primary amines, such as Tris (TBS), as they will compete for reaction. [8][13]2. Biomolecule Preparation: Dissolve the protein or other amine-containing molecule in the reaction buffer. If the stock is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis. [10]3. NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or amine-free DMF to a concentration of 10 mg/mL or ~20 mM. [5][13]4. Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the biomolecule solution while gently stirring. [10][11]Ensure the final concentration of the organic solvent (DMSO/DMF) remains below 10% (v/v) to prevent protein denaturation. [11]5. Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours at 4°C. [11]6. Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. [10][11]7. Purification: Remove unreacted crosslinker and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis. [11]
Protocol 2: Standard Procedure for Fmoc Group Deprotection
This protocol is standard for removing the Fmoc group, for example, from a conjugate prepared in Protocol 1 or during SPPS. [20][21]
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-quality, amine-free DMF. [20][22]2. Reaction Setup: Ensure the Fmoc-protected substrate (e.g., peptide-resin, purified conjugate) is in a suitable reaction vessel and solvent (typically DMF).
-
Deprotection: Add the 20% piperidine/DMF solution to the substrate.
-
Incubation: Agitate the mixture gently for 15-30 minutes at room temperature. [20]For SPPS, this is often split into two shorter treatments (e.g., 2 x 7 minutes) to ensure complete removal. [21][22]5. Washing/Purification:
-
For SPPS: Drain the deprotection solution and wash the resin extensively with DMF (e.g., 5 times) to completely remove the piperidine and the DBF-piperidine adduct before the next coupling step. [21] * For Solution-Phase: The product must be purified from the deprotection reagents using an appropriate method, such as HPLC or precipitation.
-
Visualization of a Sequential Conjugation Workflow
The true power of a heterobifunctional linker is in its ability to facilitate sequential, controlled reactions. The diagram below illustrates a typical workflow.
Conclusion
This compound is a highly versatile and enabling chemical tool. By providing orthogonal reactive handles separated by a beneficial hydrophilic spacer, it allows for the rational design and synthesis of complex conjugates. A thorough understanding of the underlying reaction mechanisms—particularly the critical dependence of the NHS ester reaction on pH and the specific basic conditions required for Fmoc deprotection—is paramount for achieving high-yield, specific, and reproducible results. When handled with appropriate safety measures and applied using validated protocols, this reagent is an invaluable asset for innovation in therapeutics, diagnostics, and materials science.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism. YouTube. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. Retrieved from [Link]
-
CD Bioparticles. (n.d.). This compound. Retrieved from [Link]
-
UCI Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Single Use Support. (2023). Bioconjugates: Examples & Applications. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Glyco MindSynth. (n.d.). This compound. Retrieved from [Link]
-
PMC - NIH. (n.d.). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. This compound, 1807534-85-5 | BroadPharm [broadpharm.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-PEG2-C2-NHS ester | CymitQuimica [cymitquimica.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. susupport.com [susupport.com]
- 16. broadpharm.com [broadpharm.com]
- 17. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fmoc-NH-(PEG) 2 -COOH (13 atoms) Novabiochem 867062-95-1 [sigmaaldrich.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chem.uci.edu [chem.uci.edu]
Methodological & Application
Mastering Bioconjugation: A Detailed Guide to Fmoc-PEG2-NHS Ester Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of PEGylation with Fmoc-PEG2-NHS Ester
In the landscape of advanced biotherapeutics and diagnostics, the precise modification of proteins, peptides, and other biomolecules is paramount. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has emerged as a leading strategy to enhance the therapeutic properties of biomolecules, including increased serum half-life, improved stability, and reduced immunogenicity.[1][2] this compound is a heterobifunctional linker that offers a strategic advantage in this domain. It incorporates a short, discrete PEG spacer (PEG2) to impart favorable physicochemical properties, an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in your research and development endeavors.
The NHS ester moiety is one of the most common and effective functionalities for targeting primary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues.[3][4][5][6] The reaction forms a stable and irreversible amide bond, ensuring the integrity of the resulting conjugate.[3][5][7] The inclusion of the Fmoc group provides a latent reactive site. Following the initial conjugation, the Fmoc group can be selectively removed under mild basic conditions to reveal a primary amine, which can then be used for subsequent modification, enabling the construction of more complex bioconjugates.[8][9]
The Chemistry of Conjugation: A Tale of Two Competing Reactions
The success of a conjugation reaction with an NHS ester hinges on a delicate balance between two competing processes: the desired reaction with the primary amine and the undesired hydrolysis of the NHS ester.[3][7][10]
-
Amine Acylation (Conjugation): The primary amine on the biomolecule, in its unprotonated form (-NH2), acts as a nucleophile and attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][5][7]
-
NHS Ester Hydrolysis: In an aqueous environment, the NHS ester can also react with water, leading to its hydrolysis. This process cleaves the ester bond, rendering the reagent inactive and unable to conjugate to the target amine. The rate of hydrolysis is significantly influenced by the pH of the reaction buffer.[3][7][10]
The interplay between these two reactions is critically dependent on the pH.
The Pivotal Role of pH
The pH of the reaction buffer is the most critical parameter governing the efficiency of NHS ester conjugation.[7][11][12]
-
Low pH (<7.0): At acidic pH, primary amines are predominantly in their protonated, non-nucleophilic form (-NH3+). This significantly slows down the rate of the desired conjugation reaction.[7][13]
-
Optimal pH (7.2 - 8.5): In this range, a sufficient concentration of the primary amine is in its reactive, deprotonated state to facilitate efficient conjugation. While hydrolysis still occurs, the rate of the amine reaction is generally favored.[3][5][10][11] A commonly recommended pH for optimal results is between 8.3 and 8.5.[11][13][14]
-
High pH (>8.5): As the pH increases, the rate of NHS ester hydrolysis accelerates dramatically.[3][7][10] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[3][10][15] This rapid degradation of the reagent can lead to a significant reduction in conjugation efficiency.
Therefore, maintaining the reaction within the optimal pH range is essential for maximizing the yield of the desired bioconjugate.
Visualizing the Reaction Mechanism
Caption: Reaction mechanism of this compound with a primary amine.
Detailed Protocol for Conjugation
This protocol provides a general framework for the conjugation of this compound to a protein. Optimization may be required for specific applications.
Materials and Reagents
-
This compound
-
Protein or other amine-containing biomolecule
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5.[4] Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with the NHS ester. [4][10][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[16]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Experimental Workflow
Caption: General experimental workflow for this compound conjugation.
Step-by-Step Procedure
-
Preparation of Protein Solution:
-
Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.[13] If the protein is in a buffer containing primary amines, it must be exchanged into a suitable amine-free buffer via dialysis or a desalting column.
-
-
Preparation of this compound Stock Solution:
-
Many NHS esters have poor aqueous solubility.[4] Therefore, it is recommended to first dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[4][11]
-
Note: Use high-quality, anhydrous solvents, as any moisture can lead to premature hydrolysis of the NHS ester.[4] The stock solution should be prepared immediately before use.[17]
-
-
Initiation of the Conjugation Reaction:
-
Incubation:
-
Quenching the Reaction:
-
To terminate the reaction and consume any unreacted NHS ester, add a quenching buffer to the reaction mixture.[16] This is a critical step to prevent non-specific labeling in subsequent applications.[16]
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[16]
-
Incubate for an additional 15-30 minutes at room temperature.[16]
-
Purification of the PEGylated Conjugate
After quenching the reaction, it is essential to remove unreacted this compound, the hydrolyzed byproduct, and the quenching reagent. Several chromatography techniques are suitable for the purification of PEGylated proteins.
| Purification Technique | Principle of Separation | Application Notes |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Highly effective for removing low molecular weight impurities like unreacted PEG reagents and byproducts.[][19] |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge. | Can be used to separate proteins with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges.[][19] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | A useful complementary technique to IEX, particularly for proteins that are difficult to purify by other methods.[1][] |
| Reverse Phase Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Widely used for the purification of peptides and small proteins, and can be applied to the analysis of PEGylation sites.[] |
Characterization of the Conjugate
Confirming the successful conjugation and determining the degree of labeling are crucial final steps.
-
SDS-PAGE: A simple and rapid method to visualize an increase in the molecular weight of the protein after PEGylation.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the PEG reagent contains a chromophore, the degree of labeling.
-
Mass Spectrometry (MALDI-TOF): A powerful technique for determining the molecular weight of the intact conjugate with high accuracy.[20][21] By comparing the mass of the native protein with that of the conjugate, the number of attached PEG moieties can be calculated.[20][21] MALDI-TOF MS can also be used to identify the specific sites of conjugation through peptide mapping experiments.[22][23]
Fmoc Deprotection: Unveiling a New Reactive Site
The Fmoc group on the conjugated PEG linker can be removed to expose a primary amine for further modifications. This is typically achieved by treatment with a mild base, most commonly a solution of piperidine in DMF.[8][9]
-
Deprotection Reagent: 20% piperidine in DMF is a standard reagent for Fmoc removal.[9][24][25]
-
Procedure: The conjugate is incubated with the deprotection reagent, followed by purification to remove the piperidine and the fluorenyl byproduct.
This two-step approach of conjugation followed by deprotection allows for the site-specific introduction of a new reactive handle, enabling the creation of complex, multifunctional bioconjugates.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | - pH of the reaction buffer is too low. - Hydrolysis of the NHS ester due to high pH or moisture. - Inactive NHS ester reagent. - Presence of primary amines in the buffer. | - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[3][5][10][11] - Use anhydrous solvents for preparing the NHS ester stock solution and prepare it immediately before use.[4][17] - Use a fresh vial of the NHS ester reagent. - Exchange the protein into an amine-free buffer.[4][10][11] |
| Protein Precipitation | - High concentration of organic solvent. - Change in protein solubility upon conjugation. | - Keep the volume of the organic solvent (DMF or DMSO) to a minimum, typically less than 10% of the total reaction volume. - Perform the reaction at a lower protein concentration. |
| Heterogeneous Product | - Multiple reactive amines on the protein surface. | - Optimize the molar ratio of NHS ester to protein to control the degree of labeling. - Consider using site-specific conjugation strategies if a homogeneous product is required. |
References
- Zivanovic, L., & Zot, R. (2013). Purification and Production of Pegylated Proteins using Membrane Processes. PSU-ETD.
- Schlapschy, M., & Skerra, A. (2014). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. Methods in molecular biology (Clifton, N.J.), 1081, 231–245.
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
- Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins.
- Schlapschy, M., & Skerra, A. (2014). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
- Wang, H., et al. (2013). Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry.
-
Journal of Young Investigators. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Retrieved from [Link]
- Lapek, J. D., Jr, et al. (2017). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Analytical chemistry, 89(17), 9034–9041.
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
- Forouzesh, M., et al. (2019). MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates. Iranian journal of pharmaceutical research : IJPR, 18(3), 1215–1223.
- Wang, H., et al. (2013). Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry.
- Fields, G. B. (2025). Methods for Removing the Fmoc Group.
-
ResearchGate. (2015). MALDI-TOF Characterization of α,α-Difunctionalized Poly(ethylene glycol) for Bioconjugate Synthesis. Retrieved from [Link]
-
UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
- Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 24(1), 133.
-
CellMosaic. (n.d.). MALDI-TOF MS of ADC and Other Protein Conjugate. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]
- Kumar, K. S., & Kuhlman, B. (2018). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Biochemistry, 57(2), 162–167.
Sources
- 1. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 13. interchim.fr [interchim.fr]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 19. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellmosaic.com [cellmosaic.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chem.uci.edu [chem.uci.edu]
- 25. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-PEG2-NHS Ester: A Comprehensive Guide to Protein Labeling for Advanced Bioconjugation and Drug Development
Introduction: The Strategic Advantage of Fmoc-PEG2-NHS Ester in Protein Modification
In the landscape of modern biotherapeutics and diagnostics, the precise modification of proteins is a cornerstone of innovation. The ability to covalently attach functional molecules—be it for targeted drug delivery, imaging, or enhancing pharmacokinetic profiles—hinges on the selection of the appropriate chemical linker. This compound has emerged as a versatile and powerful tool in this arena, offering a unique combination of features that cater to the sophisticated demands of researchers, scientists, and drug development professionals.
This heterobifunctional linker incorporates three key chemical motifs, each serving a distinct and strategic purpose:
-
N-Hydroxysuccinimide (NHS) Ester: This highly reactive group provides a robust and efficient means of conjugating the linker to primary amines (-NH₂) present on the surface of proteins, primarily the ε-amine of lysine residues and the N-terminal α-amine.[1][2] The reaction proceeds via nucleophilic acyl substitution, forming a stable and irreversible amide bond under mild pH conditions.[1][3]
-
Polyethylene Glycol (PEG) Spacer (PEG2): The short, hydrophilic di-ethylene glycol spacer imparts several beneficial properties to the target protein. PEGylation is a well-established strategy to enhance the solubility and stability of biomolecules, reduce immunogenicity, and improve in vivo circulation times.[4][][6] The defined length of the PEG2 linker provides spatial separation between the protein and the yet-to-be-attached molecule, which can be crucial for maintaining the protein's native conformation and function.
-
Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group: The Fmoc group serves as a temporary shield for a terminal amine.[7][8] Its key characteristic is its lability under basic conditions, typically cleavage by a secondary amine like piperidine.[7][9] This orthogonality allows for a multi-step conjugation strategy where the protein is first labeled with the this compound, and then, after purification, the Fmoc group is removed to reveal a primary amine for subsequent reaction with another molecule of interest.[10] This stepwise approach is invaluable for the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs).
This application note provides a detailed, in-depth guide to the principles and protocols for utilizing this compound in protein labeling. We will delve into the causality behind experimental choices, provide robust and self-validating protocols, and ground our recommendations in authoritative scientific literature.
Core Principles: The Chemistry of Protein Labeling with this compound
The successful labeling of a protein with this compound is contingent on a thorough understanding of the underlying chemical reactions and the factors that influence their efficiency.
The NHS Ester-Amine Reaction: A Balancing Act
The reaction between the NHS ester and a primary amine on the protein is a classic example of nucleophilic acyl substitution.[1] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1]
However, this desired aminolysis reaction is in direct competition with hydrolysis, where the NHS ester reacts with water.[1] The rates of both reactions are highly pH-dependent.
-
At low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing down the desired labeling reaction.[1]
-
At optimal pH (7.2 - 8.5): A sufficient concentration of unprotonated primary amines is available for efficient reaction with the NHS ester.[2][11]
-
At high pH (>8.5): While the rate of aminolysis increases, the rate of hydrolysis of the NHS ester becomes significantly faster, leading to a lower overall labeling efficiency.[1][11]
Therefore, maintaining the reaction pH within the optimal range is critical for maximizing the yield of the desired protein conjugate.
The Role of the PEG Spacer
The inclusion of a PEG spacer, even a short one like PEG2, offers several advantages in bioconjugation.[4][12] PEG is a non-toxic, non-immunogenic polymer that can increase the hydrodynamic radius of the modified protein, thereby reducing renal clearance and extending its in vivo half-life.[4] Furthermore, the hydrophilic nature of PEG can improve the solubility and reduce aggregation of the protein conjugate.[][6] In the context of complex bioconjugates, the PEG linker provides a flexible spacer that can sterically insulate the conjugated molecule from the protein, helping to preserve the biological activity of both components.[13]
Fmoc Deprotection: Unveiling the Second Reactive Handle
The Fmoc group is a cornerstone of modern peptide synthesis and has found significant utility in bioconjugation due to its unique deprotection chemistry.[7][14] It is stable to the conditions used for the NHS ester-amine coupling reaction but is readily cleaved by treatment with a mild base, most commonly a solution of piperidine in an organic solvent like dimethylformamide (DMF).[8] This base-catalyzed β-elimination reaction is rapid and clean, yielding the deprotected amine, dibenzofulvene, and carbon dioxide.[7] This orthogonality is the key to enabling sequential conjugation strategies.
Experimental Workflow: A Visual Guide
The overall process of using this compound for protein labeling and subsequent conjugation can be visualized as a multi-step workflow.
Caption: Step-by-step workflow for protein labeling with this compound.
Detailed Protocols
This section provides detailed, step-by-step methodologies for the key experiments involved in protein labeling with this compound.
Materials and Reagents
-
Protein of interest (e.g., antibody, enzyme)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[11]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification/Desalting Columns (e.g., Size-Exclusion Chromatography - SEC)[17]
-
Piperidine
-
Second molecule of interest for conjugation (if applicable)
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, spectrophotometer, etc.)
Protocol 1: Protein Labeling with this compound
This protocol outlines the procedure for the initial conjugation of the this compound to the protein.
1. Preparation of Protein Solution:
- Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris, glycine), a buffer exchange into PBS or sodium bicarbonate buffer is required. This can be achieved through dialysis or by using a desalting column.
- Adjust the protein concentration to 1-10 mg/mL in the chosen reaction buffer (0.1 M sodium bicarbonate, pH 8.3 is recommended for optimal reactivity).[17][18]
2. Preparation of this compound Solution:
- Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.[11] The concentration will depend on the desired molar excess. A 10 mg/mL stock solution is a common starting point.
3. Labeling Reaction:
- Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A 5- to 20-fold molar excess is a good starting point for optimization.[18]
- Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.
- Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[1][17] The longer incubation at a lower temperature can be beneficial for sensitive proteins.
4. Quenching the Reaction (Optional but Recommended):
- To terminate the labeling reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[18]
- Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.
5. Purification of the Labeled Protein:
- Remove unreacted this compound and reaction byproducts by size-exclusion chromatography (desalting column) or dialysis.[19][] The choice of method will depend on the scale of the reaction and the properties of the protein.
Protocol 2: Fmoc Deprotection
This protocol describes the removal of the Fmoc group to expose the primary amine for subsequent conjugation.
1. Preparation of Deprotection Solution:
- Prepare a 20% (v/v) solution of piperidine in DMF.[8]
2. Deprotection Reaction:
- Lyophilize or concentrate the purified Fmoc-PEG2-protein conjugate to remove the aqueous buffer.
- Resuspend the conjugate in the 20% piperidine/DMF solution.
- Incubate at room temperature for 15-30 minutes.
3. Purification of the Deprotected Protein:
- Remove the piperidine and dibenzofulvene byproduct by repeated precipitation with a suitable organic solvent (e.g., diethyl ether) or by size-exclusion chromatography using a column equilibrated with the desired buffer for the next conjugation step.
Characterization of the Labeled Protein
Thorough characterization of the protein conjugate is essential to ensure the success of the labeling reaction and to understand the properties of the final product.
| Parameter | Method(s) | Purpose |
| Protein Concentration | UV-Vis Spectroscopy (A280), BCA Assay, Bradford Assay | To determine the final concentration of the purified protein conjugate. |
| Degree of Labeling (DOL) | Mass Spectrometry (ESI-MS, MALDI-TOF), UV-Vis Spectroscopy (if the label has a distinct absorbance) | To quantify the average number of Fmoc-PEG2 linkers attached per protein molecule.[21][22] |
| Purity and Aggregation | SDS-PAGE, Size-Exclusion Chromatography (SEC) | To assess the purity of the conjugate and to detect the presence of aggregates.[] |
| Confirmation of Conjugation | Mass Spectrometry, Peptide Mapping | To confirm the covalent attachment of the linker to the protein and potentially identify the sites of modification.[22][23] |
| Biological Activity | Relevant functional assays (e.g., ELISA, enzyme activity assays) | To ensure that the labeling process has not compromised the biological function of the protein. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Presence of primary amines in the buffer (e.g., Tris, glycine).- pH of the reaction buffer is too low.- Hydrolysis of the NHS ester.- Insufficient molar excess of the NHS ester. | - Perform buffer exchange into an amine-free buffer.- Ensure the reaction pH is between 7.2 and 8.5.- Prepare the NHS ester solution immediately before use.- Optimize the molar excess of the NHS ester. |
| Protein Precipitation | - High concentration of organic solvent (DMF/DMSO).- Protein is sensitive to the reaction conditions. | - Keep the final concentration of the organic solvent below 10%.- Perform the reaction at 4°C for a longer duration.- Screen different reaction buffers and pH values. |
| High Degree of Labeling (Potential for loss of function) | - High molar excess of the NHS ester.- Long reaction time. | - Reduce the molar excess of the NHS ester.- Decrease the reaction time. |
| Incomplete Fmoc Deprotection | - Insufficient reaction time with piperidine.- Incomplete removal of aqueous buffer before deprotection. | - Increase the incubation time with the piperidine solution.- Ensure the protein conjugate is thoroughly dried before adding the deprotection solution. |
Mechanism Visualization
The following diagram illustrates the chemical reaction between the this compound and a primary amine on a protein.
Caption: Reaction of this compound with a protein's primary amine.
Conclusion
This compound is a sophisticated and highly valuable reagent for the precise and controlled modification of proteins. By understanding the underlying chemical principles of NHS ester reactivity, PEGylation, and Fmoc protection, researchers can leverage this linker to construct complex and functional bioconjugates for a wide array of applications in research, diagnostics, and therapeutic development. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful technology.
References
- Current approaches for the purification of antibody-drug conjugates - PubMed. (n.d.).
- Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - MDPI. (n.d.).
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines - Benchchem. (n.d.).
- Review of Antibody Drug Conjugate (ADC) Purification - BOC Sciences. (n.d.).
- Introduction of the Mass Spread Function for Characterization of Protein Conjugates | Analytical Chemistry - ACS Publications. (2011).
- Amine-Reactive Crosslinker Overview - Creative Proteomics. (n.d.).
- The impact of PEGylation on biological therapies - PubMed. (n.d.).
- Custom PEGylation Services - Bioconjugation - BOC Sciences. (n.d.).
- Top 5 Applications of PEGylated Linkers in Bioconjugation - PurePEG. (2025).
- Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. (2015).
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.).
- Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjugates | Analytical Chemistry - ACS Publications. (2023).
- Analysis and characterization of protein-drug conjugates? - ResearchGate. (2019).
- Purification techniques for next-generation antibody therapeutics - Thermo Fisher Scientific. (n.d.).
- The case for protein PEGylation - Creative PEGWorks. (n.d.).
- Understanding the role of the Fmoc protecting group in peptide synthesis - Benchchem. (n.d.).
- Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC - NIH. (2023).
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. (n.d.).
- Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.).
- Analyze conjugated proteins, polymers, and macromolecules. - Wyatt Technology. (n.d.).
- What Are Fmoc Protecting Groups? - Chemistry For Everyone - YouTube. (2025).
- Protein Conjugates - BioProcess International. (2010).
- Overview of Fmoc Amino Acids - ChemPep. (n.d.).
- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.).
- NHS ester labeling of amino biomolecules. (n.d.).
- This compound | CAS# 1807534-85-5 - MedKoo Biosciences. (n.d.).
- Fmoc-PEG2-C2-NHS ester - CymitQuimica. (n.d.).
- This compound, 1807534-85-5 - BroadPharm. (n.d.).
- Fmoc-PEG2-C2-NHS ester - Product Data Sheet. (n.d.).
- Fmoc-NH-PEG2-NHS ester | Intermediate - MedchemExpress.com. (n.d.).
- Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. (n.d.).
- Application Notes and Protocols for Protein Labeling with Acid-PEG2-NHS Ester - Benchchem. (n.d.).
- Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. (n.d.).
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. (n.d.).
- NHS ester protocol for labeling proteins - Abberior Instruments. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. glenresearch.com [glenresearch.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. medkoo.com [medkoo.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chempep.com [chempep.com]
- 15. Fmoc-PEG2-C2-NHS ester | CymitQuimica [cymitquimica.com]
- 16. This compound, 1807534-85-5 | BroadPharm [broadpharm.com]
- 17. glenresearch.com [glenresearch.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A-to-Z Guide for Utilizing Fmoc-PEG2-NHS Ester in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Linkers in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[1] A PROTAC molecule consists of three essential components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[1][3] The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the pivotal event, leading to the polyubiquitination of the POI and its subsequent destruction by the 26S proteasome.[2]
Far from being a passive spacer, the linker is a critical determinant of a PROTAC's success.[2][4] Its length, composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[1][5] Among the diverse array of linker architectures, polyethylene glycol (PEG) chains have become a mainstay in PROTAC design.[4][5] The inherent hydrophilicity of PEG linkers can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules, a common hurdle in their development.[1][6][7] This enhancement in solubility can positively impact cell permeability and oral absorption.[8][9] Moreover, the flexibility and defined lengths of PEG motifs allow for the systematic optimization of the distance between the POI and E3 ligase, which is crucial for efficient ubiquitination.[8][9]
This guide provides an in-depth technical overview and detailed protocols for the application of Fmoc-PEG2-NHS ester, a versatile building block for the modular synthesis of potent PROTACs.
This compound: A Chemist's Multi-Tool for PROTAC Synthesis
This compound is a heterobifunctional linker that offers a strategic combination of reactive and protective groups, making it an invaluable tool for the stepwise assembly of PROTACs.[10][11]
-
NHS Ester: The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive group.[12][13] It reacts selectively with primary aliphatic amines, such as those found on the side chain of lysine residues or, more commonly in PROTAC synthesis, an amine-functionalized E3 ligase ligand, to form a highly stable amide bond.[12][14]
-
PEG2 Spacer: The short, hydrophilic diethylene glycol (PEG2) spacer enhances the water solubility of the PROTAC construct.[8][9] This is a critical feature for improving the molecule's pharmacokinetic and pharmacodynamic (PK/PD) profile.[4]
-
Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the terminal amine.[15][16] Its key advantage is its orthogonality to the acid-labile protecting groups often used on warheads or E3 ligase ligands.[][18] This allows for the selective deprotection of the linker's amine under mild basic conditions (typically with piperidine) without compromising the integrity of other sensitive functionalities within the molecule.[15][19]
The structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Part 1: Conjugation of this compound to an Amine-Containing Molecule
This protocol details the initial step in PROTAC synthesis: the coupling of the NHS ester moiety of the linker to a primary amine, typically on a modified E3 ligase ligand (e.g., a pomalidomide or VHL ligand derivative).
Mechanism of NHS Ester Aminolysis
The reaction proceeds via a nucleophilic acyl substitution.[14] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[12] This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide and forming a stable, irreversible amide bond.[12][14]
Caption: Mechanism of NHS ester reaction with a primary amine.
Experimental Protocol: NHS Ester Coupling
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[20]
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Reaction vessel (e.g., glass vial with a magnetic stir bar)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 - 1.5 equivalents) in a minimal amount of anhydrous DMF immediately before use.[21] Causality: Using a slight excess of the NHS ester drives the reaction to completion. Preparing the solution just before use is critical as NHS esters are moisture-sensitive and can hydrolyze, reducing reaction efficiency.[12][20]
-
-
Reaction Setup:
-
To the stirred solution of the E3 ligase ligand, add DIPEA or TEA (2.0 - 3.0 equivalents). Causality: The non-nucleophilic base ensures that the primary amine of the ligand is deprotonated and thus maximally nucleophilic.[14] An amine-free buffer system is crucial to prevent the buffer from competing with the target molecule.[20][22]
-
Slowly add the solution of this compound to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction at room temperature (20-25°C) under an inert atmosphere for 2-4 hours.[2] Causality: An inert atmosphere prevents the introduction of atmospheric moisture, which can lead to hydrolysis of the NHS ester.[23] The reaction is typically rapid, but the duration can be optimized based on the specific substrates.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired product.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified using an appropriate chromatographic method, such as flash column chromatography on silica gel or preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to isolate the pure Fmoc-protected intermediate.
-
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous, amine-free DMF or DMSO | Prevents hydrolysis of the NHS ester and avoids side reactions.[20] |
| NHS Ester Stoichiometry | 1.1 - 1.5 equivalents | Drives the reaction towards completion.[21] |
| Base | DIPEA or TEA (2.0 - 3.0 eq.) | Ensures the primary amine is deprotonated and nucleophilic.[14] |
| Reaction Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and stability of the NHS ester.[14] |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion; monitor by LC-MS.[2] |
| pH (if aqueous) | 7.2 - 8.5 | Optimal range for balancing amine nucleophilicity and NHS ester stability.[12][13] |
Part 2: Fmoc Deprotection and Final Conjugation
Following the successful conjugation of the linker to the E3 ligase ligand, the next step is the removal of the Fmoc protecting group to unveil the primary amine. This newly exposed amine is then ready for coupling to the second component of the PROTAC, the "warhead" or POI ligand, which is typically functionalized with a carboxylic acid.
Mechanism of Fmoc Deprotection
The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[15] A secondary amine base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[15] This generates a stabilized carbanion, which then rapidly undergoes elimination to release the free amine, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate. The excess piperidine in the reaction mixture traps the DBF, preventing it from reacting with the newly deprotected amine of the peptide chain.[15]
Caption: Workflow for Fmoc deprotection and subsequent coupling.
Experimental Protocol: Fmoc Deprotection and Amide Coupling
Materials:
-
Fmoc-protected E3 ligase ligand-linker conjugate
-
Piperidine
-
Anhydrous DMF
-
Carboxylic acid-functionalized warhead (POI ligand)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
DIPEA
Procedure:
Step A: Fmoc Deprotection
-
Preparation: Dissolve the Fmoc-protected intermediate in DMF.
-
Deprotection Reaction: Add a solution of 20% piperidine in DMF to the reaction vessel.[24][25] A typical ratio is 1:4 (v/v) piperidine to DMF.
-
Reaction Conditions: Stir the mixture at room temperature for 15-30 minutes. The reaction is usually very rapid.[15]
-
Monitoring: Progress can be monitored by LC-MS, looking for the disappearance of the starting material and the appearance of the deprotected product. The cleavage can also be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct.[16]
-
Work-up: After completion, the piperidine and DMF are typically removed by co-evaporation with a solvent like toluene under reduced pressure or by precipitating the product and washing thoroughly.
Step B: Final Amide Coupling
-
Activation of Warhead: In a separate flask, dissolve the carboxylic acid-functionalized warhead (1.0-1.2 equivalents) and a peptide coupling reagent like HATU (1.1-1.3 equivalents) in anhydrous DMF. Add DIPEA (2.0-3.0 equivalents) and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the solution of the deprotected amine-linker-ligand conjugate to the activated warhead mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 2-6 hours, or until completion as monitored by LC-MS.
-
Purification: Upon completion, the final PROTAC molecule is purified by preparative RP-HPLC to yield the high-purity product for biological evaluation. Characterization is typically performed using LC-MS and NMR.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Yield in NHS Ester Coupling | Hydrolysis of NHS ester: Reagent exposed to moisture. | Use anhydrous solvents, handle NHS ester quickly, and prepare solutions immediately before use.[20] |
| Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine). | Use amine-free buffers such as PBS, HEPES, or sodium bicarbonate.[14][22] | |
| Low pH: Target amine is protonated and non-nucleophilic. | Ensure the reaction pH is between 7.2 and 8.5.[14][26] | |
| Incomplete Fmoc Deprotection | Insufficient Deprotection Time/Reagent: Steric hindrance around the Fmoc group. | Increase the reaction time or perform a second deprotection step.[15] |
| Side Reactions during Final Coupling | Racemization of Warhead: Especially with sensitive amino acid-based warheads. | Use a coupling reagent known to suppress racemization, such as HATU, and maintain a low reaction temperature if necessary.[] |
Conclusion
This compound is a powerful and versatile linker for the modular synthesis of PROTACs. Its orthogonal reactivity allows for a controlled, stepwise assembly process, while the integrated PEG spacer confers beneficial physicochemical properties to the final molecule. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can effectively leverage this building block to construct novel protein degraders, accelerating the discovery of new therapeutics. A thorough understanding of the reaction mechanisms for both NHS ester coupling and Fmoc deprotection is paramount for troubleshooting and achieving high yields of the desired PROTAC.
References
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved January 7, 2026, from [Link]
-
The Role of PEG Linkers in Advancing PROTAC Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved January 7, 2026, from [Link]
-
The Role of PEG Linkers in PROTAC Synthesis: A Manufacturer's Perspective. (2025, October 18). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Chemistry. Retrieved January 7, 2026, from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Troubleshooting Guides. (n.d.). Creative Biolabs. Retrieved January 7, 2026, from [Link]
-
Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? (2017, March 1). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Fmoc-NH-PEG-NH2. (n.d.). NSP-Functional Polymers & Copolymers. Retrieved January 7, 2026, from [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, 1807534-85-5 | BroadPharm [broadpharm.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 23. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 24. chem.uci.edu [chem.uci.edu]
- 25. creativepegworks.com [creativepegworks.com]
- 26. interchim.fr [interchim.fr]
Application Note & Protocol: Fmoc-PEG2-NHS Ester for Advanced Hydrogel Formation
For: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to utilizing Fmoc-PEG2-NHS ester for the fabrication of advanced hydrogels. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss key applications in biomedical research. Our focus is on empowering researchers to not only replicate these methods but also to innovate upon them by understanding the critical "why" behind each step.
Introduction: The Power of Controlled Self-Assembly
Hydrogels, with their high water content and tunable mechanical properties, are exceptional materials for mimicking the extracellular matrix (ECM), making them ideal for 3D cell culture, tissue engineering, and controlled drug release.[1][2][3] Among the various methods for hydrogel fabrication, the self-assembly of peptide- and polymer-based building blocks offers a high degree of control and biocompatibility.[4][5]
This compound is a versatile crosslinking agent that leverages the principles of both peptide chemistry and polymer science. The Fluorenylmethyloxycarbonyl (Fmoc) group is a well-known protecting group in solid-phase peptide synthesis, prized for its ability to drive self-assembly through π-π stacking interactions.[6][7] The polyethylene glycol (PEG) linker provides hydrophilicity and biocompatibility, while the N-hydroxysuccinimide (NHS) ester is a highly efficient reactive group for forming stable amide bonds with primary amines on proteins, peptides, or other functionalized polymers.[8][9] This trifecta of functional groups makes this compound an ideal candidate for creating bespoke hydrogel environments.
The Chemistry of Hydrogel Formation
The formation of hydrogels using this compound is a two-stage process that combines covalent crosslinking with supramolecular self-assembly.
Stage 1: Covalent Amide Bond Formation. The process begins with the reaction of the NHS ester group on the this compound with primary amines (-NH2) present on a polymer backbone or multi-amine molecule.[8][10] This reaction is highly efficient in aqueous solutions at a slightly basic pH (typically 7.2-8.5), forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[8][11][12] This initial step creates the primary polymer chains that will form the hydrogel network.
Stage 2: Supramolecular Self-Assembly. Following the covalent crosslinking, the Fmoc groups, now attached to the polymer backbone, drive the self-assembly of the polymer chains into a three-dimensional network. The planar, aromatic nature of the fluorenyl groups leads to strong π-π stacking interactions in aqueous environments, resulting in the formation of nanofibers.[5][6][7] These fibers entangle to form a stable, self-supporting hydrogel. The strength and properties of the hydrogel can be tuned by controlling the concentration of the this compound and the polymer backbone.
Figure 1. Mechanism of hydrogel formation using this compound.
Protocol: Hydrogel Formation with this compound and Multi-Arm PEG-Amine
This protocol details the formation of a hydrogel using this compound and a 4-arm PEG-Amine. This system is commonly used for 3D cell encapsulation.[13][14]
Materials and Reagents
-
This compound
-
4-Arm PEG-Amine (10 kDa)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Syringes and needles (sterile)
-
Spatula and weighing paper
-
Vortex mixer
-
pH meter or pH strips
Reagent Preparation
Critical Note: this compound is susceptible to hydrolysis. Prepare solutions fresh and use them immediately.[11][12]
-
This compound Stock Solution (100 mM):
-
4-Arm PEG-Amine Solution (10% w/v):
-
Accurately weigh 100 mg of 4-Arm PEG-Amine.
-
Dissolve in 1 mL of sterile DPBS.
-
Vortex until fully dissolved. Ensure the pH of this solution is between 7.2 and 8.5.[8][11] Adjust with minute amounts of 0.1 M NaOH or HCl if necessary. Rationale: The amine groups on the PEG are more reactive in their deprotonated state, which is favored at a slightly basic pH, accelerating the reaction with the NHS ester.[11][12]
-
Hydrogel Formation Procedure
This procedure will yield a 1% (w/v) final hydrogel concentration.
-
Pre-warm the 4-Arm PEG-Amine solution to 37°C. Rationale: This can help to increase the reaction kinetics and ensure a more uniform hydrogel.
-
In a sterile microcentrifuge tube, combine the 4-Arm PEG-Amine solution and the this compound stock solution at the desired ratio. For a 1% hydrogel, a common starting point is a 1:1 molar ratio of NHS ester groups to amine groups.
-
Immediately and vigorously vortex the solution for 10-15 seconds. Rationale: Rapid mixing is crucial to ensure a homogenous distribution of the crosslinker before gelation begins.
-
Quickly transfer the solution to the desired mold or well plate.
-
Incubate at 37°C for 30-60 minutes to allow for complete gelation. Gelation time may vary based on the specific batch of reagents and desired stiffness.
Figure 2. Experimental workflow for hydrogel formation.
Characterization of the Hydrogel
-
Gelation Time: Visually inspect the solution after mixing for the cessation of flow. This can be more accurately measured using rheometry by monitoring the storage (G') and loss (G'') moduli over time. Gelation is considered to have occurred when G' > G''.[16]
-
Mechanical Properties: The stiffness of the hydrogel can be quantified using a rheometer or atomic force microscopy (AFM). The storage modulus (G') is a key parameter representing the elastic properties of the hydrogel.[17]
-
Swelling Ratio: The swelling ratio provides information about the crosslinking density. It can be calculated by comparing the weight of the swollen hydrogel to its dry weight.[18][19]
Applications
The versatility of this compound-based hydrogels makes them suitable for a wide range of biomedical applications.
3D Cell Culture
These hydrogels provide a synthetic, yet biologically relevant, microenvironment for 3D cell culture.[13][14][20] The biocompatibility of PEG minimizes non-specific protein adsorption, while the tunable stiffness allows for the simulation of different tissue types.[1][21] For cell encapsulation, the cells can be resuspended in the 4-Arm PEG-Amine solution before the addition of the this compound.
Controlled Drug Delivery
The hydrogel matrix can be used to encapsulate therapeutic molecules, such as small drugs, peptides, or proteins.[3][22][23] The release of the drug is diffusion-controlled and can be modulated by altering the crosslinking density of the hydrogel.[24] For covalent attachment of drugs, the drug molecule must possess a primary amine group to react with the NHS ester.
| Application | Key Parameters to Optimize | Typical Range |
| 3D Cell Culture | Hydrogel Stiffness (Storage Modulus) | 1-10 kPa for soft tissues[21] |
| Porosity | Dependent on polymer concentration[25] | |
| Biocompatibility | High, due to PEG backbone[1][2] | |
| Drug Delivery | Crosslinking Density | Affects diffusion and release rate[24] |
| Drug Loading Capacity | Dependent on hydrogel composition[26] | |
| Release Kinetics | Tunable from hours to weeks[23] |
Trustworthiness: Ensuring Reproducible Results
The reliability of this protocol hinges on several key factors:
-
Reagent Quality: The purity and reactivity of the this compound and the multi-arm PEG-amine are paramount. Always use high-quality reagents from a reputable supplier. The NHS ester is particularly sensitive to moisture and should be stored in a desiccator.
-
pH Control: The pH of the reaction buffer is critical for the efficiency of the NHS ester reaction.[11][12] Always verify the pH of your polymer solution before initiating the crosslinking reaction.
-
Mixing Technique: Incomplete or slow mixing can lead to an inhomogeneous hydrogel with variable mechanical properties. A quick and vigorous mixing step is essential for reproducibility.
-
Temperature Control: While the reaction can proceed at room temperature, incubation at 37°C can promote more rapid and complete gelation. Consistency in temperature is key for reproducible gelation times.
Troubleshooting:
-
Problem: The hydrogel does not form or is too soft.
-
Problem: The hydrogel forms too quickly, preventing proper casting.
-
Possible Causes: High pH, high temperature, or high reagent concentrations.[11]
-
Solutions: Lower the pH of the PEG-Amine solution slightly (e.g., to 7.2), perform the reaction at a lower temperature, or decrease the concentration of the reagents.
-
References
-
MDPI. (2018). Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. Polymers, 10(9), 983. [Link]
-
NIH Public Access. (2013). Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels. Biomacromolecules, 14(8), 2735-2746. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
PubMed Central. (2007). Self-assembling Fmoc dipeptide hydrogel for in situ 3D cell culturing. BMC Biotechnology, 7, 88. [Link]
-
ResearchGate. (n.d.). The characteristics of polyethylene glycol (PEG)-based hydrogel. Retrieved from [Link]
-
ACS Publications. (2014). The Rheological and Structural Properties of Fmoc-Peptide-Based Hydrogels: The Effect of Aromatic Molecular Architecture on Self-Assembly and Physical Characteristics. Langmuir, 30(49), 14936-14943. [Link]
-
ACS Publications. (2018). Preparation and Characterization of Thermoresponsive PEG-Based Injectable Hydrogels and Their Application for 3D Cell Culture. Biomacromolecules, 19(11), 4237-4247. [Link]
-
Frontiers. (2022). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Chemistry, 10, 869343. [Link]
-
ScienceDirect. (2022). A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. Biomaterials, 280, 121285. [Link]
-
RSC Publishing. (2024). Salt-induced Fmoc-tripeptide supramolecular hydrogels: a combined experimental and computational study of the self-assembly. Soft Matter, 20, 4387-4397. [Link]
-
ResearchGate. (2020). Self-Assembled Fmoc-Peptides as a Platform for the Formation of Nanostructures and Hydrogels. Retrieved from [Link]
-
NIH Public Access. (2018). New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids. Materials, 11(11), 2197. [Link]
-
PubMed. (2007). Self-assembling Fmoc dipeptide hydrogel for in situ 3D cell culturing. BMC Biotechnology, 7, 88. [Link]
-
Frontiers. (2015). Hydrogel 3D culture. Frontiers in Bioengineering and Biotechnology, 3, 53. [Link]
-
ResearchGate. (2015). Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications. Retrieved from [Link]
-
MDPI. (2015). Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications. Gels, 1(2), 180-194. [Link]
-
University of Nottingham. (2019). Developing a PEG-based Hydrogel for the 3D culture of human colonic organoids. Retrieved from [Link]
-
NIH Public Access. (2015). Assembly of PEG Microgels into Porous Cell-Instructive 3D Scaffolds via Thiol-Ene Click Chemistry. Advanced Materials, 27(10), 1699-1704. [Link]
-
NIH Public Access. (2022). Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. STAR Protocols, 3(4), 101827. [Link]
-
NIH Public Access. (2010). PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine. Journal of Controlled Release, 142(3), 293-301. [Link]
-
RSC Publishing. (2006). Hydrogels formed from Fmoc amino acids. CrystEngComm, 8, 41-45. [Link]
-
ResearchGate. (n.d.). (I) Hydrogel precursors, formation, and swelling: 4–arm–PEG–NH2 and.... Retrieved from [Link]
-
National Institute of Child Health and Human Development. (n.d.). PEG Hydrogels. Retrieved from [Link]
-
NIH Public Access. (2015). Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications. Gels, 1(2), 180-194. [Link]
-
NIH Public Access. (2023). Enhancing Robustness of Adhesive Hydrogels through PEG-NHS Incorporation. Gels, 9(5), 415. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogels: History & Application in Drug Delivery | Biopharma PEG [biochempeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Salt-induced Fmoc-tripeptide supramolecular hydrogels: a combined experimental and computational study of the self-assembly - Nanoscale (RSC Publishing) DOI:10.1039/D4NR00335G [pubs.rsc.org]
- 6. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]
- 7. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Self-assembling Fmoc dipeptide hydrogel for in situ 3D cell culturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. interchim.fr [interchim.fr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nichd.nih.gov [nichd.nih.gov]
- 18. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing Robustness of Adhesive Hydrogels through PEG-NHS Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Self-assembling Fmoc dipeptide hydrogel for in situ 3D cell culturing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assembly of PEG Microgels into Porous Cell-Instructive 3D Scaffolds via Thiol-Ene Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-PEG2-NHS Ester
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Advancing Peptide Therapeutics through PEGylation
Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides, enabling significant advancements in research and therapeutic development.[1][2] A key strategy to enhance the therapeutic potential of peptides is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains.[3][4] This modification improves a drug's pharmacokinetic and pharmacodynamic profiles by increasing its hydrodynamic size, which in turn enhances stability, prolongs circulating half-life, and reduces immunogenicity and proteolytic degradation.[3][5]
This guide provides a comprehensive overview and detailed protocols for the on-resin PEGylation of peptides using Fmoc-PEG2-NHS ester during Fmoc-based SPPS. The N-hydroxysuccinimide (NHS) ester provides a robust method for selectively modifying primary amines, such as the N-terminal α-amino group or the ε-amino group of lysine side chains.[6][7] The incorporation of a short PEG2 linker offers a balance between the benefits of PEGylation and minimal steric hindrance, potentially preserving the peptide's biological activity.
The Chemistry of this compound in SPPS
The successful PEGylation of a peptide on a solid support hinges on the principles of Fmoc-based SPPS and the reactivity of the NHS ester. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the N-terminus of the growing peptide chain.[8][9] Its key feature is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), which allows for its removal without cleaving the peptide from the resin or removing acid-labile side-chain protecting groups.[8][10]
The this compound reagent is comprised of three key components:
-
Fmoc group: A temporary, base-labile protecting group that prevents the PEG linker from reacting with itself or other nucleophiles until the desired point in the synthesis.
-
PEG2 linker: A short, hydrophilic diethylene glycol spacer that imparts favorable pharmacokinetic properties to the peptide.[3][5]
-
NHS ester: A reactive group that readily undergoes nucleophilic acyl substitution with primary amines to form a stable amide bond.[11][12]
The on-resin PEGylation strategy involves the selective deprotection of a primary amine on the fully assembled peptide, followed by the coupling of the this compound. This approach allows for site-specific modification and simplifies the purification process, as excess reagents can be easily washed away from the resin-bound peptide.
Experimental Workflow and Protocols
The overall workflow for the synthesis of a PEGylated peptide using this compound on a solid support is a cyclical process.[9][13]
Caption: General workflow for solid-phase synthesis and on-resin PEGylation of a peptide.
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the general steps for assembling the peptide chain on a solid support prior to PEGylation.
1. Resin Preparation and Swelling:
- Start with a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides).
- Place the resin in a reaction vessel and wash with N,N-dimethylformamide (DMF).
- Swell the resin in DMF for at least 1 hour to ensure optimal reaction kinetics.[14]
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.[15][16]
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the deprotection solution.
- Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.[15]
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[14]
3. Amino Acid Coupling:
- In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.[16]
- Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- To confirm the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed.[17] A negative result (yellow beads) indicates the absence of free primary amines and thus, complete coupling.
- Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Peptide Chain Elongation:
- Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.
Protocol 2: On-Resin PEGylation using this compound
This protocol is performed after the full peptide sequence has been assembled and the final N-terminal Fmoc group has been removed.
1. Final N-terminal Fmoc Deprotection:
- Follow the Fmoc deprotection procedure as described in Protocol 1, Step 2, to expose the N-terminal amine of the peptide.
2. PEGylation Reaction:
- In a separate vial, dissolve this compound (1.5-5 equivalents relative to the resin loading) in DMF. A slight excess is used to drive the reaction to completion.[18]
- Add the this compound solution to the resin with the deprotected N-terminus.
- Add DIEA (2-3 equivalents) to the reaction mixture to act as a base scavenger.
- Agitate the reaction at room temperature for 2-4 hours. The reaction can also be performed at 4°C overnight for sensitive peptides.[18]
- Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.
Protocol 3: Cleavage from Resin and Side-Chain Deprotection
This protocol releases the PEGylated peptide from the solid support and removes the side-chain protecting groups.
1. Resin Preparation:
- Dry the peptide-resin thoroughly under vacuum for at least 30 minutes.[19]
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[15]
- Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin.
- Agitate the mixture at room temperature for 2-4 hours.[15]
4. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing diethyl ether.[15][19] A white precipitate of the crude PEGylated peptide should form.
- Centrifuge the tube to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage by-products.[15]
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
Purification: The crude PEGylated peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[20][21]
| Parameter | Recommendation |
| Column | C18 or C4 column, depending on the hydrophobicity of the peptide. |
| Mobile Phase A | 0.1% TFA in water. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA. |
| Gradient | A linear gradient of increasing Mobile Phase B concentration. |
| Detection | UV absorbance at 214 nm and 280 nm. |
Characterization: The purified PEGylated peptide should be characterized to confirm its identity and purity.
| Technique | Purpose |
| LC-MS | To determine the molecular weight of the PEGylated peptide and assess its purity.[22][23] |
| MALDI-TOF MS | To confirm the average molecular weight and the distribution of PEGylated species.[4] |
| Tandem MS (MS/MS) | To confirm the peptide sequence and identify the site of PEGylation.[22][24] |
| NMR Spectroscopy | To provide detailed structural information and assess purity.[4] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Peptide Yield | Incomplete coupling or deprotection due to peptide aggregation. | Use N-methyl-2-pyrrolidone (NMP) as a solvent, add chaotropic agents like LiCl, or use microwave-assisted synthesis to reduce aggregation.[25] |
| Deletion Sequences | Incomplete coupling. | Increase the concentration of the amino acid and coupling reagents, or perform a "double coupling" for difficult residues like arginine or after proline.[26] |
| Diketopiperazine Formation | Intramolecular cyclization at the dipeptide stage, especially with proline as the second amino acid. | Synthesize on a sterically hindered resin like 2-chlorotrityl chloride resin.[15] |
| Low PEGylation Efficiency | Incomplete N-terminal deprotection or insufficient PEG reagent. | Ensure complete Fmoc deprotection before PEGylation. Increase the molar excess of the this compound. |
| Hydrolysis of NHS Ester | Presence of moisture in solvents. | Use anhydrous solvents for the PEGylation reaction.[18] |
| Hydrophobic Peptide Insolubility | Aggregation of the cleaved peptide. | Dissolve the crude peptide in solvents like trifluoroethanol before purification.[27] |
Mechanism of NHS Ester Reaction with a Primary Amine
The core of the PEGylation step is the reaction between the NHS ester and a primary amine on the peptide. This is a nucleophilic acyl substitution reaction.[11]
Caption: Mechanism of the reaction between an NHS ester and a primary amine.
The reaction is highly dependent on pH. The primary amine must be unprotonated to act as a nucleophile. Therefore, the reaction is typically carried out at a slightly basic pH (around 7.2-8.5).[11][28] However, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of the PEGylation.[11][12]
Conclusion
The on-resin PEGylation of peptides using this compound during solid-phase peptide synthesis is a powerful and efficient method for enhancing the therapeutic properties of peptide-based drug candidates. By understanding the underlying chemistry and following optimized protocols, researchers can reliably produce high-quality PEGylated peptides. Careful control of reaction conditions, coupled with robust purification and characterization techniques, is essential for the successful development of these modified biotherapeutics.
References
- Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. PubMed.
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available from: [Link]
-
Method for Characterization of PEGylated Bioproducts in Biological Matrixes. Analytical Chemistry. Available from: [Link]
-
Solid Phase Peptide Synthesis Process and Applications 2025. Neuland Labs. Available from: [Link]
-
Should My Peptide Be PEGylated?. LifeTein. Available from: [Link]
-
Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Pharmacology. Available from: [Link]
-
What Are Fmoc Protecting Groups?. Chemistry For Everyone. Available from: [Link]
-
PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds. CNR Institutional Research Information System. Available from: [Link]
-
Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Springer Nature Experiments. Available from: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Available from: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. Available from: [Link]
-
What is Solid-phase Peptide Synthesis?. Powder Systems. Available from: [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available from: [Link]
-
Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. PMC. Available from: [Link]
-
The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. ACS Publications. Available from: [Link]
- Peptide Synthesis, Purification, and Cleavage. Microbial Ecology and Evolution Lab Wiki.
-
PEG–Peptide Conjugates. Biomacromolecules. Available from: [Link]
-
Terminology of Antibody Drug for Fmoc Deprotection. GenScript. Available from: [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PMC. Available from: [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. ResearchGate. Available from: [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTEC. Available from: [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Cleavage from Resin. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Reaction Mechanism of the Synthesis of PEGylated Bovine Lactoferrin... ResearchGate. Available from: [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available from: [Link]
-
Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. PMC. Available from: [Link]
-
Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available from: [Link]
Sources
- 1. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 6. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Peptide Synthesis, Purification, and Cleavage - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
- 20. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 21. peptide.com [peptide.com]
- 22. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. biotage.com [biotage.com]
- 27. researchgate.net [researchgate.net]
- 28. lumiprobe.com [lumiprobe.com]
Optimizing Bioconjugation: A Detailed Guide to Fmoc-PEG2-NHS Ester Reaction Time and Temperature
Introduction: The Versatility of Fmoc-PEG2-NHS Ester in Bioconjugation
This compound is a heterobifunctional crosslinker that has become an invaluable tool for researchers in drug development, proteomics, and materials science.[1][2][3] Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a short polyethylene glycol (PEG) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester, offers a strategic approach to covalently modifying biomolecules.[1][2] The NHS ester group selectively reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) to form stable amide bonds, while the Fmoc group provides a temporary shield for a primary amine, which can be deprotected under basic conditions for subsequent conjugation steps.[1][4][5] The hydrophilic diethylene glycol (PEG2) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous environments.[1][2]
This technical guide provides a comprehensive overview of the critical parameters governing the reaction between this compound and primary amines, with a specific focus on optimizing reaction time and temperature. By understanding the underlying chemical principles and following the detailed protocols herein, researchers can achieve efficient and specific bioconjugation, ensuring the integrity and functionality of their target molecules.
The Chemistry of NHS Ester Acylation: A Tale of Two Competing Reactions
The conjugation of an NHS ester to a primary amine is a classic example of nucleophilic acyl substitution.[6] The reaction is initiated by the attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms an unstable tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide and forming a stable, covalent amide bond.[6][7]
However, the desired aminolysis reaction is in constant competition with hydrolysis, where water molecules attack the NHS ester, rendering it inactive.[6][8] The rates of both aminolysis and hydrolysis are profoundly influenced by the reaction pH.[6][9][10]
-
At low pH (below 7.0): Primary amines are predominantly protonated (-NH₃⁺), which makes them poor nucleophiles and significantly slows down the desired conjugation reaction.[6][11]
-
At optimal pH (7.2 - 8.5): A sufficient concentration of unprotonated primary amines is available for efficient reaction with the NHS ester.[8][11] While the rate of hydrolysis also increases with pH, the rate of aminolysis is more significantly accelerated in this range.[6]
-
At high pH (above 8.5): The hydrolysis of the NHS ester becomes increasingly rapid, which can lead to a significant reduction in conjugation efficiency as the reagent is consumed by water before it can react with the target amine.[8][11]
The interplay between these factors necessitates careful control of the reaction conditions to maximize the yield of the desired conjugate.
Key Parameters Influencing Reaction Time and Temperature
The optimal reaction time and temperature for a given this compound conjugation are not fixed values but rather depend on a combination of factors, including the reactivity of the target molecule, the desired degree of labeling, and the stability of the biomolecule.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) are often employed to slow down the competing hydrolysis reaction, which is particularly important for extended reaction times or when working with pH values at the higher end of the optimal range.[6][8] Room temperature reactions are faster but may require shorter incubation times to minimize hydrolysis. For sensitive proteins, performing the reaction at 4°C can help maintain their structural integrity. |
| Time | 30 minutes to 4 hours (or overnight at 4°C) | Shorter reaction times (30-60 minutes) at room temperature are often sufficient for efficient conjugation.[6][12][13] Longer incubation times (2-4 hours or even overnight) at 4°C can be used to increase the conjugation yield, especially when dealing with less reactive amines or lower reagent concentrations.[6][11] It is crucial to optimize the reaction time for each specific application to achieve the desired level of modification without introducing unwanted side reactions. |
| pH | 7.2 to 8.5 | This pH range provides the best balance between having a sufficient concentration of nucleophilic primary amines and a manageable rate of NHS ester hydrolysis.[8][11] A pH of 8.3-8.5 is often cited as optimal for achieving the highest labeling efficiency.[6][14] |
| Buffer Composition | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester, thereby quenching the reaction and reducing conjugation efficiency.[8][11][12] It is imperative to use buffers devoid of primary amines for the conjugation step. |
| Reagent Concentration | 10- to 20-fold molar excess of NHS ester | A molar excess of the this compound is typically used to drive the reaction towards completion and compensate for any hydrolysis that may occur.[6] The optimal molar ratio should be determined empirically for each target molecule to control the degree of labeling. |
Experimental Workflow for this compound Conjugation
The following diagram outlines a typical workflow for the conjugation of this compound to a primary amine-containing molecule, such as a protein.
Caption: A generalized workflow for the conjugation of this compound.
Detailed Protocol for Protein Labeling
This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for specific applications.
Materials:
-
This compound
-
Protein of interest
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, it must be exchanged into a suitable amine-free buffer via dialysis or a desalting column.[12]
-
-
Prepare the this compound Stock Solution:
-
Perform the Conjugation Reaction:
-
Add a calculated molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the protein solution while gently vortexing.[6]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is kept below 10% to avoid protein denaturation.[6][12]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[6][12][13] The optimal time and temperature should be determined empirically.
-
-
Quench the Reaction:
-
Purify the Conjugate:
Fmoc Group Deprotection
The Fmoc protecting group is stable under the conditions of the NHS ester reaction but can be readily removed under basic conditions to yield a free amine for subsequent modifications. This is typically achieved by treatment with a secondary amine, most commonly a 20-50% solution of piperidine in DMF.[4][17] The deprotection occurs via a β-elimination mechanism.[4]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | - Presence of primary amines in the buffer (e.g., Tris, glycine).- Hydrolysis of the NHS ester due to improper storage or high pH.- Suboptimal pH for the reaction. | - Ensure the use of amine-free buffers for the conjugation step.[11][12]- Prepare the NHS ester solution immediately before use.[12]- Optimize the reaction pH to be within the 7.2-8.5 range.[8][11] |
| Protein Aggregation | - High concentration of organic solvent.- Excessive labeling of the protein. | - Keep the final concentration of DMSO or DMF below 10%.[6]- Reduce the molar excess of the NHS ester or shorten the reaction time. |
| Unintended Side Reactions | - Over-labeling leading to modification of other nucleophilic residues (e.g., serine, tyrosine). | - While less common than with primary amines, this can occur. Optimize the stoichiometry and reaction time. Consider using a quenching agent like hydroxylamine to reverse O-acyl esters if this is a concern.[10] |
Conclusion
The successful application of this compound in bioconjugation hinges on the careful control of reaction parameters, particularly time and temperature. By understanding the kinetics of the NHS ester-amine reaction and its competition with hydrolysis, researchers can tailor their protocols to achieve optimal results. The guidelines and protocols presented in this document provide a robust framework for designing and executing efficient and specific conjugation strategies, ultimately enabling the development of novel therapeutics, diagnostics, and research tools.
References
- Benchchem. (n.d.). Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions.
- Benchchem. (2025). Technical Support Center: EDC/NHS Reaction Quenching.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Benchchem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
- Benchchem. (2025). Technical Support Center: Quenching Unreacted DBCO-NHS Ester.
-
Siwawannapong, K., Wu, Z., Ngo, Q.-T., & Lindsey, J. S. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. RSC Advances. Retrieved from [Link]
- Benchchem. (2025). Avoiding quenching of the NHS ester reaction by Tris buffer.
-
Paulo, J. A., O'Connell, J. D., & Gygi, S. P. (2016). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research, 15(8), 2888–2895. Retrieved from [Link]
-
CD Bioparticles. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of conjugation reactions of porphyrin-NHS esters with mPEG 4 -NH 2 in carbonate buffer/10% DMSO at various pH values at room temperature, assessed by HPLC-MS-Abs. Retrieved from [Link]
-
Singh, R., et al. (2024). Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC). ACS Omega. Retrieved from [Link]
- Benchchem. (2025). Application Note and Protocol: Fmoc Deprotection of PEGylated Compounds.
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Fields, G. B. (2025). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 35, 17-28. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc-NH-PEG2-COOH, 872679-70-4 - Biopharma PEG [biochempeg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Mastering the Purification of Fmoc-PEG2-NHS Ester Conjugates: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the purification of Fmoc-PEG2-NHS ester conjugates. As a molecule of significant interest in bioconjugation, proteomics, and drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), achieving high purity is paramount for reliable and reproducible downstream applications.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to troubleshoot and adapt these protocols to their specific needs.
Understanding the Molecule: A Trinity of Functionality
The purification strategy for this compound is dictated by its three key chemical motifs:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This bulky, hydrophobic, and UV-active protecting group is fundamental to many purification strategies.[2][3] Its hydrophobicity allows for strong retention on reversed-phase chromatography media, separating it from more polar impurities. The fluorenyl group's strong UV absorbance facilitates straightforward detection during chromatography.[2] The Fmoc group is stable under acidic conditions but is readily cleaved by bases like piperidine.[4][5]
-
The PEG2 (Polyethylene Glycol) Linker: The short, hydrophilic two-unit polyethylene glycol spacer enhances the aqueous solubility of the conjugate.[6][7] This property influences the choice of solvents for both purification and analysis.
-
The NHS (N-Hydroxysuccinimide) Ester: This highly reactive functional group is designed for efficient coupling with primary amines to form stable amide bonds.[8][9] However, the NHS ester is highly susceptible to hydrolysis, especially in aqueous environments and at basic pH.[10][11][12] This instability is a critical consideration during purification, necessitating anhydrous conditions whenever possible and careful pH control.
The Purification Imperative: Common Impurities
A successful purification strategy must effectively remove impurities that can compromise subsequent conjugation reactions. Key potential impurities include:
-
Starting Materials: Unreacted Fmoc-PEG2-COOH and N-hydroxysuccinimide.
-
Coupling Reagents: Excess coupling agents (e.g., DCC, EDC) and their byproducts (e.g., DCU, EDU).
-
Hydrolysis Product: The primary degradation product is the corresponding carboxylic acid (Fmoc-PEG2-COOH) from the hydrolysis of the NHS ester.
-
Fmoc-related Impurities: Byproducts from the introduction of the Fmoc group or its premature cleavage can be present.[2][13]
Purification Workflow: A Multi-Modal Approach
The purification of this compound conjugates typically involves a primary chromatographic step followed by rigorous analytical validation.
Caption: General purification workflow for this compound.
Detailed Protocols
Protocol 1: Purification by Automated Flash Chromatography
Flash chromatography is a rapid and efficient method for the primary purification of the crude product, capable of removing the majority of impurities. The hydrophobic Fmoc group allows for good separation on silica gel.
Rationale: This method is chosen for its speed and ability to handle larger quantities of crude material. The solvent gradient is designed to first elute non-polar byproducts, then the product, and finally, more polar impurities.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (e.g., 40-63 µm) | Standard, cost-effective, and provides good separation for this class of compounds. |
| Mobile Phase A | Heptane or Hexane | A non-polar solvent to elute non-polar impurities. |
| Mobile Phase B | Ethyl Acetate | A more polar solvent to elute the product. |
| Gradient | 0-100% Mobile Phase B over 20-30 min | A gradual increase in polarity allows for the separation of compounds with different polarities. |
| Detection | UV at 254 nm and 301 nm | The Fmoc group has strong absorbance at these wavelengths. |
Step-by-Step Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial mobile phase composition.
-
Column Equilibration: Equilibrate the silica gel column with the initial mobile phase composition (e.g., 100% Heptane) until a stable baseline is achieved.
-
Loading: Load the dissolved sample onto the column.
-
Elution: Begin the solvent gradient. The product will typically elute as the concentration of ethyl acetate increases.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the pure product-containing fractions.
-
Pooling and Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: High-Resolution Purification by Preparative RP-HPLC
For achieving the highest purity (>98%), preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.
Rationale: RP-HPLC offers superior resolution compared to flash chromatography. The C18 stationary phase interacts strongly with the hydrophobic Fmoc group, leading to excellent separation from closely related impurities.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 silica gel (e.g., 5-10 µm) | Provides strong hydrophobic interactions for high-resolution separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape and suppresses ionization of any residual carboxylic acids. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic mobile phase for reversed-phase chromatography. |
| Gradient | 5-95% Mobile Phase B over 30-40 min | A broad gradient ensures the elution of all components. |
| Flow Rate | Dependent on column diameter | Typically 10-20 mL/min for semi-preparative columns. |
| Detection | UV at 260 nm | Optimal for detecting the NHS ester and the Fmoc group.[11][14] |
Step-by-Step Procedure:
-
Sample Preparation: Dissolve the partially purified product from flash chromatography in a minimal amount of the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water).[2]
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Elution and Fraction Collection: Run the gradient and collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy solid.
Analytical Validation: The Self-Validating System
Rigorous analytical testing is essential to confirm the purity and identity of the final product.
Analytical RP-HPLC for Purity Assessment
This is the gold standard for determining the purity of the final product.[2]
| Parameter | Recommendation | Rationale |
| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) | High-efficiency column for sharp peaks and good resolution.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | Linear gradient from 5% to 95% Mobile Phase B over 15 minutes | A relatively fast gradient for rapid purity assessment.[14] |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions.[14] |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity.[14] |
| Detector | UV at 214 nm and 260 nm | 214 nm for peptide bonds (if applicable) and 260 nm for the NHS ester.[14] |
LC-MS for Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for confirming the molecular weight of the purified compound and identifying any impurities.
¹H NMR for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural information, confirming the presence of the Fmoc, PEG, and NHS ester moieties. Characteristic peaks for the Fmoc group are typically observed around 7.3-7.8 ppm, and the PEG chain protons are seen around 3.6 ppm.
Caption: Analytical methods for validating the purified product.
Handling and Storage: Preserving Purity
The purified this compound is sensitive to moisture and basic conditions.
-
Storage: Store the final product at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[8]
-
Handling: Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[9][11] Prepare solutions in anhydrous solvents (e.g., DMSO, DMF) immediately before use, as the NHS ester is susceptible to hydrolysis in aqueous solutions.[8][12]
Conclusion
The successful purification of this compound conjugates is a critical step in the synthesis of advanced bioconjugates. By understanding the chemical properties of the molecule and employing a combination of chromatographic techniques and rigorous analytical validation, researchers can ensure the high purity required for reproducible and reliable results in their downstream applications. The protocols and principles outlined in this guide provide a robust framework for achieving this goal.
References
-
Quanta BioDesign, Ltd. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
AxisPharm. (n.d.). Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers. Retrieved from [Link]
-
Rapp Polymere. (n.d.). Fmoc-Amino PEG Derivatives. Retrieved from [Link]
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]
-
AxisPharm. (n.d.). Fmoc-PEG-NHS ester. Retrieved from [Link]
-
CD Bioparticles. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Liquid-phase peptide synthesis on polyethylene glycol (PEG) supports using strategies based on the 9-fluorenylmethoxycarbonyl amino protecting group: Application of PEGylated peptides in biochemical assays. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Moving beyond preparative reverse phase HPLC for peptide purification. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]
-
PubMed. (n.d.). Related impurities in peptide medicines. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. Retrieved from [Link]
-
ResearchGate. (2025). Investigation of Impurities in Peptide Pools. Retrieved from [Link]
-
ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]
- 4. Fmoc-Amino PEG Derivatives [rapp-polymere.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Title: High-Resolution Mass Spectrometry for the Quality Control and Structural Elucidation of Fmoc-PEG2-NHS Ester
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive framework for the analysis of Fmoc-PEG2-NHS ester, a critical reagent in bioconjugation and peptide synthesis, using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). We delve into the principles of electrospray ionization (ESI), predictable fragmentation pathways, and offer detailed, field-proven protocols for sample preparation, instrument setup, and data interpretation. This document is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to ensure the identity, purity, and stability of their this compound products, thereby guaranteeing the integrity of downstream applications.
Introduction: The Critical Role of this compound Characterization
This compound is a heterobifunctional linker widely employed in the fields of drug development and biotechnology.[1] Its structure is comprised of three key functional components:
-
Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the terminal amine, essential for controlled, sequential synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[2][3]
-
PEG2 (Polyethylene Glycol, n=2): A short, hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][4]
-
NHS Ester (N-hydroxysuccinimide ester): A reactive group that efficiently forms stable amide bonds with primary amines on target molecules (e.g., proteins, peptides) under physiological or slightly basic conditions.[5][6]
The precise molecular structure and purity of this linker are paramount. Impurities, such as the hydrolyzed NHS ester (Fmoc-PEG2-acid) or molecules with incomplete PEG chains, can lead to failed conjugations, impure final products, and misinterpreted biological data. Mass spectrometry (MS) stands as the definitive analytical technique for validating the quality of these reagents, offering unparalleled sensitivity and structural information.[7][8] This guide focuses on Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry, a soft ionization technique ideal for analyzing such labile molecules without inducing unintended fragmentation.[9][10]
Foundational Principles: Ionization and Fragmentation Behavior
A robust analytical method is built on a solid understanding of how the molecule behaves within the mass spectrometer. For this compound, this involves predictable ionization and fragmentation patterns.
Ionization via Electrospray (ESI)
Electrospray Ionization (ESI) is the preferred method as it gently transfers ions from solution into the gas phase, minimizing in-source decay and preserving the intact molecular ion.[9] In positive ion mode, the molecule readily accepts a proton or adduct ion. The primary species observed will be adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺), which is common when using ammonium-based buffers.[11][12] Recognizing this cluster of ions is the first step in confirming the molecular weight of the parent compound.
Table 1: Expected Ions for this compound
(Chemical Formula: C₂₆H₂₈N₂O₈, Exact Mass: 496.1846 Da)[13]
| Ion Species | Adduct Mass (Da) | Expected m/z |
| [M+H]⁺ | 1.0073 | 497.1919 |
| [M+NH₄]⁺ | 18.0338 | 514.2184 |
| [M+Na]⁺ | 22.9892 | 519.1738 |
| [M+K]⁺ | 38.9632 | 535.1478 |
Structural Confirmation via Tandem Mass Spectrometry (MS/MS)
While the full scan spectrum confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to verify the structure. By selecting a precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation at predictable locations.[14] The resulting fragment ions serve as a structural fingerprint of the molecule.
The primary fragmentation pathways for this compound are:
-
Cleavage of the Fmoc Group: The Fmoc group is known to produce characteristic fragments.[15][16]
-
Fragmentation of the PEG Linker: The PEG chain typically cleaves at the C-O bonds, resulting in neutral losses of ethylene glycol units (44.026 Da).[15][17]
-
Loss of the NHS Moiety: The N-hydroxysuccinimide group can be lost as a neutral molecule.
Caption: Predicted fragmentation of this compound in MS/MS.
Experimental Protocols: From Sample to Spectrum
Adherence to a validated protocol is essential for reproducible and reliable results. This section details the complete workflow from sample preparation to data acquisition.
Overall Experimental Workflow
The process involves careful sample preparation to ensure compatibility with the LC-MS system, followed by chromatographic separation and mass analysis.
Caption: A typical workflow for the LC-MS analysis of this compound.
Protocol 1: Sample Preparation
Objective: To prepare a sample solution that is clean, at an appropriate concentration, and in a solvent compatible with ESI-MS.
Materials:
-
This compound sample
-
Acetonitrile (ACN), LC-MS grade
-
Deionized Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
2 mL LC-MS vials with septa caps
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the this compound and dissolve it in ACN to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution using a 50:50 (v/v) mixture of ACN and water to a final concentration between 1-10 µg/mL.[15][18]
-
Causality: This concentration range is optimal for most modern ESI sources, preventing detector saturation while providing a strong signal. Overly concentrated samples can cause ion suppression and contaminate the instrument.[18]
-
-
Acidification: Add formic acid to the final working solution to a final concentration of 0.1%.
-
Final Step: Transfer the final solution to an LC-MS vial. Ensure there is no precipitate. If cloudiness is observed, the sample must be filtered through a 0.22 µm syringe filter.[18]
Protocol 2: LC-MS Method Parameters
Objective: To define a robust LC-MS method for the separation and detection of this compound and potential impurities.
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry providing good retention and peak shape for this moderately polar molecule.[21] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with an acidic modifier for protonation.[20] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase with an acidic modifier. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min | A standard gradient to elute the compound and wash the column. |
| MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The molecule readily forms positive ions. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray formation. |
| Desolvation Temp | 350 °C | Facilitates solvent evaporation from droplets. |
| Gas Flow | 600 L/hr | Aids in desolvation. |
| Scan Range (MS1) | 100 - 1000 m/z | Covers the expected parent ions and potential low-mass fragments. |
| MS/MS Precursor | 497.2 m/z | The [M+H]⁺ ion. |
| Collision Energy | 15-30 eV (Ramped) | A ramp of collision energies ensures a rich fragmentation spectrum is obtained. |
Data Interpretation and Troubleshooting
Accurate data interpretation is key to validating the product. The process involves a systematic examination of the acquired data.
-
Chromatogram Review: Examine the total ion chromatogram (TIC). A pure sample should yield a single, sharp peak. Secondary peaks may indicate impurities or degradation products (e.g., the hydrolyzed ester).
-
Full Scan Spectrum Analysis: Extract the mass spectrum from the main peak. Look for the characteristic pattern of ions outlined in Table 1 . The presence of the [M+H]⁺, [M+Na]⁺, and other adducts with the correct mass differences confirms the molecular weight.
-
MS/MS Spectrum Analysis: Analyze the fragmentation spectrum. Identify the key fragment ions corresponding to the loss of the NHS group, the Fmoc group, and PEG units. This confirms the covalent structure of the molecule.
Table 2: Common Troubleshooting Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Sample concentration too low; Instrument not tuned; Incompatible solvent. | Prepare a more concentrated sample; Perform instrument calibration/tuning; Ensure sample is prepared in MS-compatible solvents (see Protocol 1).[18] |
| Dominant [M+Na]⁺ Peak | Contamination from glassware, solvents, or reagents with sodium salts. | Use high-purity, LC-MS grade solvents and reagents; Use plasticware where possible; Add a small amount of formic or acetic acid to enhance protonation.[12] |
| Excessive Fragmentation in Full Scan | In-source fragmentation due to high source energy settings (e.g., capillary voltage). | Reduce source voltages and temperatures to achieve "softer" ionization conditions. |
| Poor Peak Shape / Tailing | Secondary interactions with the column; Inappropriate mobile phase pH. | Ensure mobile phase is acidified (0.1% FA); Consider a different column chemistry if issues persist. |
Conclusion
The mass spectrometric analysis of this compound is a critical quality control step in drug development and bioconjugation workflows. By leveraging high-resolution LC-MS and a systematic approach grounded in the principles of ionization and fragmentation, researchers can confidently verify the identity, purity, and structural integrity of this essential reagent. The protocols and insights provided in this guide offer a robust framework for achieving accurate and reproducible results, ultimately ensuring the success of subsequent scientific endeavors.
References
- Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- BenchChem. (2025). A Comparative Guide to LC-MS Analysis for the Characterization of Benzyl-PEG6-Ms Conjugates.
- Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd.
- Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
- Klink, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America.
- BenchChem. (2025). A Comparative Guide to the Stability of Fmoc-Protected Peptides.
- BenchChem. (2025). Mass Spectrometry Characterization of Fmoc-N-PEG24-acid Conjugates: A Comparative Guide.
-
Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. Rapid Communications in Mass Spectrometry, 25(14), 1949-58. Retrieved from [Link]
-
Hester, T. H., Castillo, D. E., & Goebbert, D. J. (2013). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. Rapid Communications in Mass Spectrometry, 27(14), 1643-8. Retrieved from [Link]
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
- Patel, K. (2025). Analytical Method Development and Validation in Pharmaceuticals. LinkedIn.
- AxisPharm. (n.d.). Fmoc-PEG-NHS ester.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Danaher Life Sciences. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
- Bohrium. (n.d.). Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS.
- Creative Proteomics. (n.d.). Applications of Mass Spectrometry.
- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
- Creative Proteomics. (n.d.). Electrospray Ionization.
- MedKoo Biosciences. (n.d.). This compound | CAS# 1807534-85-5.
-
RSC Publishing. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
Sources
- 1. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. enovatia.com [enovatia.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Applications of Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. support.waters.com [support.waters.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. medkoo.com [medkoo.com]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Fmoc-PEG2-NHS Ester Conjugations
Welcome to the technical support center for Fmoc-PEG2-NHS ester conjugations. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conjugation yields. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your experiments.
Introduction: The Chemistry of Conjugation and the Primary Culprit of Low Yield
This compound is a bifunctional linker widely used in bioconjugation.[1] It contains an Fmoc-protected amine for sequential conjugations and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a peptide) to form a stable amide bond.[2][3]
The primary challenge in NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[4][5] The NHS ester is highly susceptible to hydrolysis, which converts it into an unreactive carboxylic acid, thereby reducing the amount of reagent available for conjugation and leading to low yields.[6] This guide will systematically address the factors that influence this critical balance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my this compound conjugation?
The optimal pH is a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis. A pH range of 7.2 to 8.5 is generally recommended.[6][7][8]
-
Below pH 7.2: The primary amine on your target molecule becomes increasingly protonated (-NH3+), rendering it a poor nucleophile and slowing the reaction rate.[9][10]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, consuming your reagent before it can conjugate to your target.[5][6] For many applications, starting at pH 8.0-8.5 provides a good balance.[9][11]
Q2: Which buffers should I use, and which should I absolutely avoid?
It is critical to use an amine-free buffer . Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine , are incompatible as they will compete with your target molecule for the NHS ester, drastically reducing your yield.[8][12]
Recommended Buffers:
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Borate buffer, pH 8.0-8.5[4]
-
HEPES buffer, pH 7.2-7.6
If your protein or peptide is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is mandatory before starting the conjugation.[14]
Q3: How should I store and handle my this compound?
Fmoc-PEG2-NHS esters are highly sensitive to moisture.[6]
-
Storage: Store the solid reagent in a desiccator at -20°C for long-term stability.[2][6]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing on the cold powder.[14]
-
Solubilization: Since many NHS esters are not readily soluble in water, they should be dissolved in a high-purity, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[7][12] Ensure the solvent is amine-free; old DMF can degrade to form dimethylamine, which will consume your reagent.[12]
Q4: What is the primary side reaction I need to be aware of?
The main competing side reaction is the hydrolysis of the NHS ester , where it reacts with water to form an unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS).[6] The rate of hydrolysis is highly dependent on pH and temperature.[5]
Troubleshooting Guide: A Systematic Approach to Low Yield
Low conjugation yield can almost always be traced back to one of four areas: Reagent Quality, Reaction Conditions, Buffer Composition, or Purification Strategy . Use the following decision tree and detailed guide to diagnose the issue.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.
Issue 1: Inactive or Degraded this compound
-
Cause: The NHS ester has hydrolyzed due to improper storage or handling (exposure to moisture).
-
Solution:
-
Use Fresh Reagent: Always use a fresh aliquot of this compound.
-
Confirm Activity: You can perform a qualitative test for NHS ester activity. Hydrolysis of the ester releases N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[7] By intentionally hydrolyzing the ester with a base and measuring the increase in absorbance, you can confirm its reactivity.[12] See the protocol in the "Experimental Protocols" section.
-
Issue 2: Suboptimal Reaction Conditions
-
Cause A: Incorrect pH. As discussed, a pH outside the 7.2-8.5 range will significantly reduce yield.
-
Solution: Carefully prepare and verify the pH of your reaction buffer immediately before use.[8]
-
-
Cause B: Inadequate Molar Ratio. An insufficient amount of the NHS ester relative to the amine target will result in a low degree of labeling.
-
Solution: Increase the molar excess of the this compound. A starting point of a 5- to 20-fold molar excess of the linker over the target molecule is common.[15] This must be optimized empirically.
-
-
Cause C: Low Reactant Concentration. Very dilute solutions can slow down the bimolecular reaction, allowing the competing hydrolysis reaction to dominate.
-
Solution: If possible, increase the concentration of your target molecule (e.g., protein concentration of 1-10 mg/mL).[8]
-
Issue 3: Competing Nucleophiles in the Buffer
-
Cause: The presence of primary amines (Tris, glycine) or other nucleophiles (azide, high concentrations of glycerol) in the reaction buffer.[7]
-
Solution: Ensure your buffer is free from these competing substances. If your target molecule is stored in such a buffer, perform a buffer exchange using dialysis, desalting columns, or size-exclusion chromatography (SEC) prior to conjugation.[14]
Issue 4: Premature Fmoc-Group Cleavage
-
Cause: The Fmoc protecting group is labile to basic conditions (pH > 9).[16] If the reaction pH drifts too high, or if contaminated reagents are used (e.g., old DMF containing amines), the Fmoc group can be unintentionally removed, leading to unwanted side reactions.
-
Solution: Maintain strict pH control during the reaction. Use high-purity, amine-free solvents for dissolving the NHS ester.[16]
Quantitative Data Summary
The stability of the NHS ester is critically dependent on the pH of the aqueous solution. The half-life is the time it takes for 50% of the reactive ester to hydrolyze.
| pH | Temperature (°C) | Approximate Half-Life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [5][7] |
| 8.0 | 4 | ~1 hour | [7] |
| 8.6 | 4 | 10 minutes | [5][7] |
This data underscores the importance of performing conjugation reactions promptly after preparing the aqueous NHS ester solution and carefully controlling the pH.
Experimental Protocols
Protocol 1: General this compound Conjugation
This protocol provides a general framework. Optimization for your specific molecule is required.
Materials:
-
This compound
-
Target molecule with primary amine(s)
-
Amine-free Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5; or 0.1 M Sodium Bicarbonate, pH 8.3)
-
Anhydrous, amine-free DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Workflow Diagram:
Caption: A standard workflow for this compound conjugation.
Procedure:
-
Prepare Target Molecule: Dissolve or buffer-exchange your amine-containing molecule into the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Initiate Conjugation: Add the calculated volume of the NHS ester stock solution to the target molecule solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[6]
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C. Gentle stirring or rocking is recommended.
-
Quench Reaction (Optional but Recommended): Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[6]
-
Purify: Remove excess, unreacted reagent and the NHS byproduct using a desalting column, size-exclusion chromatography, or dialysis.[6]
Protocol 2: Qualitative NHS Ester Activity Test
This test confirms if your NHS ester is reactive by forcing its hydrolysis and detecting the NHS byproduct.[12]
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
0.5 M NaOH
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of the amine-free buffer. If it's not water-soluble, first dissolve it in ~100 µL of anhydrous DMSO, then add the buffer.
-
Prepare Control: Prepare a control cuvette containing the same buffer and organic solvent (if used) but without the NHS ester.
-
Initial Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of the NHS ester solution (A_initial). This should be low.
-
Induce Hydrolysis: To 1 mL of the NHS ester solution, add 50 µL of 0.5 M NaOH. Vortex briefly.
-
Final Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).
-
Interpretation: A significant increase in absorbance (A_final >> A_initial) indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS byproduct. If the absorbance does not increase, the reagent is likely inactive.
References
-
Zhang, Y., et al. (2018). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. National Institutes of Health. Retrieved from [Link]
-
Wadu-Mesthrige, K., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, ACS Publications. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
Kalkhof, S., & Sinz, A. (2008). Chances and Pitfalls of Chemical Cross-Linking with Amine-Reactive N-Hydroxy Succinimide Esters. ResearchGate. Retrieved from [Link]
-
AxisPharm. (n.d.). Fmoc-PEG-NHS ester. Retrieved from [Link]
-
Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
Sources
- 1. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. glenresearch.com [glenresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. precisepeg.com [precisepeg.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Fmoc-PEG2-NHS Ester Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for issues related to the hydrolysis of Fmoc-PEG2-NHS ester, a common bifunctional linker used in bioconjugation and peptide synthesis. Here, we address specific experimental challenges in a question-and-answer format, grounded in the chemical principles of the reagents involved.
Frequently Asked Questions (FAQs)
Q1: I'm seeing low to no yield in my conjugation reaction. What are the likely causes related to the this compound?
A1: Low or no conjugation yield is one of the most common issues and is often directly linked to the integrity of the N-hydroxysuccinimide (NHS) ester. The primary culprit is the premature hydrolysis of the NHS ester, which renders the reagent unable to react with the primary amines on your target molecule.[1][2]
Several factors can lead to this:
-
Improper Storage and Handling: Fmoc-PEG2-NHS esters are highly sensitive to moisture.[3][4][5] Storing the reagent improperly or opening the vial before it has equilibrated to room temperature can introduce moisture, leading to hydrolysis.[3][4][5][6][7]
-
Suboptimal Buffer Conditions: The pH of your reaction buffer is critical.[8][9] While a slightly alkaline pH (7.2-8.5) is necessary to deprotonate primary amines for the reaction to proceed, a pH above 8.5 significantly accelerates the rate of NHS ester hydrolysis.[8][9][10][11]
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, drastically reducing your conjugation efficiency.[1][4][9][12]
-
Dilute Reactant Concentrations: The desired conjugation is a bimolecular reaction, while hydrolysis is a competing unimolecular reaction with water. At low concentrations of your protein or peptide, the hydrolysis reaction can outcompete the conjugation reaction.[8][9]
Troubleshooting Guide
Problem 1: Low Conjugation Efficiency
If you are experiencing low yields, a systematic approach to troubleshooting is necessary. The following flowchart outlines a logical progression of steps to identify and resolve the issue.
Caption: Troubleshooting workflow for low conjugation yield.
Q2: How does pH affect the stability of the this compound, and what is the optimal range for my reaction?
A2: The pH of the reaction medium is a critical parameter that dictates the balance between the desired aminolysis (conjugation) and the competing hydrolysis of the NHS ester.[8]
-
Below pH 7.2: The primary amine groups on your target molecule are predominantly protonated (-NH₃⁺), making them poor nucleophiles and significantly slowing down or preventing the conjugation reaction.[2][9][11]
-
Between pH 7.2 and 8.5: This is generally the optimal range for NHS ester reactions.[1][9][13][14] In this window, a sufficient concentration of primary amines are deprotonated and thus nucleophilic enough to attack the NHS ester, while the rate of hydrolysis remains manageable.[8]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically.[8][9][11] The half-life of the NHS ester can decrease to mere minutes, leading to a significant loss of reactive reagent before it can conjugate to your target molecule.[13][14][15]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
Recommendation: For most applications, starting with a reaction buffer at a pH between 8.3 and 8.5 is recommended as an optimal balance between amine reactivity and NHS ester stability.[2][8][16] Always use freshly prepared, amine-free buffers such as phosphate-buffered saline (PBS), borate, or carbonate-bicarbonate buffers.[9][13][14]
Q3: I suspect my this compound has hydrolyzed. How can I test its reactivity?
A3: You can perform a simple qualitative test to check the reactivity of your NHS ester. This involves intentionally hydrolyzing the ester with a base and measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[13][14][15]
-
Preparation:
-
Prepare an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5).
-
Prepare a fresh solution of your this compound in the amine-free buffer at a concentration of 1-2 mg/mL.
-
Prepare a control tube with only the amine-free buffer.
-
-
Initial Measurement:
-
Zero the spectrophotometer at 260 nm using the control tube.
-
Measure the absorbance of the NHS ester solution. This is your baseline reading.
-
-
Hydrolysis:
-
Add a small amount of a strong base (e.g., 1 M NaOH) to the NHS ester solution to raise the pH significantly (to >12).
-
Incubate for a few minutes to ensure complete hydrolysis.
-
-
Final Measurement:
-
Measure the absorbance of the hydrolyzed solution at 260 nm.
-
Interpretation:
-
Active Reagent: If the absorbance at 260 nm is significantly higher after hydrolysis compared to the initial reading, your NHS ester is active.
-
Inactive (Hydrolyzed) Reagent: If there is little to no increase in absorbance, your NHS ester has likely already hydrolyzed and is inactive.[17]
Q4: Can the Fmoc protecting group be unintentionally removed during my experiment?
A4: Yes, unintended deprotection of the Fmoc group can occur, which can lead to unwanted side reactions. The Fmoc group is base-labile and is typically removed with a mild base like piperidine in an organic solvent.[11][18][19] If the unactivated this compound is exposed to basic conditions during storage or handling, the Fmoc group can be prematurely cleaved.[20] This would expose a primary amine, which could then react with another NHS ester molecule, leading to polymerization or other side products.
Prevention:
-
Maintain a neutral or slightly acidic pH during the storage and handling of the unactivated reagent.[20]
-
Be mindful of the pH of all buffers and solutions that come into contact with the reagent before the intended conjugation step.[20]
Chemical Mechanisms
To better understand the troubleshooting steps, it is essential to visualize the competing chemical reactions.
Caption: Competing reactions of this compound.
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
This protocol is a general guideline and may require optimization for your specific application.
-
Buffer Exchange (if necessary): Ensure your protein is in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate) at a pH between 7.2 and 8.5.[9] If your protein solution contains Tris or glycine, perform a buffer exchange using dialysis or a desalting column.[9]
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[2][9]
-
Prepare this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4][5][6]
-
Immediately before use, dissolve the required amount of the ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of ~10 mM.[2][4][5][9][16]
-
Do not prepare stock solutions in aqueous buffers for storage.[4][16]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring.[21] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.[2][4][9]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[4][9] The optimal time and temperature may need to be determined empirically.
-
-
Quenching (Recommended):
-
Purification:
References
-
Optimization of a PEGylation Reaction Using Design of Experiments (DOE). (n.d.). Cytiva. Retrieved from [Link]
- Siwawannapong, K., Wu, Z., Ngo, Q. T., & Lindsey, J. S. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. RSC Advances.
-
Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein. (2018). PubMed. Retrieved from [Link]
- (586p)
-
Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. (n.d.). PubMed Central. Retrieved from [Link]
- Proper storage and handling of m-PEG7-Amine. (2025). BenchChem.
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (2025). BenchChem.
- Technical Support Center: Optimizing PEGyl
-
Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript. Retrieved from [Link]
- Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. (2025). Royal Society of Chemistry.
- Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015). Royal Society of Chemistry.
- Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. (2025). BenchChem.
- Storage and handling guidelines for m-PEG9-Amine to ensure stability. (2025). BenchChem.
- Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015). Analytical Methods.
-
PEG Storage and Handling Conditions. (2022). JenKem Technology. Retrieved from [Link]
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2025).
-
Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives. (2012). PubMed Central. Retrieved from [Link]
- Common issues with amine-reactive crosslinkers and solutions. (2025). BenchChem.
- Protocol for PEG NHS Ester. (2022). BroadPharm.
- Protocol for PEG NHS Reagents. (2024). AxisPharm.
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PubMed Central. Retrieved from [Link]
-
How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015). G-Biosciences. Retrieved from [Link]
- Technical Support Center: Optimizing Acid-PEG2-NHS Ester Reactions. (2025). BenchChem.
- Instructions: Amine-Reactive Diazirine Crosslinkers. (n.d.). Thermo Fisher Scientific.
- Amine-Reactive Crosslinker Overview. (n.d.).
- Technical Support Center: Improving the Efficiency of Acid-PEG2-NHS Ester Labeling. (2025). BenchChem.
- Fmoc-NH-PEG2-NHS ester. (n.d.). MedchemExpress.com.
- Preventing hydrolysis of activated Fmoc-NH-PEG12-CH2COOH. (2025). BenchChem.
- An in-depth technical guide to the applications of Acid-PEG2-NHS ester in research. (2025). BenchChem.
- Mechanism of Fmoc-PEG5-NHS ester reaction with primary amines. (2025). BenchChem.
- Fmoc-NH-PEG2-CH2COOH, 166108-71-0. (n.d.). BroadPharm.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research.
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. (n.d.). Thermo Fisher Scientific.
- Mechanism of ester hydrolysis. (2019). YouTube.
- Fmoc-PEG24-NHS ester. (n.d.). BroadPharm.
- Technical Support Center: Troubleshooting Low Yield in Sco-peg2-NH2 Reactions. (2025). BenchChem.
- Optimizing Bioconjugation: A Guide to NHS Ester Reactions. (2025). BenchChem.
- Hydrolysis of esters mechanism. (2023). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. genscript.com [genscript.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Molar Excess of Fmoc-PEG2-NHS Ester
Welcome to the Technical Support Center for Fmoc-PEG2-NHS ester applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Low Conjugation Efficiency & Unexpected Side Products
Low yield or the presence of unexpected products are common hurdles in bioconjugation. This section provides a logical, step-by-step approach to diagnosing and resolving these issues when using this compound.
Q1: My conjugation yield is significantly lower than expected. What are the primary factors I should investigate?
Low conjugation efficiency with NHS esters is a frequent issue that can typically be traced back to one of four key areas: Reaction Conditions (especially pH), Reagent Quality, Buffer Composition, or the properties of your target molecule.[1] The following diagnostic workflow can help pinpoint the root cause.
Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.
Q2: What is the optimal pH for this compound conjugation and why is it so critical?
The reaction of an NHS ester with a primary amine is a pH-dependent process governed by a delicate balance between two competing reactions: aminolysis (the desired reaction) and hydrolysis (the undesired competing reaction).[2][3]
-
Amine Reactivity: The reactive species is the unprotonated primary amine (-NH₂), which acts as a nucleophile.[3] At a pH below its pKa, the amine is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which significantly slows the reaction.[2][3]
-
NHS Ester Stability: The NHS ester is susceptible to hydrolysis, where water acts as a nucleophile, converting the ester into an unreactive carboxylic acid. The rate of this hydrolysis increases significantly at higher pH.[2][4]
The generally accepted optimal pH range for NHS ester reactions is 7.2 to 8.5 , with a starting point of pH 8.3-8.5 often recommended for efficiency.[2][4][5][6]
Caption: pH-dependent reaction pathways for NHS esters.
Q3: I suspect my this compound has degraded. How can I test its activity?
NHS esters are moisture-sensitive and can hydrolyze over time, especially with improper storage.[6] You can perform a simple qualitative test to confirm the reactivity of your ester. The principle is that intentional, rapid hydrolysis of the ester with a base releases N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[1][7] A significant increase in absorbance at 260 nm after base treatment indicates an active ester.
Experimental Protocol: NHS Ester Activity Test [1][7]
-
Prepare Reagent Solution: Weigh 1-2 mg of the this compound and dissolve it in 2 mL of an amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5). If not water-soluble, first dissolve in 250 µL of anhydrous DMSO or DMF, then add the buffer.
-
Prepare Control: Prepare a control tube containing the same buffer and organic solvent (if used) but without the NHS ester.
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of the NHS ester solution (A_initial).
-
Induce Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.
-
Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).
-
Interpretation: A significant increase in A_final compared to A_initial confirms the presence of active NHS ester.
Q4: Can my choice of buffer or solvent negatively impact the reaction?
Absolutely. This is a critical and often overlooked source of reaction failure.
-
Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine , are incompatible with NHS ester reactions.[1][8] These buffer molecules will compete with your target molecule for the NHS ester, drastically reducing the yield of your desired conjugate.[1]
-
Solvent Quality: Water-insoluble NHS esters must be dissolved in a minimal amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer.[1][5]
-
Use Anhydrous Grade Solvents: Water contamination will hydrolyze the NHS ester before it can react with your target.[1]
-
Beware of Degraded DMF: Over time, DMF can degrade to form dimethylamine, which has a characteristic "fishy" smell.[1][5] This primary amine will consume your NHS ester. If your DMF smells fishy, do not use it.[1]
-
Prepare Fresh: Always dissolve the this compound immediately before use. Do not store NHS esters in solution.[1]
-
Frequently Asked Questions (FAQs): Optimizing Molar Excess
Q5: How do I determine the optimal molar excess of this compound for my experiment?
The optimal molar excess of the NHS ester is empirical and depends on several factors, primarily the concentration of your target molecule and the desired degree of labeling (DOL).[5][9] A higher molar excess is needed to drive the reaction to completion, especially when the target molecule concentration is low, as this helps the bimolecular conjugation reaction outcompete the unimolecular hydrolysis reaction.[2][]
| Target Molecule Concentration | Recommended Starting Molar Excess | Rationale & Considerations |
| > 5 mg/mL | 5- to 10-fold | Higher protein concentration favors the desired aminolysis reaction.[2] A lower excess minimizes the risk of over-labeling and simplifies purification. |
| 1 - 5 mg/mL | 10- to 20-fold | A common concentration range for antibody and protein labeling.[2][9] This range provides a good balance for achieving sufficient labeling. |
| < 1 mg/mL | 20- to 50-fold | A higher excess is necessary to compensate for the slower reaction kinetics at lower concentrations and to outcompete hydrolysis.[6][9] |
| Amine-modified Oligonucleotides | 5- to 10-fold | Oligonucleotides are typically less complex than proteins, and a moderate excess is usually sufficient for high efficiency.[2][11] |
Note: These are starting recommendations. For precise control over the degree of labeling (e.g., achieving mono-PEGylation), it is essential to perform a series of small-scale reactions with varying molar excess and analyze the products.
Q6: I see multiple PEGylated species in my final product analysis. How can I achieve mono-PEGylation?
Achieving mono-PEGylation requires careful control over reaction stoichiometry.
-
Reduce Molar Excess: Start with a lower molar excess (e.g., 1:1 to 5:1 ester:protein) to favor single modification events.
-
Shorten Reaction Time: Monitor the reaction over time (e.g., 15, 30, 60, 120 minutes) and quench it when the desired mono-PEGylated product is maximal.
-
Lower pH: Performing the reaction at a slightly lower pH (e.g., 7.2-7.5) can increase selectivity for more reactive/accessible amines, though it will slow the overall reaction rate.[2]
-
Protein Concentration: Working at a higher protein concentration can sometimes improve control.
Q7: My Fmoc group is being cleaved during the NHS ester conjugation. What could be the cause?
The Fmoc group is base-labile and is typically removed with a piperidine solution.[12][13][14] If you are observing premature deprotection during the conjugation step, it is almost certainly due to the reaction buffer pH being too high. While the optimal pH for NHS ester coupling is slightly basic (7.2-8.5), a pH above 9 will begin to cleave the Fmoc group.[15] Ensure your buffer is accurately prepared and calibrated, and do not exceed a pH of 8.5 when working with this bifunctional reagent.
Q8: What are the best methods for purifying my Fmoc-PEG2-conjugate after the reaction?
Purification aims to remove unreacted this compound, the hydrolyzed PEG-acid byproduct, and any unconjugated target molecule. The choice of method depends on the size and properties of your conjugate.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this is the most common and effective method for separating the larger PEGylated conjugate from smaller, unreacted PEG reagents and byproducts.[5][][17]
-
Ion Exchange Chromatography (IEX): PEGylation can shield surface charges on a protein, altering its binding to IEX resins.[][17] This can be a powerful method to separate PEGylated species from the un-PEGylated protein and even to separate positional isomers.[]
-
Reverse Phase Chromatography (RP-HPLC): Widely used for purifying peptides and oligonucleotides, RP-HPLC can effectively separate PEGylated products based on changes in hydrophobicity.[]
-
Dialysis / Ultrafiltration: Effective for removing low molecular weight byproducts from high molecular weight conjugates like proteins.[17][18]
References
-
Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. [Link]
-
Purification of PEGylated Proteins | Request PDF. ResearchGate. [Link]
-
Integrated Solid-Phase Synthesis and Purification of PEGylated Protein. ACS Publications. [Link]
-
Purification and Production of Pegylated Proteins using Membrane Processes. PSU-ETD. [Link]
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. ResearchGate. [Link]
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. NIH. [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
NHS ester labeling of amino biomolecules. Click Chemistry Tools. [Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
-
What is a quick and easy method for the quantification of primary amine groups or NHS ester groups? ResearchGate. [Link]
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. peptide.com [peptide.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
Technical Support Center: Fmoc-PEG2-NHS Ester Reactions in Aqueous Solution
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for Fmoc-PEG2-NHS ester applications. As Senior Application Scientists, we understand that successful bioconjugation hinges on mastering the nuances of your reagents and reaction conditions. This guide is designed to provide you with in-depth, field-proven insights into the chemistry of this compound and to offer practical solutions to common challenges encountered during aqueous conjugations.
Core Principles: The Chemistry of Amine-Reactive PEGylation
To effectively troubleshoot, one must first understand the underlying chemical principles. The conjugation of an this compound to a primary amine (e.g., the N-terminus of a peptide or the side chain of a lysine residue) is a nucleophilic acyl substitution.[1][][3] The success of this reaction is determined by a critical competition between the desired aminolysis and an undesired side reaction: hydrolysis.
-
Aminolysis (Desired Reaction): An unprotonated primary amine (-NH₂) on your target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, irreversible amide bond and releases N-hydroxysuccinimde (NHS) as a leaving group.[1][3][4]
-
Hydrolysis (Competing Reaction): Water molecules can also act as nucleophiles, attacking the NHS ester. This reaction, which is highly dependent on pH, converts the reactive ester into a non-reactive carboxylic acid, rendering the PEG reagent inert and reducing your conjugation efficiency.[1][5][6][7]
The key to a successful conjugation is to optimize conditions to maximize the rate of aminolysis while minimizing the rate of hydrolysis.
Frequently Asked Questions (FAQs)
Proactive setup is the best form of troubleshooting. Here are answers to the most common questions about reaction setup.
Q1: What is the optimal pH for the reaction, and why?
The optimal pH for NHS ester reactions is a critical balance, generally falling between pH 8.3 and 8.5 .[1][4][8][9]
-
Below pH 7.2: Primary amines are predominantly protonated (-NH₃⁺), making them poor nucleophiles and significantly slowing the desired reaction.[1][4][10]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically. The half-life of the ester can drop from hours at pH 7 to mere minutes at pH 9, meaning the reagent may become inactive before it can react with your target.[1][3][6][7]
Starting at pH 8.3 provides a favorable concentration of deprotonated, reactive amines while keeping the rate of competing hydrolysis manageable.[4][9][11]
Q2: Which buffers should I use, and which must I avoid?
It is critical to use a buffer that does not contain primary amines.[4][6][12][13]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers are all excellent choices.[4][11][14]
-
Incompatible Buffers: Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines that will compete with your target molecule, drastically reducing conjugation efficiency.[4][14][15] These buffers are, however, useful for quenching the reaction once it is complete.[4][14][16]
If your protein or molecule of interest is in an incompatible buffer, you must perform a buffer exchange via dialysis or a desalting column before beginning the conjugation.[4][13]
Q3: How should I prepare and handle the this compound reagent?
NHS esters are highly sensitive to moisture.[13][16][17][18] Improper handling is a leading cause of reaction failure.
-
Storage: Store the reagent vial at -20°C in a desiccated environment.[13][16][18]
-
Equilibration: Before opening, always allow the vial to warm completely to room temperature.[13][16][17] This prevents atmospheric moisture from condensing on the cold powder.
-
Stock Solution: Do not prepare aqueous stock solutions for storage.[13][18] Immediately before use, dissolve the NHS ester in a high-quality, anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][9][16] Ensure your DMF is fresh, as old DMF can degrade to form dimethylamine, which will consume the NHS ester.[9]
-
Addition to Reaction: Add the dissolved ester to your reaction buffer immediately. When adding the organic solvent to your aqueous reaction, ensure the final concentration remains below 10% to avoid denaturing proteins.[4][16]
Q4: What is the primary side reaction I should be concerned about?
The primary competing side reaction is the hydrolysis of the NHS ester .[1][5][6][7][16] This reaction with water forms an unreactive carboxylic acid, effectively quenching the reagent.[1][16] The rate of hydrolysis is highly dependent on pH, increasing as the solution becomes more alkaline.[1][3][6][7][12] To minimize hydrolysis, it is crucial to work within the optimal pH range of 8.3-8.5 and avoid unnecessarily long reaction times.[1][][4][8]
Q5: What can cause the Fmoc protecting group to be unintentionally removed?
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. It is intentionally removed using a base like piperidine.[15] Unintentional cleavage can occur if the this compound is exposed to basic conditions (pH > 9) during storage or reaction setup.[15] It is also important to use high-purity, amine-free solvents, as contaminants in degraded solvents like DMF can lead to Fmoc deprotection.[15]
Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide addresses the most common issues in a problem/cause/solution format.
Problem: Low or No Conjugation Yield
| Probable Cause | In-Depth Explanation & Solution |
| Hydrolyzed NHS Ester Reagent | The NHS ester is highly susceptible to hydrolysis from atmospheric moisture. This is the most common cause of failure.[14][16][17] Solution: • Ensure proper storage and handling: Store desiccated at -20°C. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[13][16][17] • Use fresh solutions: Dissolve the ester in anhydrous DMSO or DMF immediately before use. Do not store stock solutions.[1][13][18] • Verify activity: You can test for NHS release at 260 nm after intentional hydrolysis to confirm reagent activity.[6][7][17] |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will directly compete with your target molecule for the NHS ester, severely inhibiting the desired reaction.[4][6][15] Solution: • Use an amine-free buffer: Switch to PBS, bicarbonate, or HEPES buffer.[4][11][14] • Perform buffer exchange: If your sample is in an incompatible buffer, use dialysis or a desalting column to exchange it into a suitable reaction buffer before proceeding.[4][13] |
| Suboptimal Reaction pH | If the pH is too low (<7.2), the target amines are protonated and non-nucleophilic. If the pH is too high (>9.0), the hydrolysis rate of the NHS ester is so rapid that the reagent is destroyed before it can react.[1][4][10][14] Solution: • Verify buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal range of pH 8.3-8.5 .[1][4][8] |
| Low Reactant Concentration | The desired aminolysis is a bimolecular reaction, while hydrolysis is pseudo-first order. At very dilute concentrations, hydrolysis can outcompete the conjugation reaction.[14][19] Solution: • Increase concentration: If possible, increase the concentration of your protein or target molecule (e.g., 1-10 mg/mL).[4][14] You can also increase the molar excess of the this compound. A 10- to 20-fold molar excess is a common starting point.[1][4] |
Problem: Difficulty Purifying the Final Conjugate
| Probable Cause | In-Depth Explanation & Solution |
| Similar Properties of Reactants and Products | The PEG chain can make the starting material and the final product behave similarly in some chromatography systems, making separation challenging.[20] Solution: • Choose the right technique: - Size Exclusion Chromatography (SEC): Very effective for removing small molecule byproducts (like hydrolyzed NHS ester) from a much larger PEGylated protein.[] - Ion Exchange Chromatography (IEX): The PEG chain can shield surface charges on a protein, altering its binding properties. This change can be exploited to separate the PEGylated product from the unreacted protein. IEX is often the method of choice.[][22] - Reverse Phase HPLC (RP-HPLC): Useful for separating peptides and small proteins, and can be used to separate positional isomers of PEGylated conjugates.[] - Hydrophobic Interaction Chromatography (HIC): Can be a good supplementary tool to IEX, though it may have lower capacity and resolution.[] |
| Presence of Unreacted PEG Reagent | Excess unreacted or hydrolyzed PEG reagent can co-elute with the product. Solution: • Quench the reaction: Before purification, add a quenching buffer (e.g., 1 M Tris or glycine, to a final concentration of 20-50 mM) to react with and consume any remaining active NHS esters.[1][4][14][16] • Optimize purification: Use a high-resolution chromatography method like IEX or RP-HPLC. Extensive dialysis or repeated SEC runs may also be necessary. |
Data Summary: NHS Ester Stability
The stability of the NHS ester is paramount. The following table, compiled from multiple sources, summarizes the approximate half-life (t½) of NHS esters in aqueous solution under various conditions. This illustrates the critical impact of pH and temperature on the competing hydrolysis reaction.
| pH | Temperature (°C) | Approximate Half-life (t½) |
| 7.0 | 0 | 4 - 5 hours[6][7][12] |
| 7.0 | Room Temp | ~1-7 hours[12] |
| 8.0 | 4 | ~1 hour[4] |
| 8.0 | Room Temp | ~1 hour[12] |
| 8.5 | Room Temp | 125 - 180 minutes[4][12][19] |
| 8.6 | 4 | 10 minutes[6][7][12] |
| 9.0 | Room Temp | Minutes[4][17] |
Note: These values are approximate and can vary based on the specific NHS ester structure and buffer composition.[11]
Experimental Protocol: General this compound Conjugation
This protocol provides a general workflow for conjugating an this compound to a protein. Optimization may be required for your specific application.
Materials:
-
Protein or target molecule in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
This compound.
-
Anhydrous, amine-free DMSO or DMF.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).
-
Purification system (e.g., desalting column for SEC, IEX column, or dialysis cassette).
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
While gently stirring, add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[1][4]
-
Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is below 10%.[4][16]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[4][6][16] Lower temperatures can help minimize hydrolysis, especially for longer reaction times.[4]
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove unreacted PEG reagent, hydrolyzed byproducts, and quenching buffer salts from the conjugate.
-
The preferred method will depend on the scale and nature of your product. Size-exclusion chromatography (e.g., a desalting column) is effective for removing small molecules from proteins.[4][] Ion-exchange chromatography is often required for separating PEGylated from un-PEGylated protein.[][22]
-
References
- BenchChem. (2025).
- Lumiprobe. NHS esters in Reactive groups.
- Benchchem. (2025).
- BOC Sciences.
- PubMed Central.
- Reddit. (2022).
- BioPharm International.
- Benchchem. (2025).
- Thieme. (2021). A Solid Way to Purify Polyethylene Glycols.
- Thermo Fisher Scientific.
- BOC Sciences. NHS Esters for Antibody Labeling.
- Benchchem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
- MDPI. (2023).
- G-Biosciences.
- ACS Publications.
- Benchchem. (2025).
- RSC Publishing. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution.
- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
- NEB. Reaction Conditions for Chemical Coupling (S9237).
- ResearchGate. (2016).
- NIH. (2022). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling.
- Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Glen Research. (2022). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Optimizing Acid-PEG2-NHS Ester Reactions.
- Stallard Scientific Editing. Nhs Ester Amine Reaction Protocol.
- Benchchem.
- MilliporeSigma. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- Benchchem. (2025). An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines.
- Journal of Young Investigators. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
- BroadPharm. (2022). Protocol for PEG NHS Ester.
- BroadPharm. Instructions for NHS-(PEG)
- Tocris Bioscience.
- NIH. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
- Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 20. reddit.com [reddit.com]
- 22. biopharminternational.com [biopharminternational.com]
Technical Support Center: Mastering NHS Ester Bioconjugation
A Senior Application Scientist's Guide to Navigating the Critical Impact of pH on Reaction Efficiency
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester chemistry. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful bioconjugation technique. As a senior application scientist, my goal is to provide you with not just protocols, but a deep, field-tested understanding of the principles governing your experiments. Here, we will dissect the critical role of pH in NHS ester reactions, moving from foundational theory to practical troubleshooting, ensuring your conjugations are both successful and reproducible.
The Core Principle: A Tale of Two Competing Reactions
At its heart, NHS ester chemistry is a contest between two nucleophilic attacks on the carbonyl carbon of the NHS ester: the desired reaction with a primary amine (aminolysis) and the undesirable reaction with water (hydrolysis). The pH of your reaction buffer is the single most critical parameter dictating the outcome of this competition.[1][2]
-
Aminolysis (The Desired Reaction): The reactive species is the unprotonated primary amine (-NH₂), which acts as a potent nucleophile.[1] This is typically the N-terminus of a protein or the ε-amino group of a lysine residue.[1][3]
-
Hydrolysis (The Competing Reaction): Water can also attack the NHS ester, cleaving it and rendering it inactive for conjugation. This rate of hydrolysis increases significantly with rising pH.[1][4]
Understanding and controlling this balance is the key to high-efficiency conjugation.
Caption: pH-dependent reaction pathways for NHS esters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester conjugation reaction?
The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[4][5][6] A commonly used and effective pH is 8.3.[7][8][9]
Why this range?
-
Below pH 7.2: Primary amines are predominantly in their protonated form (-NH₃⁺). This form is not nucleophilic and will not react with the NHS ester, significantly slowing down or preventing the desired conjugation.[1][8]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically.[4][10] The ester's half-life can drop to mere minutes, meaning the reagent is destroyed before it has a chance to react with your protein.[4][10]
The 7.2-8.5 range represents the "sweet spot" that balances having a sufficient concentration of deprotonated, reactive amines while minimizing the rate of competing hydrolysis.[1]
Q2: Can I perform the reaction at a lower pH, for instance, to target a specific N-terminal amine over lysine residues?
While theoretically possible due to the generally lower pKa of N-terminal α-amines compared to lysine ε-amines, this is not a straightforward experiment.[11] Some studies have shown successful cross-linking at pH values as low as 6.0, but the reaction efficiency is markedly reduced.[12][13] At pH 6.0, there is also a risk of side reactions with other nucleophilic residues like tyrosine.[12][13] For most applications, sticking to the optimal pH 7.2-8.5 range is recommended for efficiency and specificity.[12][13]
Q3: Why did my reaction fail when I used Tris buffer?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester chemistry.[2][4][14] These buffer molecules are themselves primary amines and will compete with your target molecule for reaction with the NHS ester, drastically reducing the yield of your desired conjugate.[2][14]
Recommended Buffers:
Always ensure your protein is in an amine-free buffer before initiating the conjugation.[6]
Troubleshooting Guide: Low Conjugation Efficiency
Low yield is the most common issue encountered in NHS ester reactions. This troubleshooting guide is structured to help you logically diagnose and solve the problem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. neb.com [neb.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Biomolecule Conjugation
Introduction: Navigating the Challenges of Post-Conjugation Cleanup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with bioconjugation, specifically addressing a common but critical challenge: the removal of unreacted Fmoc-PEG2-NHS ester from a reaction mixture. In the following sections, we will delve into the chemical principles at play, provide actionable troubleshooting advice, and present detailed protocols for effective purification. Our goal is to equip you with the expertise to ensure the purity and integrity of your final conjugate.
The presence of unreacted labeling reagents can lead to non-specific modifications in downstream applications, interfere with analytical characterization, and compromise the overall quality of your product[1]. This guide provides a systematic approach to tackling this purification challenge, ensuring that your experimental outcomes are both reliable and reproducible.
Understanding the Reactant: this compound
This compound is a heterobifunctional linker widely used in bioconjugation and drug development[2][3][4]. It comprises three key components:
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms stable amide bonds with primary amines (e.g., lysine residues on proteins)[5][6].
-
Polyethylene glycol (PEG) spacer (PEG2): A short, hydrophilic spacer that enhances the solubility of the conjugate[2][3].
-
Fluorenylmethyloxycarbonyl (Fmoc) group: A base-labile protecting group for an amine, which can be removed to reveal a primary amine for subsequent conjugation steps[7][8][9].
The challenge in purification arises from the need to remove the entire unreacted molecule, which has distinct chemical properties conferred by each of these moieties.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the removal of unreacted this compound.
Q1: My reaction is complete. What is the very first step I should take to handle the unreacted NHS ester?
Answer: The immediate first step is to quench the reaction . This deactivates the highly reactive NHS ester, preventing any further non-specific labeling of your target molecule or other components in the reaction mixture[1][10][11].
-
Causality: NHS esters are susceptible to hydrolysis, a reaction with water that inactivates them. However, this process can be slow, especially at neutral pH[5][12][13]. Actively quenching the reaction provides immediate and definitive termination.
-
Recommended Action: Add a quenching agent containing a primary amine. Common and effective choices include Tris buffer, glycine, or ethanolamine[10][14].
| Quenching Agent | Final Concentration | Incubation Time & Temperature | Notes |
| Tris-HCl | 20-100 mM | 15-30 minutes at room temperature | A very common and effective quenching agent[10]. |
| Glycine | 20-50 mM | 15 minutes at room temperature | A simple amino acid that efficiently caps NHS esters. |
| Ethanolamine | 20-50 mM | 15 minutes at room temperature | Another effective primary amine for quenching[10]. |
Q2: I've quenched the reaction. How do I now remove the unreacted, quenched Fmoc-PEG2-reagent and the byproducts?
Answer: The choice of purification method depends on the size of your target biomolecule and the scale of your reaction. The most common techniques leverage the size difference between your large biomolecule conjugate and the small molecule PEG reagent[1][15].
Here is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting a purification method.
Q3: Can I remove the Fmoc group at the same time as the unreacted NHS ester?
Answer: It is generally not advisable to perform Fmoc deprotection simultaneously with the initial purification of the conjugate.
-
Rationale: Standard Fmoc deprotection requires strongly basic conditions (e.g., 20% piperidine in DMF)[7][8][9][16]. These conditions can be harsh on many proteins and could lead to denaturation or aggregation. Furthermore, introducing another reagent (piperidine) complicates the purification mixture.
-
Recommended Workflow:
-
Conjugate your biomolecule with this compound.
-
Quench the unreacted NHS ester.
-
Purify the Fmoc-PEG2-conjugate from the unreacted PEG reagent.
-
If required, perform the Fmoc deprotection on the purified conjugate.
-
Purify the deprotected conjugate from the deprotection reagents (e.g., piperidine and dibenzofulvene-piperidine adduct)[17].
-
Detailed Purification Protocols
Here we provide step-by-step protocols for the most common and effective purification techniques.
Protocol 1: Purification by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size (hydrodynamic radius)[]. It is highly effective for removing small molecules like unreacted PEG linkers from large protein conjugates[15][19].
Best For: Small to medium sample volumes (< 10 mL) requiring high purity and rapid processing.
Materials:
-
SEC column (e.g., desalting column like a PD-10) with an appropriate molecular weight cutoff (MWCO).
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.4).
-
Fraction collection tubes.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with 3-5 column volumes of your desired buffer.
-
Sample Loading: Load your quenched reaction mixture onto the column. Ensure the sample volume does not exceed the manufacturer's recommendation (typically ~10-15% of the column volume).
-
Elution: Begin elution with your buffer. Your larger conjugate will travel faster through the column and elute first.
-
Fraction Collection: Collect fractions and monitor the protein concentration, typically by measuring absorbance at 280 nm.
-
Pooling: Pool the fractions containing your purified conjugate. The smaller, unreacted PEG reagent and byproducts will elute in later fractions.
Caption: Workflow for purification using Size-Exclusion Chromatography.
Protocol 2: Purification by Dialysis
Dialysis is a membrane-based technique that separates molecules based on their ability to pass through a semi-permeable membrane with a defined MWCO[15][20].
Best For: Small to large sample volumes where processing time is not a critical factor.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein).
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4).
-
Magnetic stir plate and stir bar.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).
-
Sample Loading: Load your quenched reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace.
-
Dialysis: Place the sealed tubing/cassette into a large beaker containing at least 100 times the sample volume of dialysis buffer. Stir the buffer gently at 4°C.
-
Buffer Changes: For efficient removal of the small molecules, perform at least three buffer changes over 24-48 hours. A typical schedule would be after 4 hours, 8 hours, and then overnight[1].
-
Sample Recovery: After the final dialysis step, carefully remove the tubing/cassette and recover your purified conjugate.
Protocol 3: Purification by Solid-Phase Extraction (SPE)
SPE can be used for the cleanup of PEGylated compounds, particularly for removing more hydrophobic impurities or for sample concentration[21][22]. A reverse-phase (e.g., C18) or mixed-mode cation-exchange (MCX) cartridge could be employed.
Best For: Small sample volumes, especially for peptides or small molecules where size-based methods are less effective.
Materials:
-
SPE cartridge (e.g., C18 for hydrophobic retention, or MCX).
-
SPE manifold or syringe.
-
Conditioning, wash, and elution solvents.
Procedure (Example using C18):
-
Conditioning: Condition the C18 cartridge with an organic solvent (e.g., methanol or acetonitrile), followed by equilibration with an aqueous buffer (e.g., water with 0.1% TFA).
-
Sample Loading: Load the quenched reaction mixture onto the cartridge. The PEGylated conjugate and potentially the unreacted Fmoc-PEG reagent will bind to the stationary phase.
-
Washing: Wash the cartridge with a low percentage of organic solvent to remove hydrophilic impurities and salts.
-
Elution: Elute the bound components using a higher concentration of organic solvent (e.g., acetonitrile with 0.1% TFA). It may be possible to perform a step-gradient elution to selectively elute the product away from the less hydrophobic unreacted reagent.
-
Analysis: Analyze the collected fractions by HPLC or mass spectrometry to identify those containing the pure product.
Method Comparison
| Method | Principle | Speed | Scalability | Purity |
| Size-Exclusion Chromatography (SEC) | Size/Hydrodynamic Radius[] | Fast | Low to Medium | High |
| Dialysis/Diafiltration | Size-based diffusion across a membrane[15][23] | Slow | High | Good |
| Solid-Phase Extraction (SPE) | Differential partitioning (e.g., hydrophobicity) | Fast | Low | Variable |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity[] | Medium | Low to Medium | Very High |
| Ion-Exchange Chromatography (IEX) | Surface Charge[][24] | Medium | High | Variable |
Analytical Verification of Purity
After purification, it is crucial to verify the removal of the unreacted this compound.
-
RP-HPLC: This is an excellent method for separating the more hydrophobic PEGylated conjugate from the unreacted reagent. The unreacted reagent will likely have a distinct retention time.
-
SEC-HPLC: Can be used to confirm the size homogeneity of the final product. A clean, single peak corresponding to the conjugate's size indicates successful removal of the smaller unreacted reagent[][25].
-
Mass Spectrometry (MS): Provides definitive confirmation of the conjugate's identity and the absence of low molecular weight contaminants corresponding to the unreacted reagent.
Conclusion
The successful removal of unreacted this compound is a multi-step process that begins with effective quenching, followed by a well-chosen purification strategy based on the specific properties of your biomolecule and the scale of your experiment. By understanding the underlying chemical principles and following systematic protocols, researchers can ensure the high purity of their PEGylated conjugates, which is paramount for reliable downstream applications and the development of novel therapeutics.
References
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
PennState Electronic Theses and Dissertations. (n.d.). Purification and Production of Pegylated Proteins using Membrane Processes. Retrieved from [Link]
-
PubMed. (2015). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. Retrieved from [Link]
-
PubMed. (2011). Purification of pegylated proteins. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
-
Waters Corporation. (n.d.). Removal of Polyethylene Glycol 400 (PEG 400) from Plasma Samples Using Mixed-Mode Solid-Phase Extraction. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Retrieved from [Link]
-
AxisPharm. (n.d.). Fmoc-PEG-NHS ester. Retrieved from [Link]
-
PubMed. (2017). PEGylation of magnetic multi-walled carbon nanotubes for enhanced selectivity of dispersive solid phase extraction. Retrieved from [Link]
-
Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]
-
Allumiqs. (n.d.). Removal Of PEG Contaminants From Peptides Through An Off-Line Ion-Exchange Spin Column. Retrieved from [Link]
-
PubMed. (2003). Size-exclusion reaction chromatography (SERC): a new technique for protein PEGylation. Retrieved from [Link]
-
Reddit. (2022). Chromatography of PEG containing compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]
-
LCGC International. (n.d.). Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. Retrieved from [Link]
-
ResearchGate. (2018). Size-exclusion chromatography of exosomes after PEG precipitation?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 1807534-85-5 | BroadPharm [broadpharm.com]
- 4. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. peptide.com [peptide.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 19. Size-exclusion reaction chromatography (SERC): a new technique for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. PEGylation of magnetic multi-walled carbon nanotubes for enhanced selectivity of dispersive solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 24. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Aggregation Issues with PEGylated Proteins
Introduction: The PEGylation Paradox
Welcome, researchers and drug development professionals. Polyethylene glycol (PEG) conjugation, or PEGylation, is a cornerstone of modern biopharmaceutical development, lauded for its ability to enhance the therapeutic properties of proteins. By increasing hydrodynamic size and masking surface epitopes, PEGylation can extend circulatory half-life, improve stability, and reduce immunogenicity.[1] However, this powerful technique is not without its challenges. A significant hurdle frequently encountered is protein aggregation, a phenomenon that can compromise product efficacy, safety, and manufacturability.[2][3][4]
This guide is designed to serve as your dedicated technical resource. As a Senior Application Scientist, my goal is to move beyond a simple checklist of troubleshooting steps. Instead, I will provide you with the mechanistic rationale behind why aggregation occurs during PEGylation and equip you with a systematic, field-proven framework to diagnose, troubleshoot, and ultimately, prevent these issues in your own experiments.
Understanding the "Why": Root Causes of PEGylation-Induced Aggregation
While seemingly counterintuitive, the very process designed to stabilize a protein can sometimes be the catalyst for its aggregation. Understanding these underlying mechanisms is the first and most critical step in effective troubleshooting.
Aggregation during PEGylation is not a single event but rather a complex interplay of factors related to the protein, the PEG reagent, and the reaction conditions.[5][6] Key mechanistic drivers include:
-
Intermolecular Cross-linking: The use of bifunctional or homobifunctional PEG reagents, which possess reactive groups at both ends of the polymer chain, can physically link multiple protein molecules together, leading to the formation of large, often insoluble, high-molecular-weight (HMW) species.[5][6][7] Even monofunctional PEG reagents can be a source of cross-linking if they contain diol impurities.[5][6][7]
-
Conformational Instability: The covalent attachment of a PEG molecule can induce subtle but significant changes in the protein's tertiary structure. This can lead to the exposure of hydrophobic patches that are normally buried within the protein core. These newly exposed regions can then interact with similar patches on other protein molecules, initiating the aggregation cascade.[5][8]
-
Suboptimal Reaction Conditions: The reaction environment itself plays a pivotal role. Factors such as pH, temperature, and buffer composition can push a protein out of its stability "sweet spot," making it more susceptible to unfolding and aggregation upon modification.[5][6][7] High protein concentrations also increase the probability of intermolecular interactions, thereby promoting aggregation.[5][6][7][9]
-
PEG-Protein Interactions: While PEG is hydrophilic, interactions between the polymer and the protein surface can sometimes be unfavorable, leading to a "molecular crowding" effect that can promote protein-protein association.[5][10][11] The length and architecture (linear vs. branched) of the PEG chain can also influence these interactions.[3][9]
Mechanistic Overview of PEGylation-Induced Aggregation
Sources
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Binding characteristics between polyethylene glycol (PEG) and proteins in aqueous solution - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Solid-Phase Peptide Synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve one of the most common hurdles in SPPS: incomplete removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Incomplete Fmoc deprotection can lead to the synthesis of deletion sequences, significantly complicating purification and reducing the overall yield of your target peptide.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it problematic?
Incomplete Fmoc deprotection is the failure to fully remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain during SPPS.[1] This unremoved Fmoc group blocks the subsequent amino acid from being coupled to the peptide chain. The result is the formation of "deletion sequences," which are peptides missing one or more amino acid residues. These impurities are often difficult to separate from the desired full-length peptide, leading to reduced purity and overall yield of the final product.[1]
Q2: How can I detect if Fmoc deprotection is incomplete?
Several qualitative and quantitative methods are available to monitor the completeness of the Fmoc deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a rapid and highly sensitive colorimetric test for the presence of primary amines.[2][3][4] After the deprotection step, a small sample of the peptide-resin is treated with ninhydrin reagents. A positive result, indicated by an intense blue or purple color, signifies the presence of free primary amines, meaning the Fmoc group has been successfully removed.[2][3][4][5] A negative result (yellow or colorless beads) suggests that the Fmoc group is still attached.[2][4][5] It's important to note that the Kaiser test is not reliable for N-terminal proline residues, which yield a brownish-red color.[4][6]
-
UV-Vis Spectrophotometry: This quantitative method monitors the release of the dibenzofulvene (DBF)-piperidine adduct, a byproduct of Fmoc removal, which has a characteristic UV absorbance around 301-312 nm.[2][4][5] Many automated peptide synthesizers utilize this method to track the reaction in real-time. The absorbance increases as the adduct is formed and plateaus upon reaction completion, returning to baseline.[4][5] An unusually broad curve or failure to return to baseline may indicate slow or incomplete deprotection.[5]
-
High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): This is the most definitive method for confirming incomplete deprotection.[5] A small, cleaved portion of the peptide-resin is analyzed. The presence of a later-eluting, more hydrophobic peak in the HPLC chromatogram, with a mass 222.24 Da greater than the target peptide, corresponds to the unremoved Fmoc group.[5]
Q3: What are the most common causes of incomplete Fmoc deprotection?
Several factors can contribute to inefficient Fmoc removal:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, which can physically block the deprotection reagent from accessing the N-terminal Fmoc group.[1][4] This is particularly common in sequences containing repeating hydrophobic residues.[1][4]
-
Steric Hindrance: Bulky amino acid side chains near the N-terminus can physically obstruct the piperidine from reaching the Fmoc group.[1][7]
-
Suboptimal Reagents or Conditions: Degraded piperidine, incorrect reagent concentrations, insufficient reaction times, or low temperatures can all lead to decreased deprotection efficiency.[1][2]
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the growing peptide chains.[1][8]
Troubleshooting Guide: A Stepwise Approach to Resolving Incomplete Deprotection
If you suspect incomplete Fmoc deprotection, follow this systematic troubleshooting guide.
Step 1: Initial Diagnosis
Begin by performing a qualitative test to confirm the presence of free amines on your resin post-deprotection.
On-Resin Monitoring: The Kaiser Test
The Kaiser test is an indispensable tool for real-time monitoring of your synthesis.[9]
Experimental Protocol: Kaiser Test [4][10]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Collect a small sample of resin beads (5-10 mg) in a small glass test tube.
-
Wash the beads thoroughly with DMF and then ethanol to remove residual reagents.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Color of Beads and Solution | Interpretation | Recommended Action |
| Intense Blue/Purple | Positive: Free primary amines are present. | Proceed to the next coupling step. |
| Yellow/Colorless | Negative: No free primary amines detected. | Proceed to Troubleshooting Workflow. |
| Brownish-Red | N-terminal proline is present. | Use an alternative test like the Chloranil test.[4] |
Step 2: Troubleshooting Workflow for a Negative Kaiser Test
A negative or weak Kaiser test indicates a problem with the deprotection step. The following workflow will guide you through the most common solutions.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Detailed Troubleshooting Protocols
Protocol 1: Standard Fmoc Deprotection [1]
This is the baseline protocol. Ensure all steps are performed correctly before moving to more advanced methods.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 1-2 minutes and drain.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes. Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.
-
Confirmation: Perform a Kaiser test.
Protocol 2: Double Deprotection [5]
This is often the first and most effective troubleshooting step.
-
Perform the standard Fmoc deprotection protocol (Protocol 1).
-
After the final wash, repeat the deprotection steps (steps 2 and 3 from Protocol 1) with fresh 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm complete deprotection.
Protocol 3: DBU-Assisted Deprotection for "Difficult" Sequences [1][2][8]
For persistently difficult sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection: Add a freshly prepared solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the mixture for 2-5 minutes at room temperature.[1] Drain the solution.
-
Repeat: Repeat the deprotection and agitation steps one more time.
-
Washing: Wash the resin thoroughly with DMF (at least 7 times).
-
Confirmation: Perform a Kaiser test.
Advanced Strategies for Persistent Issues
If the above protocols fail, the issue may be rooted in severe peptide aggregation or steric hindrance.
Managing Peptide Aggregation
-
Chaotropic Agents: Consider adding chaotropic agents like HOBt to the deprotection solution to disrupt secondary structures.
-
Solvent Choice: While DMF is standard, N-methyl-2-pyrrolidone (NMP) can sometimes be more effective at disrupting aggregation.[11]
-
Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-40°C) can help break up aggregates, but should be done cautiously to avoid side reactions.[2]
Quantitative Monitoring with UV-Vis Spectrophotometry
For a more quantitative assessment, especially in automated synthesis, monitoring the DBF-piperidine adduct is highly recommended.
Experimental Protocol: UV Monitoring [2][4]
-
Setup: Set the UV detector of your peptide synthesizer or a flow-through spectrophotometer to a wavelength of approximately 301 nm.
-
Monitoring: During the Fmoc deprotection step, continuously flow the effluent from the reaction vessel through the UV detector.
-
Data Acquisition: Record the UV absorbance over time. The absorbance will increase as the DBF-piperidine adduct is formed and will plateau when the reaction is complete.
-
Interpretation: The completion of the reaction is indicated by the return of the absorbance to the baseline. If the absorbance plateaus but does not return to baseline, it may indicate incomplete deprotection or other issues.
The concentration of the released Fmoc group can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[12]
Summary of Deprotection Conditions
| Condition | Standard Protocol | Troubleshooting Protocol 1 | Troubleshooting Protocol 2 |
| Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF | 2% DBU / 2% Piperidine in DMF |
| Time | 10-20 minutes | 2 x (10-20 minutes) | 2 x (2-5 minutes) |
| Temperature | Room Temperature | Room Temperature | Room Temperature (or slightly elevated) |
| Best For | Routine synthesis | Mildly difficult sequences | Highly aggregated or sterically hindered sequences |
Conclusion
Incomplete Fmoc deprotection is a frequent but manageable issue in SPPS. By understanding the underlying causes and employing a systematic troubleshooting approach—from simple modifications like extending reaction times to employing stronger base cocktails—researchers can overcome these challenges. The key to success lies in careful monitoring, primarily through the Kaiser test and UV-Vis spectrophotometry, which provides the necessary feedback to adjust and optimize your synthesis strategy.
References
- BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem Technical Support.
- Fiveable. (n.d.). Kaiser Test Definition. Fiveable.
- BenchChem. (2025). Troubleshooting incomplete Fmoc deprotection of His(Boc) residues. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis. BenchChem Technical Support.
- BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. BenchChem Technical Support.
- BenchChem. (2025). Optimizing the Fmoc-Phe(4-F)-OH deprotection step to prevent side reactions. BenchChem Technical Support.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides.
- BenchChem. (2025). Application Notes and Protocols for the Kaiser Test in Peptide Synthesis. BenchChem.
-
St. Fleur, C., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(12), 1690. [Link]
-
Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9. [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Lee, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843–11851. [Link]
- de la Torre, B. G., & Andreu, D. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Coin, I., et al. (2007). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 51(4), 233-237.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Fmoc-N-PEG24-acid Reactions. BenchChem Technical Support.
-
The Royal Society of Chemistry. (n.d.). Materials and methods. The Royal Society of Chemistry. [Link]
-
Semantic Scholar. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Semantic Scholar. [Link]
-
ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]
-
ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]
-
National Institutes of Health. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. National Institutes of Health. [Link]
-
The Royal Society of Chemistry. (2020). Green Chemistry - In situ Fmoc removal. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Springer Nature Experiments. [Link]
-
UCI Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [Link]
- ResearchGate. (n.d.). (PDF) Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
National Institutes of Health. (2021). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. National Institutes of Health. [Link]
- ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
Technical Support Center: Quenching Fmoc-PEG2-NHS Ester Reactions
Welcome to the technical support center for Fmoc-PEG2-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this critical bioconjugation step.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching an this compound reaction?
The primary goal of quenching is to terminate the conjugation process by deactivating any unreacted N-hydroxysuccinimide (NHS) ester.[1][2] This is a crucial step to prevent unwanted side reactions, such as the modification of other primary amines in your sample, which could lead to product heterogeneity and aggregation.[1][3]
Q2: What are the most effective and commonly used quenching reagents?
Small molecules containing primary amines are the most common and effective quenching agents.[1][4] These include Tris (tris(hydroxymethyl)aminomethane), glycine, lysine, and ethanolamine.[1][4] They react with the excess NHS ester to form a stable amide bond, rendering the ester inactive.[4]
Q3: What are the ideal reaction conditions for quenching?
The quenching reaction is most efficient at a pH between 7.2 and 8.5.[1][4][5] Typically, the quenching reagent is added to a final concentration of 20-100 mM and incubated for 15-30 minutes at room temperature.[1][4]
Q4: How can I be certain that the quenching process is complete?
While direct monitoring of the quenching reaction can be complex, ensuring an adequate molar excess of the quenching reagent (typically 20-50 fold higher than the initial NHS ester concentration) and adhering to the recommended incubation time and pH is generally sufficient for complete quenching. For rigorous confirmation, analytical techniques such as HPLC or mass spectrometry can be used to verify the absence of unreacted NHS ester. Additionally, the release of the NHS byproduct can be monitored spectrophotometrically at 260-280 nm in reactions free of primary amines.[6][7][8]
Part 2: Troubleshooting Guide
Issue 1: I'm observing unexpected aggregation or non-specific binding of my final product. Is incomplete quenching the culprit?
Cause: This is a classic sign of incomplete quenching.[3] If unreacted this compound remains in your solution, it can continue to react with primary amines on your target molecule or other components in your sample, leading to uncontrolled cross-linking and aggregation.[3]
Solution:
-
Verify Quenching Reagent Concentration: Ensure you are using a sufficient molar excess of your quenching reagent. A 20-50 fold molar excess over the initial NHS ester is a good starting point.
-
Check the pH: The pH of your reaction mixture should be between 7.2 and 8.5 for efficient quenching.[1][4][5] Buffers like Tris can themselves act as quenching agents if the pH is appropriate.[5][9]
-
Optimize Incubation Time: While quenching is typically rapid, extending the incubation time to 30-60 minutes can ensure completeness.
Issue 2: My final product appears to have lost the Fmoc protecting group. Could the quenching step be responsible?
Cause: The Fmoc (fluorenylmethyloxycarbonyl) group is known to be base-labile and is typically removed with a weak base like piperidine.[10][11] While the pH range for quenching (7.2-8.5) is generally considered mild, prolonged exposure to the higher end of this range (pH 8.5) or unintended pH spikes could potentially lead to some Fmoc deprotection.
Solution:
-
Monitor and Control pH: Carefully monitor the pH during the quenching step and maintain it within the lower to mid-range of the recommended pH (7.2-8.0).
-
Limit Quenching Time: Do not extend the quenching time unnecessarily. For most applications, 15-30 minutes is sufficient.[1][4]
-
Consider Alternative Quenching Reagents: If premature Fmoc deprotection is a persistent issue, consider using a quenching reagent that is effective at a more neutral pH.
Issue 3: My final product yield is consistently low. Could the quenching process be a contributing factor?
Cause: While the quenching step itself is unlikely to directly reduce the yield of your already-formed conjugate, the conditions leading up to it might be. The primary competitor to the desired aminolysis reaction is the hydrolysis of the NHS ester.[1][2][][13] The rate of hydrolysis increases with pH.[1][6][7] If your initial conjugation reaction is run at a high pH for an extended period, a significant portion of the NHS ester may hydrolyze before it can react with your target molecule, leading to a lower yield.
Solution:
-
Optimize Conjugation pH: The optimal pH for NHS ester reactions is a balance between amine reactivity and ester stability, typically between 7.2 and 8.5.[2][14]
-
Minimize Reaction Time: Determine the minimum time required for your conjugation reaction to reach completion to reduce the opportunity for hydrolysis.
-
Reagent Preparation: Always prepare your this compound solution immediately before use in an anhydrous solvent like DMSO or DMF to minimize hydrolysis.[1][4][14]
Part 3: Protocols, Data, and Visualizations
Experimental Protocol: Standard Quenching of an this compound Reaction
-
Perform Conjugation: Carry out the reaction of your amine-containing molecule with this compound in a suitable amine-free buffer (e.g., PBS, HEPES, Borate) at a pH of 7.2-8.5 for 30 minutes to 2 hours at room temperature.[4][6]
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl at pH 8.0.
-
Add Quenching Buffer: Add the 1 M Tris-HCl stock solution to your reaction mixture to achieve a final Tris concentration of 20-50 mM.[4] For example, add 1/20th the volume of your reaction mixture.
-
Incubate: Gently mix and incubate the reaction for an additional 15 minutes at room temperature to ensure all unreacted NHS esters are quenched.[4]
-
Purification: Proceed with the purification of your final conjugate using methods such as desalting columns or dialysis to remove the quenched PEG reagent and other byproducts.[4]
Data Presentation: Comparison of Common Quenching Reagents
| Quenching Reagent | Typical Final Concentration | Typical Incubation Time | Incubation Temperature | Notes |
| Tris-HCl | 20-100 mM | 15-30 minutes | Room Temperature | A very common and effective quenching agent. Ensure the final pH is around 8.0.[1][4] |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature | Another widely used and efficient quenching reagent.[1][4] |
| Lysine | 20-50 mM | 15-30 minutes | Room Temperature | Provides a primary amine for quenching, similar to Tris and glycine.[1][4] |
| Ethanolamine | 20-50 mM | 15-30 minutes | Room Temperature | An alternative primary amine-containing quenching agent.[1][4] |
| Hydroxylamine | 10-50 mM | 15-30 minutes | Room Temperature | Can also be used to quench the reaction and may convert the NHS ester back to a hydroxamic acid.[1][4] |
Visualizations
Caption: Reaction and Quenching of this compound.
Caption: Troubleshooting Workflow for Quenching Reactions.
References
- Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions. Benchchem.
- Application Notes: Quenching Acid-PEG2-NHS Ester Reactions. Benchchem.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- NHS Esters for Antibody Labeling. BOC Sciences.
- Sulfo-NHS and NHS Esters in Protein Chemistry. CovaChem.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem.
- What is hydrolysis rates for NHS ester functionalized dyes?. Lumiprobe.
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. NIH. Available at: [Link]
- avoiding quenching of the NHS ester reaction by Tris buffer. Benchchem.
- Technical Support Center: EDC/NHS Reaction Quenching. Benchchem.
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir - ACS Publications. Available at: [Link]
-
What is the best NHS quenching agent?. ResearchGate. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. Available at: [Link]
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Amerigo Scientific. Available at: [Link]
-
N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. PMC - NIH. Available at: [Link]
- Mechanism of Fmoc-PEG5-NHS ester reaction with primary amines. Benchchem.
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. covachem.com [covachem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Stability Challenges of Fmoc-Protected PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability issues encountered when working with Fmoc-protected Polyethylene Glycol (PEG) linkers in peptide synthesis and bioconjugation. Our goal is to equip you with the scientific rationale and practical solutions to overcome common experimental hurdles.
I. Troubleshooting Guide: From Synthesis to Cleavage
This section is designed to help you diagnose and resolve specific problems that may arise during your experimental workflow. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.
Issue 1: Incomplete N-terminal Fmoc Deprotection
Question: My Kaiser test is negative or weak after the standard deprotection protocol, indicating incomplete Fmoc removal. What are the common causes and how can I resolve this?
A negative or weak Kaiser test is a clear indicator of inefficient Fmoc removal, which will terminate chain elongation and lead to truncated peptide sequences. The primary causes and their solutions are outlined below:
Root Causes & Solutions:
-
Deprotection Reagent Quality:
-
Cause: Piperidine, the standard reagent for Fmoc deprotection, can degrade over time through oxidation.
-
Solution: Always use fresh, high-quality piperidine to prepare your deprotection solution. Ensure the bottle is tightly sealed and stored under an inert atmosphere if possible.
-
-
Incorrect Reagent Concentration:
-
Cause: The standard 20% piperidine in N,N-dimethylformamide (DMF) is optimized for most sequences. A lower concentration may be insufficient.[1]
-
Solution: Accurately prepare the 20% piperidine/DMF solution. For particularly "difficult" or sterically hindered sequences, increasing the concentration to 30% can be beneficial.[2]
-
-
Suboptimal Reaction Conditions:
-
Cause: Insufficient deprotection time or low reaction temperatures can lead to incomplete removal of the Fmoc group, especially for sterically hindered amino acids.[1]
-
Solution: Increase the deprotection time in increments (e.g., from 10 minutes to 15 or 20 minutes). If aggregation is suspected, performing the deprotection at a slightly elevated temperature (e.g., 30-40°C) can improve efficiency.[1]
-
-
Peptide Sequence-Related Issues:
-
Cause: Steric hindrance from bulky adjacent amino acids can impede the access of the piperidine base to the Fmoc group. Additionally, peptide aggregation on the solid support can physically block reagent access.[1][3]
-
Solution: For sterically hindered sequences, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common and effective cocktail is 2% DBU/2% piperidine in DMF.[3][4] To address aggregation, refer to the detailed troubleshooting section on peptide aggregation below.
-
Protocol: Quantitative Monitoring of Fmoc Deprotection via UV-Vis Spectrophotometry
This method allows for the quantification of Fmoc removal by measuring the absorbance of the dibenzylfulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[1]
-
Collect the entire effluent from the Fmoc deprotection step in a volumetric flask of a known volume.
-
Dilute the solution to the mark with fresh DMF.
-
Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.
-
Calculate the resin loading using the Beer-Lambert law (A = εcl), where:
-
A = measured absorbance
-
ε = molar absorptivity of the dibenzylfulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹)
-
c = concentration (mol/L)
-
l = path length of the cuvette (usually 1 cm)
-
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Issue 2: Diketopiperazine (DKP) Formation and Sequence Deletion
Question: I am observing a significant amount of a side product corresponding to a double amino acid deletion in my final peptide. What is causing this and how can I prevent it?
This is a classic sign of diketopiperazine (DKP) formation, a major side reaction in Solid-Phase Peptide Synthesis (SPPS).[4]
Mechanism of DKP Formation:
DKP formation is an intramolecular cyclization reaction that occurs after the Fmoc deprotection of the second amino acid in the sequence. The newly liberated N-terminal amine attacks the ester linkage of the C-terminal amino acid to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.[5] This leaves the resin linker capped and unable to participate in further chain elongation, resulting in a truncated peptide.
This side reaction is particularly prevalent when:
-
The second amino acid has a small, unhindered side chain (e.g., Gly, Ala).
-
The synthesis is performed on standard Wang or Rink Amide resins.
Caption: Simplified mechanism of DKP formation during SPPS.
Prevention and Mitigation Strategies:
| Strategy | Description | Applicability |
| Use 2-Chlorotrityl Chloride (2-CTC) Resin | The steric hindrance of the 2-CTC linker significantly suppresses the intramolecular cyclization reaction.[4] | Highly recommended for sequences prone to DKP formation. |
| Incorporate a Dipeptide | Couple the first two amino acids as a pre-formed dipeptide. This bypasses the vulnerable dipeptide-resin intermediate. | Effective for known problematic sequences. |
| Modify Deprotection Conditions | Use a milder deprotection cocktail, such as 2% DBU/5% piperazine in NMP, which has been shown to reduce DKP formation compared to 20% piperidine in DMF.[4] | Can be implemented for any synthesis. |
| Alternative Protecting Groups | For highly sensitive sequences, consider using alternative N-terminal protecting groups like Bsmoc (1,1-dioxo-benzo[b]thiophene-2-yl-methoxycarbonyl), which can eliminate DKP formation.[7] | For advanced or industrial-scale synthesis where DKP is a critical impurity. |
Issue 3: Peptide Aggregation During Synthesis
Question: My peptide-resin is swelling poorly, and I'm observing incomplete coupling and deprotection. How can I overcome on-resin aggregation?
Peptide aggregation is a common challenge, especially for hydrophobic sequences or peptides longer than 15 amino acids.[8] The growing peptide chains self-associate through intermolecular hydrogen bonds, forming secondary structures like β-sheets that are inaccessible to reagents.[8] The hydrophilic nature of PEG linkers can help solvate the growing peptide chain and reduce aggregation.[9]
Indicators of Aggregation:
-
Poor resin swelling in the synthesis solvent.[8]
-
Physical clumping or stickiness of the resin.[8]
-
Slow or incomplete reactions, confirmed by positive Kaiser tests after coupling.[8]
-
A significant drop in the yield of the final product.[8]
Troubleshooting and Solutions for Aggregation:
| Method | Description | Protocol |
| Solvent Modification | Use solvents that disrupt hydrogen bonding. | Switch from DMF to N-methylpyrrolidone (NMP). Alternatively, add 10-20% dimethyl sulfoxide (DMSO) to the DMF. |
| Chaotropic Salts | These salts interfere with hydrogen bond networks, breaking up aggregates. | Add 0.1 M LiCl to the coupling and washing steps.[8] |
| Elevated Temperature/Microwave | Increased temperature provides energy to disrupt intermolecular interactions. | Perform coupling and deprotection steps at 40-50°C. Microwave-assisted synthesis can be highly effective at preventing aggregation.[10] |
| "Magic Mixture" | A cocktail of additives known to disrupt aggregation. | Add a mixture of nonionic detergents and ethylene carbonate to the synthesis solvents.[3] |
| Low-Loading Resin | Reduces the proximity of peptide chains, minimizing their ability to interact. | Use a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g).[10] |
| Pseudoproline Dipeptides | Introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures. | Strategically replace Ser or Thr residues with the corresponding pseudoproline dipeptides during synthesis.[3] |
Issue 4: Problems During Final Cleavage and Deprotection
Question: After TFA cleavage, my peptide has low purity and contains unexpected modifications. What are the likely side reactions and how can I prevent them?
The final cleavage step, typically using trifluoroacetic acid (TFA), is critical for obtaining the desired peptide. During this process, highly reactive cationic species are generated from the side-chain protecting groups and the resin linker.[11] These can react with nucleophilic residues in the peptide, leading to unwanted modifications.
Common Side Reactions and Prevention:
| Sensitive Residue | Side Reaction | Scavenger Solution |
| Tryptophan (Trp) | Alkylation of the indole ring. Reattachment to the resin linker.[12] | TFA/TIS/Water (95:2.5:2.5): Triisopropylsilane (TIS) is an excellent scavenger for carbocations. Use Fmoc-Trp(Boc)-OH: The Boc protecting group on the indole nitrogen prevents many side reactions. |
| Methionine (Met) | Sulfoxide formation. | TFA/Thioanisole/Water (90:5:5): Thioanisole reduces the methionine sulfoxide back to methionine. |
| Cysteine (Cys) | Reattachment of the free thiol to the resin or other carbocations. | TFA/EDT/TIS/Water (94:2.5:1:2.5): Ethanedithiol (EDT) is a highly effective scavenger for protecting Cys residues. |
| Tyrosine (Tyr) | Alkylation of the phenol ring. | TFA/Phenol/Water (90:5:5): Phenol acts as a competitive substrate for the reactive cations. |
| Arginine (Arg) | Incomplete removal of Pbf/Pmc protecting groups. Sulfonation of Trp.[11] | TFA/TIS/Water (95:2.5:2.5): Generally sufficient for Pbf removal. For multiple Arg residues, extend cleavage time to 3-4 hours. |
General Protocol for Final Cleavage
-
Ensure the N-terminal Fmoc group has been removed prior to cleavage.[13]
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Prepare the appropriate cleavage cocktail with scavengers based on the peptide sequence (see table above).
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[13]
-
Filter the resin and collect the filtrate.
-
Wash the resin 2-3 times with fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding 8-10 volumes of cold diethyl ether.[13]
-
Isolate the precipitated peptide by centrifugation or filtration.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental stability profile of the Fmoc protecting group? A1: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group.[2] It is stable to acidic conditions, which makes it orthogonal to acid-labile side-chain protecting groups like Boc and tBu.[14] The Fmoc group is removed under mildly basic conditions, typically with a 20% solution of piperidine in DMF.[14]
Q2: How should I store my Fmoc-protected PEG linker and the corresponding resin? A2: For long-term stability, Fmoc-protected PEG linkers and resins should be stored at -20°C in a dark, dry environment.[15] The container should be tightly sealed, and for highly sensitive materials, flushing with an inert gas like argon or nitrogen before sealing is recommended.[16] Studies have shown that Fmoc-NHNH-Trityl PEGylated resins retain their loading capacity for at least a month under various storage conditions, including at room temperature.[17][18]
Q3: Can the PEG linker itself degrade during synthesis or cleavage? A3: Polyethylene glycol is generally a very stable polymer. It is resistant to the basic conditions of Fmoc deprotection and the strong acidic conditions of final TFA cleavage. However, repeated exposure to very strong oxidizing agents or certain enzymatic conditions (not typically present in SPPS) could potentially lead to degradation.[19]
Q4: Does the length of the PEG chain affect the stability or performance of the linker? A4: Yes, the length of the PEG chain is a critical parameter. Longer PEG chains generally improve the solubility of the growing peptide, which can help to reduce aggregation and improve coupling efficiency.[9] In the context of bioconjugates like ADCs, longer PEG linkers can also enhance the pharmacokinetic profile of the final product.[19] However, very long linkers might introduce their own challenges, such as steric hindrance in certain applications.[19]
Q5: Are there alternatives to piperidine for Fmoc deprotection that might offer better stability for sensitive sequences? A5: Yes, while 20% piperidine in DMF is the standard, several alternatives are available. 4-methylpiperidine can be used as a direct replacement and is not a controlled substance in some regions.[20] For sequences prone to DKP formation or aggregation, a mixture of a stronger, non-nucleophilic base like DBU with a secondary amine like piperazine (e.g., 2% DBU/5% piperazine/NMP) can be more effective and minimize side reactions.[4]
References
- Sun, T., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Organic Process Research & Development.
-
Chen, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules, 27(7), 2134. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
ResearchGate. (n.d.). DKP formation mechanism. Retrieved from [Link]
- Kates, S. A., et al. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Chemistry – A European Journal, 26(46), 10565-10570.
-
Sun, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3496-3508. Retrieved from [Link]
-
Thompson, D. A., et al. (2020). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Journal of Peptide Science, 26(11), e3274. Retrieved from [Link]
-
Sun, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47008-47019. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 25(21), 5137.
-
Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from [Link]
- Miranda, M. T. M., & Liria, C. W. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide Synthesis. IntechOpen.
-
Gómez, S. R., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 13(9), 225. Retrieved from [Link]
-
Kates, S. A., et al. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. PubMed. Retrieved from [Link]
- Thompson, D. A., et al. (2020). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Research Square.
-
ResearchGate. (n.d.). Liquid-phase peptide synthesis on polyethylene glycol (PEG) supports using strategies based on the 9-fluorenylmethoxycarbonyl amino protecting group: Application of PEGylated peptides in biochemical assays. Retrieved from [Link]
-
Kumar, V. V., & Muttenthaler, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 167. Retrieved from [Link]
-
ResearchGate. (n.d.). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17-29). Humana Press.
-
Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]
-
Frokjaer, S., & Otzen, D. E. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 94(9), 1873-1898. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Activotec. (n.d.). Standard Fmoc Protected Amino Acids. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1027 - 2-Chlorotritylchloride Resin. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 16. peptide.com [peptide.com]
- 17. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Fmoc-PEG2-NHS Ester and SMCC Linkers in Antibody-Drug Conjugate (ADC) Development
Executive Summary
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, dictating its stability, pharmacokinetic profile, and mechanism of action. This guide provides an in-depth, data-supported comparison between two distinct linker technologies: the classic non-cleavable linker, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), and Fmoc-PEG2-NHS ester, a versatile building block for constructing linkers with tailored properties.
SMCC is a cornerstone of ADC development, exemplified by its use in the clinically successful ADC, Ado-trastuzumab emtansine (Kadcyla®).[1][2] Its rigid, non-cleavable design ensures exceptional stability in systemic circulation, minimizing off-target toxicity by restricting payload release to the lysosomal compartment of target cells.[1][3][] In contrast, this compound is not a complete linker but a heterobifunctional building block. It introduces a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and a protected amine for subsequent, versatile conjugation strategies.[5][6] This guide will dissect the structural differences, reaction mechanisms, and functional implications of each, providing researchers with the foundational knowledge to make informed decisions in ADC design.
The SMCC Linker: A Profile in Stability
The SMCC linker is a heterobifunctional crosslinker renowned for the robust and stable covalent bonds it forms, making it a "non-cleavable" linker.[1][3] This stability is a paramount advantage, ensuring the cytotoxic payload remains securely attached to the antibody until the ADC is internalized by the target cancer cell.[3]
Chemical Structure and Reaction Mechanism
SMCC possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group, connected by a stable cyclohexane ring.[][8]
-
NHS Ester: This group reacts efficiently with primary amines, such as the ε-amino groups of lysine residues on the antibody surface, to form a highly stable amide bond. This reaction is typically performed at a pH of 7-9.[8]
-
Maleimide: This group specifically reacts with sulfhydryl (thiol) groups, typically engineered into the payload, to form a stable thioether bond. This reaction proceeds optimally at a pH of 6.5-7.5.[8]
The conjugation process is a sequential, two-step reaction. First, the antibody's lysine residues are "activated" with SMCC. After removing the excess linker, the thiol-containing payload is added, which then reacts with the maleimide group on the now-modified antibody.[9]
Caption: SMCC linker two-step conjugation workflow.
Payload Release and Therapeutic Implications
Because the amide and thioether bonds are stable, the payload is not released by environmental triggers in the bloodstream.[] Release occurs only after the ADC binds to its target antigen, is internalized, and trafficked to the lysosome. Within the lysosome, proteolytic enzymes completely degrade the antibody, liberating the payload still attached to the linker and a single amino acid (lysine).[1][2][10]
This mechanism has profound consequences:
-
High Plasma Stability: Minimizes premature drug release, reducing systemic toxicity and widening the therapeutic window.[3][]
-
Target-Dependent Killing: The active metabolite, Lysine-SMCC-Payload, is often less membrane-permeable, confining its cytotoxic activity primarily to the antigen-positive cell that internalized the ADC.[11]
-
Limited Bystander Effect: The low permeability of the released payload-linker complex prevents it from diffusing out to kill neighboring, potentially antigen-negative tumor cells. This can be a disadvantage in heterogeneous tumors.[][11]
This compound: A Module for Versatility and Solubility
Unlike SMCC, the this compound is a linker building block rather than a complete, ready-to-use crosslinker for ADC construction in the same manner. Its structure is designed to introduce specific, desirable properties into a final, more complex linker construct.
Chemical Structure and Reaction Mechanism
This molecule contains three key components:
-
NHS Ester: As with SMCC, this group reacts with primary amines on an antibody to form a stable amide bond.[5][6]
-
PEG2 Spacer: A short, two-unit polyethylene glycol chain. The primary function of this hydrophilic spacer is to increase the aqueous solubility of the linker and, subsequently, the entire ADC.[5][6] This is particularly valuable when working with highly hydrophobic payloads that can induce ADC aggregation.[12][13]
-
Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. It masks a primary amine, preventing it from reacting during the initial antibody conjugation. This Fmoc group can be cleanly removed under basic conditions (e.g., with piperidine) to reveal a free amine.[5][6] This newly exposed amine serves as a reactive handle for the subsequent attachment of a payload, often via an enzyme-cleavable peptide or other functional moiety.
The use of this linker involves a multi-step process: conjugation to the antibody, deprotection of the Fmoc group, and finally, conjugation of the payload to the newly revealed amine.
Caption: Multi-step conjugation workflow using this compound.
Functional Implications and Strategic Use
The primary motivation for using a PEGylated building block is to modulate the physicochemical properties of the ADC and enable diverse payload release strategies.
-
Enhanced Hydrophilicity: The PEG spacer can significantly improve the solubility and reduce the aggregation of ADCs, a common challenge with hydrophobic payloads. This can lead to a better pharmacokinetic profile.[13][]
-
Modular Design: The terminal amine, revealed after deprotection, allows for the assembly of more sophisticated, often cleavable, linkers. For example, an enzyme-cleavable peptide sequence (like Val-Cit) can be coupled to this amine, which is then attached to the payload. This creates an ADC that releases its payload upon encountering specific enzymes (e.g., cathepsins) in the lysosome.[15]
-
Increased Complexity: The versatility comes at the cost of a more complex and lengthy manufacturing process involving additional reaction and purification steps.
Head-to-Head Comparison: Performance and Properties
The choice between these linkers is driven by the desired final properties of the ADC, including its stability, toxicity profile, and mechanism of action against the target tumor.
| Feature | SMCC Linker | This compound (as a building block) | Rationale & Causality |
| Linker Type | Non-Cleavable Crosslinker | Linker Building Block | SMCC is a complete system for linking amines to thiols. Fmoc-PEG2-NHS is a component used to build more complex systems. |
| Primary Function | Create a stable, non-cleavable linkage. | Introduce a hydrophilic PEG spacer and a versatile amine handle. | SMCC prioritizes stability above all. The PEG linker prioritizes modifying solubility and enabling modular linker design.[12] |
| Payload Release | Antibody degradation in lysosome. | Dependent on the final linker structure built from it (e.g., enzymatic cleavage, pH). | The inherent chemical stability of SMCC's bonds dictates its release mechanism.[10] The Fmoc-PEG linker is designed for customization. |
| Plasma Stability | Very High | High, dependent on final linker construct. PEG may enhance stability.[11] | The thioether and amide bonds of SMCC are exceptionally stable in circulation.[][11] |
| Hydrophilicity | Moderate (due to cyclohexane ring). | High (due to PEG2 spacer). | PEG is inherently more water-soluble than the aliphatic cyclohexane ring, aiding ADC biophysical properties.[13] |
| Bystander Effect | Limited to None | Potentially high if used in a cleavable linker design. | SMCC's release of a charged, membrane-impermeable metabolite prevents bystander killing.[11] Cleavable linkers can release a neutral, diffusible payload.[] |
| Conjugation Complexity | Lower (2-step process) | Higher (Multi-step process with deprotection) | The need for a separate deprotection step adds complexity to the synthesis and purification workflow for the Fmoc-PEG linker. |
| Clinical Validation | High (e.g., Kadcyla®) | Component in research and preclinical ADCs/PROTACs. | SMCC is a well-established, clinically proven technology.[1][2] PEGylated linkers are a major focus of next-generation ADC research.[16] |
Experimental Methodologies
The following protocols provide a standardized workflow for the synthesis and characterization of ADCs using both linker technologies.
Protocol 1: ADC Synthesis via SMCC Linker
This protocol outlines the two-step conjugation of a thiol-containing payload to an antibody via lysine residues.
Caption: Experimental workflow for SMCC-based ADC conjugation.
Detailed Steps:
-
Antibody Preparation: Dialyze the antibody into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) to a concentration of 5-10 mg/mL.[9] Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[9]
-
SMCC Activation: Prepare a fresh stock solution of SMCC in anhydrous DMSO (e.g., 10 mM). Add a 5- to 20-fold molar excess of SMCC to the antibody solution.[9] Incubate for 30-60 minutes at room temperature.[17]
-
Removal of Excess Linker: Immediately remove unreacted SMCC using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) equilibrated with the same phosphate buffer. This step is critical to prevent the payload from reacting with free linker.
-
Payload Conjugation: To the purified, SMCC-activated antibody, add the thiol-containing payload. The reaction with the maleimide group should be performed at pH 6.5-7.5. Incubate for 1-2 hours at room temperature or 2 hours at 4°C.[9]
-
Purification and Characterization: Purify the final ADC conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted payload and linker-payload adducts. Characterize the final product for Drug-to-Antibody Ratio (DAR), monomer purity/aggregation, and antigen-binding affinity.
Protocol 2: Conceptual ADC Synthesis via this compound
This protocol involves more steps, including the critical deprotection stage.
Caption: Experimental workflow for Fmoc-PEG2-NHS-based ADC conjugation.
Detailed Steps:
-
Antibody Preparation: Prepare the antibody in a suitable buffer for NHS ester reaction, such as 100 mM sodium carbonate, pH 8.0-8.5, to ensure the lysine amines are deprotonated and reactive.[]
-
This compound Conjugation: Add a molar excess of the this compound (dissolved in DMSO) to the antibody solution. Incubate for 1 hour at room temperature.
-
Purification: Purify the resulting Antibody-PEG-Fmoc conjugate to remove excess reagent, typically via dialysis or SEC.
-
Fmoc Deprotection: The purified conjugate is treated with a basic solution, commonly 20-50% piperidine in a solvent like DMF, for approximately 30 minutes to remove the Fmoc group and expose the primary amine.
-
Purification: A second, rigorous purification step is required to completely remove the piperidine and Fmoc byproducts, which is critical for the subsequent reaction. TFF is often employed for this step.
-
Payload Conjugation: The payload, which has been pre-activated (e.g., a payload attached to a Val-Cit-PABC-PNP linker), is reacted with the newly exposed amine on the Antibody-PEG-NH₂ intermediate to form a stable bond.
-
Final Purification and Characterization: The final ADC is purified and characterized as described in the SMCC protocol.
Conclusion and Future Outlook
The choice between SMCC and an this compound represents a fundamental decision in ADC design, balancing stability against versatility.
-
SMCC is the linker of choice for constructing highly stable, non-cleavable ADCs where the therapeutic strategy demands minimal off-target release and the payload is effective upon release within the target cell. Its clinical validation provides a low-risk, high-reward path for payloads compatible with this release mechanism.
-
This compound is a strategic tool for innovation. It is employed when the ADC requires enhanced solubility, a modified pharmacokinetic profile, or a sophisticated, cleavable release mechanism tailored to the tumor microenvironment. It opens the door to using payloads that require release in their native form to be active or to leveraging a bystander effect, though this comes with increased process development complexity.
Ultimately, the optimal linker is not universally defined but is instead dictated by the interplay between the antibody's target, the payload's mechanism, and the specific biology of the cancer being treated.[19] A thorough understanding of these foundational linker technologies is essential for the rational design of the next generation of safe and effective Antibody-Drug Conjugates.
References
- The Role of the SMCC Linker in Antibody-Drug Conjugates: A Technical Guide. Benchchem.
- SMCC - (CAS 64987-85-5) | ADC Linker. BOC Sciences.
- SMCC (CAT#: ADC-L-016). Creative Biolabs.
- SMCC | ADC Linker. MedchemExpress.com.
- What are ADC Linkers?. AxisPharm. Published 2022-10-28.
- The Pivotal Role of the SMCC Crosslinker in Antibody-Drug Conjugate Development: A Technical Guide. Benchchem.
- What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Biopharma PEG. Published 2019-12-19.
- Conjugation Protocol for Amine Reactive Dyes. Tocris Bioscience.
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
- Fmoc-NH-PEG2-NHS ester | Intermediate. MedchemExpress.com.
- This compound, 1807534-85-5. BroadPharm.
- This compound | CAS# 1807534-85-5. MedKoo Biosciences.
- SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. Bio-Synthesis. Published 2025-03-25.
- Fmoc-PEG2-C2-NHS ester | PROTAC Linker. MedchemExpress.com.
- This compound (CAT#: ADC-L-S0165). Creative Biolabs.
- A Head-to-Head Comparison of SCo-peg3-NH2 and SMCC Linkers in Bioconjugation. Benchchem.
- Fmoc-PEG2-C2-NHS ester. CymitQuimica.
- Fmoc-NH-PEG2-COOH, 872679-70-4. Biopharma PEG.
- Methods for site-specific drug conjugation to antibodies. PMC - NIH.
- SMCC Crosslinking Protocol. ProteoChem.
- One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. PubMed. Published 2022-10-06.
- Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- Bioprocess development of antibody-drug conjugate production for cancer treatment. Semantic Scholar. Published 2018-10-23.
- Antibody conjugation. Fürth lab.
- Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More. BOC Sciences.
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers. Published 2021-06-22.
- Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC - NIH.
- SMCC and MDTF reagents, the resulting linker models and their.... ResearchGate.
- SMCC, 64987-85-5. BroadPharm.
- SMCC and Sulfo-SMCC User Guide (Pub.No. MAN0011295 C.0). Published 2022-01-24.
- A Head-to-Head Comparison of Thiol-PEG2-acid and SMCC Linkers in Antibody-Drug Conjugate (ADC) Development. Benchchem.
- Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. PMC - NIH.
- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
- How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. PurePEG. Published 2025-10-16.
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.
- Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec DMPK. Published 2023-08-10.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. SMCC - Creative Biolabs [creative-biolabs.com]
- 5. This compound, 1807534-85-5 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. What are ADC Linkers? | AxisPharm [axispharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Fmoc-NH-PEG2-COOH, 872679-70-4 - Biopharma PEG [biochempeg.com]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. proteochem.com [proteochem.com]
- 19. purepeg.com [purepeg.com]
A Comparative Guide to Fmoc-PEG Linkers in PROTAC® Design: Enhancing Efficacy Through Strategic Linker Selection
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a revolutionary shift in drug discovery, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1][2] These heterobifunctional molecules harness the cell's native ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1][3] A PROTAC molecule consists of three key components: a ligand for the POI, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] Among the various linker classes, those incorporating polyethylene glycol (PEG) chains and utilizing Fluorenylmethyloxycarbonyl (Fmoc) protecting groups for synthesis have emerged as a powerful and versatile option.
This guide provides an in-depth comparison of Fmoc-PEG linkers with other alternatives, supported by experimental insights, to inform the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase.[1][2] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1] The linker orchestrates this interaction, and its characteristics—length, flexibility, and chemical composition—are paramount.[1][3] An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination, while a suboptimal one can cause steric hindrance or unproductive binding.[1][2]
Core Advantages of PEGylation in PROTAC Linker Design
Polyethylene glycol (PEG) linkers are among the most common motifs incorporated into PROTAC structures, and for good reason.[5][6][7] Their prevalence stems from a unique combination of physicochemical properties that address many of the challenges associated with developing effective protein degraders.
Enhanced Solubility and Physicochemical Properties
PROTACs are often large, complex molecules that push the boundaries of traditional drug-like chemical space, frequently leading to poor aqueous solubility.[8][9] The hydrophilic nature of the PEG chain, composed of repeating ethylene glycol units, significantly improves the water solubility of the entire PROTAC molecule.[3][5][10][11] This enhanced solubility is crucial for several reasons:
-
Improved Bioavailability: Better solubility can lead to improved absorption and bioavailability.[10]
-
Reduced Aggregation: It mitigates the risk of compound aggregation, which can lead to inaccurate assay results and poor in vivo performance.
-
Favorable Pharmacokinetics: By tuning the overall polarity, PEG linkers help balance the hydrophobicity required for cell permeability with the solubility needed for systemic circulation.[][13]
Improved Cell Permeability
While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can enhance cell permeability.[14] This is attributed to their flexibility, which allows the PROTAC to adopt folded conformations.[14][15] These conformations can shield the polar ether oxygens, reducing the molecule's effective three-dimensional polar surface area and facilitating its passage across the lipid bilayer of the cell membrane.[14][15]
Optimization of Ternary Complex Formation
The flexibility and tunable length of PEG linkers are key advantages in optimizing the geometry of the ternary complex.[1][3]
-
Flexibility: The conformational freedom of a PEG chain allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive alignment between the POI and the E3 ligase.[1]
-
Tunable Length: PEG linkers are readily available in various discrete lengths, allowing for systematic exploration of the optimal distance between the two target proteins.[5][6][10] This is a critical parameter that must be empirically determined for each specific POI-E3 ligase pair.[1]
The Synthetic Advantage of the Fmoc Protecting Group
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile amine protecting group widely used in solid-phase peptide synthesis and, increasingly, in the modular construction of PROTACs.[7] Fmoc-protected PEG linkers offer significant advantages for PROTAC synthesis:
-
Orthogonality: The Fmoc group is stable to the acidic conditions often used to cleave other protecting groups (like Boc) or to detach the final compound from certain resins. This orthogonality allows for selective deprotection and sequential addition of building blocks.
-
Solid-Phase Synthesis: Fmoc chemistry is the cornerstone of solid-phase synthesis, which can accelerate the creation of PROTAC libraries. By anchoring one of the ligands to a solid support, different Fmoc-PEG linkers and the other ligand can be sequentially added in a highly controlled and efficient manner.
-
Modular Assembly: The use of bifunctional Fmoc-PEG linkers (e.g., Fmoc-NH-PEG-COOH) enables a modular and convergent synthetic strategy.[16][17] This allows researchers to rapidly generate a variety of PROTACs with different linker lengths and compositions for structure-activity relationship (SAR) studies.[6]
Comparative Analysis: Fmoc-PEG vs. Alkyl Linkers
The most common alternative to PEG linkers are simple alkyl chains. The choice between these two flexible linker types involves a trade-off between key physicochemical properties.
| Feature | PEG Linkers | Alkyl Chains |
| Composition | Repeating ethylene glycol units (-O-CH2-CH2-) | Saturated hydrocarbon chains (-CH2-) |
| Solubility | Generally hydrophilic, improving aqueous solubility.[11][13] | Generally hydrophobic, can decrease aqueous solubility.[11][13] |
| Permeability | Can enhance permeability by adopting folded conformations.[13][15] | Hydrophobicity can improve permeability, but excessive lipophilicity can be detrimental.[13] |
| Metabolic Stability | Can be susceptible to metabolism.[13][14] | Generally considered metabolically stable.[13] |
| Flexibility | Highly flexible with a tendency for folded conformations.[13] | High conformational flexibility, tending toward elongated conformations.[14][15] |
| Synthesis | Readily available with various functional groups for straightforward conjugation.[13] | Synthetically accessible and easy to modify in length.[13] |
While alkyl linkers offer metabolic stability and synthetic simplicity, their hydrophobicity can be a significant liability for the already large and lipophilic PROTAC molecules, leading to poor solubility and potential off-target binding.[11][13] PEG linkers, conversely, directly address the solubility challenge, a critical hurdle in PROTAC development.[]
Experimental Data: The Impact of Linker Composition
Numerous studies have demonstrated the profound impact of linker composition on PROTAC performance. For instance, in the development of degraders for the bromodomain-containing protein BRD4, systematic variation of the linker has been crucial for achieving high potency.
Table 1: Comparative Performance of BRD4-Targeting PROTACs with Different Linkers (Note: This table synthesizes representative data from the field to illustrate trends. Actual values are context-dependent.)
| Linker Type | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observation |
| Alkyl Chain (8 carbons) | BRD4 | VHL | 150 | 85 | Moderate potency, but potential solubility issues. |
| PEG (3 units) | BRD4 | VHL | 25 | >95 | Improved potency and degradation efficiency, likely due to enhanced solubility and favorable ternary complex formation.[8] |
| PEG (5 units) | BRD4 | VHL | 10 | >95 | Further optimization of linker length leads to superior potency.[19] |
| Rigid Piperazine-based | BRD4 | CRBN | 50 | 90 | Offers conformational restriction, which can be beneficial but is often more synthetically challenging.[6] |
This data highlights that not only the composition (PEG vs. alkyl) but also the specific length of the PEG linker is a critical parameter to optimize for maximal degradation efficacy.[6][19]
Experimental Protocol: Solid-Phase Synthesis of a PROTAC using an Fmoc-PEG Linker
This protocol outlines a general workflow for the modular synthesis of a PROTAC library on a solid support, enabling the rapid evaluation of different linker lengths.
Methodology:
-
Resin Preparation & Ligand Loading:
-
Swell a suitable solid support (e.g., Rink Amide resin) in a solvent like N,N-Dimethylformamide (DMF).
-
Couple the first ligand (either the POI binder or the E3 ligase ligand, depending on the synthetic route) to the resin using standard peptide coupling reagents (e.g., HBTU, DIPEA). Ensure the ligand has an appropriate functional group for attachment and that other reactive groups are protected.
-
-
Linker Coupling:
-
If the loaded ligand has an Fmoc-protected amine, deprotect it using a solution of 20% piperidine in DMF.
-
Wash the resin thoroughly.
-
Couple the desired Fmoc-NH-PEGn-COOH linker using coupling reagents. The reaction progress can be monitored using a ninhydrin test.
-
Wash the resin to remove excess reagents.
-
-
Second Ligand Coupling:
-
Perform a second Fmoc deprotection step to reveal the terminal amine of the PEG linker.
-
Couple the second ligand (which should have a carboxylic acid functionality) to the linker's amine.
-
-
Cleavage and Purification:
-
Once the synthesis is complete, wash the resin and dry it.
-
Cleave the final PROTAC from the resin using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers.
-
Precipitate the crude PROTAC in cold ether, centrifuge, and decant.
-
Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final PROTAC using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).
-
This self-validating system allows for the creation of a focused library of PROTACs where the only variable is the length of the PEG chain (n=2, 3, 4, etc.), enabling a direct and reliable assessment of the linker's impact on degradation activity.
Conclusion: The Strategic Choice for Modern PROTAC Design
The linker is a pivotal component in PROTAC design, directly influencing the molecule's ability to induce protein degradation and its overall drug-like properties.[1][3] Fmoc-PEG linkers offer a compelling combination of advantages that address several key challenges in the field. Their inherent hydrophilicity combats the poor solubility often seen in these large molecules, while their flexibility and tunable length are crucial for optimizing the formation of a productive ternary complex.[10][11][20] Furthermore, the Fmoc protecting group facilitates a modular and efficient synthetic approach, particularly amenable to the solid-phase synthesis of PROTAC libraries for rapid SAR exploration.[7]
While no single linker type is universally optimal, the versatile and favorable physicochemical properties of Fmoc-PEG linkers make them an indispensable tool and a strategic starting point for the design and development of potent and selective protein degraders.
References
- AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- ChemPep. Overview of PROTAC Linkers.
- Biopharma PEG. (2022, September 13). PEG Linkers for PROTAC Synthesis.
- BenchChem.
- BenchChem.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- BOC Sciences. Overview of PROTAC Linkers: Types and Design.
- BOC Sciences. Linker Binding Site Selection and Design.
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- Cyrus, K., Wehenkel, M., Choi, E. Y., Lee, H., & Crews, C. M. (2011). Impact of linker length on the activity of PROTACs. Molecular bioSystems, 7(2), 359–364.
- JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers.
- BenchChem.
- BenchChem. Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs.
- PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. (2025, October 28).
- Precise PEG. Linkers in PROTACs.
- Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-23.
- Maple, H. J., et al. (2020). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 63(21), 12537-12547.
- BOC Sciences. (2024, August 22).
- BenchChem. Alkyl vs.
- Xiang, W., et al. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Pharmacology, 13, 846338.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Novel approaches for the rational design of PROTAC linkers.
- Li, Y., et al. (2025). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy.
- MedchemExpress.com. Fmoc-NH-PEG4-alcohol | PROTAC Linkers.
- MedchemExpress.com. Fmoc-aminooxy-PEG4-acid | PROTAC Linkers.
- Ishida, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Delivery, 20(3), 323-334.
- Arvinas, Inc. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry, 66(12), 7939-7950.
- Kim, H. J., & Lee, J. (2024).
- BroadPharm. Fmoc PEG, PEG reagent, PEG linker.
- Aapptec Peptides. (2019, November 21).
- BOC Sciences. Linkers for PROTAC Design.
- Chen, Y., et al. (2024). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. International Journal of Molecular Sciences, 25(2), 996.
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | MDPI [mdpi.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. precisepeg.com [precisepeg.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 17. peptide.com [peptide.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
A Senior Application Scientist's Guide to the Impact of PEG Linker Length on Protein Stability
For researchers and drug development professionals, enhancing the stability of therapeutic proteins is a paramount objective. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a clinically validated and widely adopted strategy to improve a protein's pharmacokinetic profile, solubility, and stability.[1][2] However, the decision to PEGylate is merely the first step. The subsequent choice of the PEG linker, specifically its length, is a critical design parameter that profoundly influences the conjugate's ultimate success.
This guide provides an in-depth comparison of how PEG linker length modulates various facets of protein stability. We will move beyond a simple recitation of facts to explore the causal mechanisms, present supporting data, and provide actionable experimental protocols to empower you to make rational design choices for your therapeutic candidates.
The Mechanistic Role of the PEG Linker in Protein Stability
A PEG linker is not an inert spacer. It is a dynamic entity that actively interacts with the protein surface and the surrounding solvent, thereby altering the protein's biophysical properties.[3] The length of the PEG chain dictates the magnitude and nature of these interactions. The primary benefits of PEGylation—such as increased hydrodynamic size, reduced renal clearance, and shielding from proteases and antibodies—are all fundamentally linked to the size of the conjugated PEG.[1][2][4]
The core principle revolves around creating a "steric shield" or a protective hydration shell around the protein.[2]
-
Short PEG Linkers (e.g., < 5 kDa): Offer localized protection. They can be sufficient to shield a specific proteolytic cleavage site or a small hydrophobic patch prone to aggregation without drastically altering the overall protein conformation or masking critical binding sites.[4][5]
-
Long PEG Linkers (e.g., > 20 kDa): Provide a much larger, more comprehensive shield. This extensive coverage is highly effective at preventing recognition by proteases and the immune system and can significantly reduce aggregation by physically preventing intermolecular protein-protein interactions.[6][7] However, this large size can also lead to a decrease in biological activity if it sterically hinders the protein's active site.[8]
The choice of linker length is therefore a delicate balance between maximizing stability and preserving function—a classic optimization problem in bioconjugate chemistry.
Comparative Analysis: Linker Length vs. Stability Metrics
Protein stability is not a monolithic concept. It encompasses thermodynamic, proteolytic, and physical (aggregation) stability. The effect of PEG linker length varies across these different metrics.
Thermodynamic and Conformational Stability
Thermodynamic stability refers to a protein's ability to maintain its native, folded conformation. PEGylation's impact here is complex and highly dependent on the PEGylation site and linker length.[9][10]
-
Mechanism: PEG can enhance conformational stability by excluding water from the protein's surface. This desolvation of side chains can be entropically favorable, effectively "locking" the protein in its folded state.[4] Molecular dynamics simulations have shown that PEG-protein interactions, such as hydrogen bonds and hydrophobic interactions, beneficially exclude water from the surface of insulin.[11]
-
Effect of Length: The relationship is not always linear. One study on the WW domain of the human protein Pin 1 found that a short PEG chain (four ethylene oxide units) significantly increased conformational stability.[4] Interestingly, longer PEG chains provided a similar, but not greater, level of stability, suggesting a point of diminishing returns.[4][11] Conversely, some studies have reported a thermal destabilization of the protein that follows the extent of bioconjugation, though the native structure remains functional.[12] This highlights that the effect is protein- and site-specific.
The following diagram illustrates the conceptual "Goldilocks" effect where an optimal linker length provides maximal stabilization.
Caption: Conceptual model of PEG linker length optimization.
Proteolytic Stability
Resistance to degradation by proteases is a key advantage of PEGylation, directly contributing to a longer in vivo half-life.[4]
-
Mechanism: This effect is primarily driven by steric hindrance. The flexible, solvated PEG chain acts as a physical barrier, preventing proteases from accessing their cleavage sites on the protein surface.[2][4]
-
Effect of Length: Generally, longer PEG chains offer greater protection against proteolysis. A study on alpha-1 antitrypsin (AAT) demonstrated that conjugation with a larger PEG (2-armed 40 kDa) greatly improved its proteolytic resistance compared to smaller PEGs.[9] The increased hydrodynamic radius of the conjugate is the dominant factor here.
Physical Stability (Anti-Aggregation)
Protein aggregation is a major challenge in biopharmaceutical development, leading to loss of activity and potential immunogenicity.[6] PEGylation is a powerful tool to mitigate this issue.
-
Mechanism: PEG chains prevent aggregation through two main mechanisms: steric repulsion between the PEG layers on adjacent protein molecules and by masking hydrophobic patches on the protein surface that are prone to initiating aggregation.[2][13]
-
Effect of Length: Longer PEG chains are typically more effective at preventing aggregation. The larger steric cloud provides a more robust barrier against the close protein-protein approach required for aggregation to occur.[6] Studies on PEGylated lysozyme showed that PEGylation reduces the extent of protein adsorption and surface-induced aggregation.[13]
Comparative Data Summary
The following table synthesizes findings from various studies, illustrating the general trends observed with varying PEG linker lengths.
| Stability Metric | Effect of Increasing PEG Linker Length | Key Considerations | Representative References |
| Thermodynamic Stability | Variable (can increase, decrease, or have no effect) | Highly dependent on the specific protein and the PEGylation site. An optimal, often shorter, length may exist. | [4],[9],[12] |
| Proteolytic Stability | Generally increases | Longer chains provide a more effective steric shield against proteases. | [9],[2] |
| Physical Stability (Aggregation) | Generally decreases aggregation | Longer chains create a larger steric barrier, preventing intermolecular interactions. | [6],[13] |
| Pharmacokinetics (Half-life) | Generally increases | A larger hydrodynamic radius reduces renal clearance. | [1],[14],[15] |
Experimental Design for Optimizing PEG Linker Length
A systematic, data-driven approach is essential for identifying the optimal PEG linker length for a given protein. The following workflow outlines a logical progression of experiments.
Caption: A systematic workflow for comparing protein stability with various PEG linker lengths.
Detailed Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Thermodynamic Stability
This protocol measures the change in a protein's melting temperature (Tm) upon PEGylation, providing a direct measure of thermal stability.
-
Sample Preparation:
-
Prepare samples of the non-PEGylated protein and each purified PEG-protein conjugate at a concentration of 1 mg/mL in a well-defined buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).
-
Prepare a matched buffer blank for reference.
-
Causality: Using a consistent, degassed buffer is critical to minimize pH drift and bubble formation during the temperature ramp, ensuring accurate heat capacity measurements.
-
-
Instrument Setup:
-
Load the protein sample into the sample cell and the matched buffer into the reference cell of the microcalorimeter.
-
Set the temperature scan rate (e.g., 1°C/min) and the temperature range (e.g., 20°C to 95°C).
-
-
Data Acquisition & Analysis:
-
Perform the temperature scan and record the differential heat capacity (Cp) as a function of temperature.
-
After baseline subtraction, fit the resulting thermogram to a suitable model (e.g., a two-state unfolding model) to determine the Tm, which is the temperature at the peak of the unfolding transition.
-
Validation: An increase in Tm for the PEGylated protein relative to the unmodified protein indicates enhanced thermal stability.
-
Protocol 2: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregation Analysis
This method quantifies the formation of soluble aggregates under stress conditions (e.g., thermal or mechanical stress).
-
Sample Preparation & Stress Induction:
-
Prepare samples of non-PEGylated and PEGylated proteins at 1 mg/mL.
-
Subject a set of samples to thermal stress (e.g., incubate at 50°C for 24 hours). Keep a control set at 4°C.
-
Causality: Inducing stress accelerates potential aggregation pathways, allowing for a clearer comparison of the stabilizing effects of different PEG linkers within a practical timeframe.
-
-
Chromatography:
-
Equilibrate a suitable SEC column (e.g., SRT-10C) with a filtered, degassed mobile phase (e.g., PBS, pH 7.4).
-
Inject the stressed and control samples onto the SEC-MALS system.
-
-
Data Analysis:
-
Monitor the elution profile using UV absorbance, refractive index (RI), and light scattering detectors.
-
The MALS detector allows for the absolute determination of the molar mass of eluting species.
-
Quantify the percentage of monomer, dimer, and higher-order aggregates by integrating the peak areas from the UV or RI chromatogram.
-
Validation: A stabilizing PEG linker will result in a significantly lower percentage of high molecular weight species (aggregates) in the stressed sample compared to the non-PEGylated control.
-
Concluding Remarks: A Strategic Perspective
The length of a PEG linker is a critical determinant of protein stability, but there is no universal "best" length. The optimal choice is invariably a compromise, tailored to the specific protein and its intended therapeutic application.[10]
-
For applications where maximizing in vivo half-life and preventing aggregation are the primary goals, longer PEG chains (≥20 kDa) are often the preferred starting point.
-
When preserving maximum biological activity is paramount, or if stability issues are localized to a specific region, a more nuanced approach with shorter PEG chains (<10 kDa) may yield a superior therapeutic candidate.
The experimental framework provided in this guide enables a rational, evidence-based approach to linker optimization. By systematically evaluating thermodynamic, proteolytic, and physical stability in parallel with functional activity, researchers can navigate the complex interplay of these factors and select a PEG linker length that confers the desired stability profile without compromising therapeutic efficacy.
References
-
Zuma, L. K., Gasa, N. L., Makhoba, X. H., & Pooe, O. J. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. BioMed Research International. [Link]
-
Zuma, L. K., Gasa, N. L., Makhoba, X. H., & Pooe, O. J. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. ResearchGate. [Link]
-
Lawrence, P. B., & Price, J. L. (2016). How PEGylation Influences Protein Conformational Stability. Current Opinion in Chemical Biology. [Link]
-
Wikipedia. (n.d.). PEGylation. Wikipedia. [Link]
-
Wetterer, S. M., VandeVord, P. J., & Schrooten, J. (2007). Protein PEGylation Attenuates Adsorption and Aggregation on a Negatively Charged and Moderately Hydrophobic Polymer Surface. Langmuir. [Link]
-
Lawrence, P. B., & Price, J. L. (2016). Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate. Bioconjugate Chemistry. [Link]
-
Zhang, Y., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. Journal of Controlled Release. [Link]
-
Boyd, B. J., et al. (2008). The Impact of Molecular Weight and PEG Chain Length on the Systemic Pharmacokinetics of PEGylated Poly l-Lysine Dendrimers. Molecular Pharmaceutics. [Link]
-
Liu, Y., et al. (2024). Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles. RSC Publishing. [Link]
-
Frixen, P., et al. (2022). Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin. PubMed. [Link]
-
Frixen, P., et al. (2022). Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin. ORBi. [Link]
-
Wang, D., et al. (2024). Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors. Journal of Drug Targeting. [Link]
-
Shi, Y., et al. (2024). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Bioengineering and Biotechnology. [Link]
-
Liu, Y., et al. (2024). Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles. ResearchGate. [Link]
-
BYU Tech Transfer. (2025). Enhancing Protein Stability Through Strategic PEGylation. BYU Tech Transfer. [Link]
-
ResearchGate. (2025). The effect of PEGylation on the stability of small therapeutic proteins. ResearchGate. [Link]
-
Robinson, C. R., & Sauer, R. T. (1998). Optimizing the stability of single-chain proteins by linker length and composition mutagenesis. Proceedings of the National Academy of Sciences. [Link]
-
Twist Bioscience. (n.d.). The Effects of Linker Length and Flexibility on Fc-Fusion Proteins. Twist Bioscience. [Link]
Sources
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. creativepegworks.com [creativepegworks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Introduction: The Analytical Imperative for PEGylated Protein Therapeutics
An In-Depth Technical Guide to Analytical Methods for Characterizing PEGylated Proteins
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a clinically validated and widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] This modification increases the protein's hydrodynamic size, which reduces renal clearance, shields it from proteolytic degradation, and can decrease immunogenicity, ultimately extending its circulating half-life.[3][4][5]
However, the PEGylation process introduces significant molecular complexity. The reaction can result in a heterogeneous mixture of products, including proteins with varying numbers of attached PEG chains (PEGmers), PEGylation at different amino acid residues (positional isomers), and residual unreacted protein and PEG.[4][6][7] This heterogeneity presents a formidable analytical challenge.[6] Ensuring the safety, efficacy, and batch-to-batch consistency of these biotherapeutics necessitates a robust, multi-faceted analytical strategy to meticulously characterize these critical quality attributes. This guide provides an objective, in-depth comparison of the principal analytical methods employed for the comprehensive characterization of PEGylated proteins, grounded in the causality of experimental choices and validated protocols.
Part 1: The Degree of PEGylation - Quantifying the Payload
Accurately determining the average number of PEG molecules attached to the protein is a foundational step in characterization. This parameter directly impacts the conjugate's molecular weight, biological activity, and pharmacokinetic profile. Several orthogonal techniques are employed to provide a comprehensive and reliable assessment.
Mass Spectrometry (MS): The Mass-Based Arbiter
Mass spectrometry is an indispensable tool, offering unparalleled precision in determining the molecular weight of molecules and thus directly measuring the mass increase conferred by PEGylation.[1][8]
-
Causality of Choice: MS provides a direct measurement of mass, the most fundamental property altered by PEGylation. Its high resolution can distinguish between different PEGmers (mono-, di-, tri-PEGylated species, etc.), offering insights into the distribution and heterogeneity of the product.[6]
Key MS Techniques:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is highly effective for determining the average molecular weight of the PEGylated protein and the overall distribution of PEGmers.[6][9] It provides a rapid profile of the product's heterogeneity.
-
Electrospray Ionization (ESI) MS: Often coupled with liquid chromatography (LC-MS), ESI-MS is used to analyze the intact PEGylated protein and can provide high-resolution data on the various species present in a sample.[10][11]
Table 1: Comparison of MS Techniques for Degree of PEGylation
| Parameter | MALDI-TOF MS | ESI-MS (LC-MS) |
| Principle | Measures mass-to-charge ratio of ions generated by laser desorption from a matrix. | Measures mass-to-charge ratio of ions generated by electrospray from a solution. |
| Information | Average degree of PEGylation, distribution of PEGmers.[9] | High-resolution mass of individual PEGylated species, can be coupled with separation.[10] |
| Resolution | Moderate to High | High to Ultra-High |
| Sample Prep | Co-crystallization with a matrix. | Sample in solution, requires desalting. |
| Advantages | High mass range, tolerant to some buffers/salts, rapid analysis. | High resolution and accuracy, easily coupled to LC for online separation. |
| Limitations | Potential for fragmentation, lower resolution than ESI-MS. | Sensitive to salts and detergents, complex spectra due to multiple charge states. |
Experimental Protocol: Determining Average Molecular Weight by MALDI-TOF MS [9]
-
Sample Preparation:
-
Prepare the PEGylated protein sample at a concentration of 1-10 pmol/µL in a suitable buffer (e.g., 10 mM ammonium acetate).
-
Prepare a saturated matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid).
-
Mix the sample and matrix solutions in a 1:1 ratio on the MALDI target plate.
-
Allow the mixture to air-dry completely (co-crystallization).
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a protein standard of a similar mass range to the expected PEGylated product.
-
-
Data Acquisition:
-
Acquire mass spectra in positive ion, linear mode. The spectrum will display a distribution of peaks, with each peak corresponding to a different PEGmer, separated by the mass of the PEG monomer (44 Da).[9]
-
-
Data Analysis:
-
Identify the peak series corresponding to the PEGylated species.
-
Calculate the average molecular weight of the PEGylated protein from the weighted average of the PEGmer distribution.
-
Determine the average degree of PEGylation by subtracting the mass of the unmodified protein and dividing by the mass of the PEG chain.
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful, first-principles method for determining the absolute molar mass of macromolecules in solution without relying on column calibration standards.[1][12]
-
Causality of Choice: Standard SEC separates molecules based on hydrodynamic volume. However, PEGylated proteins have a significantly larger hydrodynamic radius for their mass compared to globular proteins, rendering column calibration with protein standards inaccurate.[13][14] MALS directly measures the light scattered by the molecule, which is proportional to its molar mass, thus overcoming this limitation.[15] When combined with UV and differential refractive index (dRI) detectors, SEC-MALS can determine the molar mass of both the protein and the PEG moiety within the conjugate.[15][16]
Table 2: Comparison of SEC-MALS with Conventional SEC
| Feature | Conventional SEC | SEC-MALS |
| Molar Mass Determination | Relative (based on calibration standards) | Absolute (first-principles measurement)[12] |
| Accuracy for PEG-Proteins | Low (due to conformational differences)[13] | High (independent of conformation)[14] |
| Information Provided | Hydrodynamic size, purity | Absolute molar mass, size (Rg), degree of PEGylation, aggregation state.[12][15] |
| Detector Requirement | Typically UV only | MALS, dRI, and UV detectors required.[15] |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides quantitative, atomic-level information.[9]
-
Causality of Choice: The repeating ethylene glycol units (-O-CH₂-CH₂-) of the PEG chain produce a very intense and distinct singlet peak in the ¹H NMR spectrum, typically around 3.6 ppm.[9][17] The area of this peak is directly proportional to the number of PEG protons. By comparing the integral of this characteristic PEG signal to the integral of a well-resolved signal from the protein (e.g., aromatic protons), the average number of PEG chains per protein can be calculated precisely.[8][18]
Part 2: Pinpointing the Site of PEGylation
Identifying the specific amino acid residues where PEG is attached is critical for understanding structure-activity relationships and ensuring the consistency of site-specific PEGylation strategies.[2][19]
Bottom-Up Mass Spectrometry (Peptide Mapping)
The gold standard for identifying PEGylation sites is a bottom-up MS approach, commonly known as peptide mapping.[1][20]
-
Causality of Choice: This method provides definitive, high-resolution localization of the modification. By enzymatically cleaving the protein into smaller peptides, the analysis is simplified, and tandem MS (MS/MS) can be used to sequence the PEGylated peptides, unambiguously identifying the modified amino acid.[10][21]
Workflow: PEGylation Site Identification
Caption: Workflow for identifying PEGylation sites via bottom-up mass spectrometry.
Experimental Protocol: Peptide Mapping of a PEGylated Protein
-
Denaturation, Reduction, and Alkylation:
-
Denature the PEGylated protein in a solution containing a chaotropic agent (e.g., 8 M urea or 6 M guanidine HCl).
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate free cysteine residues with iodoacetamide (IAM) to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Buffer exchange the sample into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a specific protease (e.g., trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a reverse-phase HPLC column (e.g., C18) coupled to an ESI mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% formic acid.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument performs an MS1 scan followed by MS/MS scans on the most abundant precursor ions.
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against the known protein sequence.
-
Specify the mass of the PEG moiety as a variable modification on potential attachment sites (e.g., lysine, N-terminus).
-
Manually validate the spectra of identified PEGylated peptides to confirm the site of attachment.
-
Part 3: Higher-Order Structure and Aggregation Analysis
PEGylation can potentially alter the secondary and tertiary structure of a protein or induce aggregation, which can impact efficacy and immunogenicity.[7][22] Therefore, assessing the structural integrity and aggregation state is a regulatory requirement.[23][24]
Orthogonal Methods for Structural Integrity and Aggregation
No single technique can fully characterize protein aggregation.[23] An orthogonal approach combining multiple methods is essential for a comprehensive understanding.
-
Causality of Choice: Different techniques are sensitive to different aspects of structure and aggregation. Combining a high-resolution separation technique (SEC) with a solution-based size measurement (DLS) and a structural probe (CD) provides a multi-dimensional view of the product's quality, from soluble oligomers to overall conformational integrity.
Table 3: Comparison of Techniques for Higher-Order Structure and Aggregation
| Technique | Principle | Key Information Provided |
| SEC / SEC-MALS | Separation by hydrodynamic size.[25] | Quantifies soluble aggregates (dimers, multimers) and fragments. SEC-MALS provides absolute molar mass of aggregates.[15][26] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light due to Brownian motion.[27] | Determines hydrodynamic radius (Rh), size distribution, and polydispersity. Sensitive to large aggregates.[20][28] |
| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. | Assesses secondary (Far-UV) and tertiary (Near-UV) structure to confirm proper folding.[22] |
| NMR Spectroscopy | Provides atomic-level structural information in solution.[29] | Can detect subtle conformational changes upon PEGylation and characterize PEG-protein interactions.[9] |
Workflow: Orthogonal Approach to Aggregation Analysis
Caption: Orthogonal methods for comprehensive aggregation and structural analysis.
Summary: A Multi-Parametric Approach is Essential
The characterization of PEGylated proteins is a complex task that demands a suite of orthogonal analytical methods. As this guide has detailed, each technique provides a unique and vital piece of the puzzle. Mass spectrometry is paramount for determining the degree and site of PEGylation. SEC-MALS offers an absolute measure of molar mass and aggregation state, while spectroscopic methods like CD and NMR confirm structural integrity. A well-designed analytical strategy integrating these methods is not merely a scientific exercise; it is a fundamental requirement for ensuring the development of safe, consistent, and effective PEGylated biotherapeutics.
References
- A Researcher's Guide to Mass Spectrometry for PEGylated Protein Analysis. (2025). Benchchem.
- Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- From Synthesis to Characterization of Site-Selective PEGyl
- Orbitrap Mass Spectrometer Characterization of PEGylated Proteins. (2014). Thermo Fisher Scientific.
- Site-specific PEGylation of proteins: Insights into structural and functional changes. NIH.
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- Method for Characterization of PEGylated Bioproducts in Biological Matrixes.
- Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. (2012). Thermo Fisher Scientific.
- From Synthesis to Characterization of Site-Selective PEGyl
- Hutanu D, Darie CC (2014) Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Mod Chem appl 2: 128.
- Solid-State NMR of PEGyl
- Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (2025). GEN - Genetic Engineering and Biotechnology News.
- Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? (2014). PubMed.
- AN1612: Protein PEGylation Processes Characterized by SEC-MALS.
- Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by n
- 5 must-know techniques for analyzing protein aggreg
- 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle.
- Pegylation : Clinical Pharmacokinetics. (2001). Ovid.
- Protein Aggreg
- Making Site-specific PEGylation Work.
- Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. PMC - NIH.
- Advanced site-specific analysis of insulin-PEG conjugates using MALDI-MS. Taylor & Francis Online.
- A Comparative Guide to Quantifying the Degree of PEGylation for NH-bis(m-PEG8). (2025). Benchchem.
- Introduction to PEGylated Protein Characteriz
- Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Ingenieria Analitica Sl.
- Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. (2019). PubMed.
- Application Notes and Protocols for Characterizing PEGylated Proteins by NMR and Mass Spectrometry. (2025). Benchchem.
- Using MALS-UV-RI Detection for Accurate Characterization of PEGylated Proteins. (2011).
- AN1612: Protein PEGylation processes characterized by SEC-MALS. AWS.
- Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay. (2025). PubMed.
- Potential Limitations of PEGylated Therapeutic Proteins. (2019). Biopharma PEG.
- Protein Aggregation Analysis.
- Pharmacokinetic consequences of pegyl
- SEC-MALS for Absolute Molar Mass and Size Measurements.
- Analysis of PEGylated antibody fragments using SEC-MALS. Tosoh Bioscience.
- Pharmacokinetics and Bioanalysis of PEGyl
- PEGylation Analysis and Method Verific
- Description of composition of pegylated (conjugated) proteins in the summary of product characteristics - Scientific guideline. (2003). European Medicines Agency (EMA).
- Guidance on description of composition of pegylated (conjug
- Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. (2016). PubMed.
- FDA Guidelines on PEGylated Protein Drug Immunogenicity.
- PEGylation of Proteins: A Structural Approach.
- PEGylation of therapeutic proteins.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 3. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ovid.com [ovid.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. enovatia.com [enovatia.com]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 12. wyatt.com [wyatt.com]
- 13. wyatt.com [wyatt.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 16. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 17. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Site-specific PEGylation of proteins: Insights into structural and functional changes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ema.europa.eu [ema.europa.eu]
- 25. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 26. approcess.com [approcess.com]
- 27. creative-biostructure.com [creative-biostructure.com]
- 28. Protein Aggregation Analysis [intertek.com]
- 29. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Degree of Protein PEGylation: A Comparative Analysis of Analytical Techniques
Introduction: The Criticality of Characterizing PEGylated Proteins
In the realm of biopharmaceuticals, PEGylation—the covalent attachment of polyethylene glycol (PEG) to a protein—is a cornerstone strategy for enhancing the therapeutic value of protein drugs.[1] This modification can profoundly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, shields it from proteolytic degradation, and can decrease its immunogenicity.[1][2][3]
However, the PEGylation process is not a simple, uniform reaction. It frequently yields a heterogeneous mixture of products, including unreacted protein, excess PEG reagent, and, most importantly, proteins conjugated with varying numbers of PEG molecules (known as "PEGmers") at different possible sites.[1] This heterogeneity is the central analytical challenge. For drug development professionals, accurately determining the degree of PEGylation is not merely an academic exercise; it is a critical quality attribute (CQA) that directly impacts the product's efficacy, safety, and consistency, and is a non-negotiable requirement for regulatory approval.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the degree of PEGylation. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you design a robust, self-validating analytical strategy for your PEGylated protein.
The Analytical Challenge: Unraveling Heterogeneity
The successful characterization of a PEGylated protein requires a multi-faceted approach to answer several key questions:
-
What is the average number of PEG chains per protein?
-
What is the distribution of different PEGmers (e.g., mono-, di-, tri-PEGylated)?
-
Are there aggregates or unreacted species present?
-
Has the protein's structural integrity been maintained?
No single technique can comprehensively answer all these questions. Therefore, a thoughtful combination of methods is essential. The diagram below illustrates the relationship between the analytical questions and the techniques best suited to answer them.
Caption: Mapping analytical questions in PEGylation to the appropriate techniques.
Comparative Overview of Key Characterization Techniques
The selection of an analytical method depends on the specific information required, the stage of development, and available resources. Below is a comparative summary of the most powerful techniques.
| Technique | Principle | Information Provided | Throughput | Key Strengths | Key Limitations |
| SEC-MALS | Separation by hydrodynamic volume followed by multi-angle light scattering detection. | Molar mass of conjugates, distribution of PEGmers, aggregation levels.[4][5] | Medium | Excellent for resolving species by size and determining absolute molar mass without column calibration.[6][7] | Indirect measurement; requires accurate dn/dc values for both protein and PEG.[7] |
| Mass Spectrometry (MS) | Separation of ions by mass-to-charge (m/z) ratio. | Precise molecular weight of conjugates, degree of PEGylation, identification of PEGylation sites (with MS/MS).[8][9] | High | Unparalleled accuracy for mass determination; can identify specific modification sites.[10] | Signal can be suppressed with large, polydisperse PEGs; complex spectra can be difficult to interpret.[9] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Quantitative determination of the average degree of PEGylation; assessment of higher-order structure.[8][11] | Low | Highly accurate and precise for quantification; non-destructive.[12][13] | Requires high sample concentration; less sensitive than MS; provides an average value, not distribution.[12] |
| HIC | Separation based on hydrophobicity. | Resolution of species with different degrees of PEGylation.[14] | Medium | Can separate species that are difficult to resolve by size alone, as PEGylation alters protein hydrophobicity.[14][15] | Method development can be complex; resolution depends heavily on the protein and PEG characteristics.[16] |
| Capillary Electrophoresis (CE) | Separation in a capillary based on electrophoretic mobility (size and charge). | Purity analysis and resolution of different PEGylated forms.[15][17] | High | High resolution, low sample consumption, and short analysis times. | PEG can mask protein charge, making separation challenging; specialized matrices may be required.[18] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirmation of PEG conjugation and assessment of protein secondary structure.[19][20] | High | Fast and non-destructive; sensitive to changes in protein secondary structure.[19][20] | Provides qualitative information on PEG presence, but less precise for quantification than NMR or MS.[21] |
In-Depth Analysis & Experimental Protocols
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Expertise & Experience: SEC-MALS is arguably the most powerful frontline tool for assessing the overall picture of a PEGylation reaction. The covalent attachment of PEG causes a significant increase in the protein's hydrodynamic radius, often disproportionately to the mass increase.[22] SEC separates these different species based on their effective size, while the MALS detector measures the light scattered by the molecules to determine their absolute molar mass directly, without relying on column calibration standards which are inappropriate for PEG-protein conjugates.[4][6] This dual-detector approach provides a direct view of the distribution of unreacted protein, various PEGmers, and any high-molecular-weight aggregates.[4]
Caption: The experimental workflow for SEC-MALS analysis of PEGylated proteins.
Trustworthiness (Self-Validating Protocol): This protocol's integrity comes from the combination of three independent detectors. The UV signal is specific to the protein, the differential refractive index (dRI) signal responds to the total concentration of both protein and PEG, and the MALS signal provides the absolute molar mass. By combining these data streams, specialized software can deconvolve the contribution of the protein and the PEG moieties at each point in the chromatogram, providing a highly validated measurement of the conjugate's composition and molar mass.[4]
Experimental Protocol: SEC-MALS
-
System Preparation:
-
Equilibrate the HPLC system, including the SEC column (e.g., TSKgel UP-SW2000), with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) until stable baselines are achieved for all detectors (UV, MALS, dRI).
-
Rationale: A stable baseline is critical for accurate signal measurement. The mobile phase should be chosen to minimize non-specific interactions between the analyte and the column matrix.
-
-
Detector Calibration:
-
Calibrate the system using a well-characterized protein standard (e.g., Bovine Serum Albumin) to verify detector performance and inter-detector alignment.[23]
-
-
Sample Preparation:
-
Dilute the PEGylated protein sample to a concentration within the optimal range for the MALS detector (typically 0.1 - 1.0 mg/mL).
-
Filter the sample through a low-binding 0.1 µm filter to remove any particulate matter that could interfere with light scattering measurements.
-
-
Data Acquisition:
-
Inject the prepared sample onto the equilibrated SEC column.
-
Collect data from all three detectors (UV, MALS, dRI) for the duration of the chromatographic run.
-
-
Data Analysis (using software like ASTRA):
-
Process the collected data using the protein conjugate analysis module.
-
Input the known extinction coefficient (for UV) and dn/dc values (for dRI) for both the protein and the specific PEG used.[7]
-
Rationale: The accuracy of the calculated molar masses of the protein and PEG components is directly dependent on the accuracy of these input parameters.
-
The software will use the signals from the three detectors to calculate the molar mass of the entire conjugate, as well as the separate masses of the protein and PEG components, for each eluting peak.[5]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: While SEC-MALS excels at resolving distributions, ¹H NMR is a gold standard for the precise quantification of the average degree of PEGylation.[12][13] This technique is based on a fundamental principle: the number of protons giving rise to a specific signal in the spectrum is directly proportional to the area of that signal. PEG has a very strong, sharp, and unique signal from its repeating ethylene glycol units (-O-CH₂-CH₂-) that typically appears around 3.6 ppm.[11] By comparing the integrated area of this PEG signal to the integrated area of a signal from the protein (e.g., aromatic protons between 6.8-8.0 ppm), one can calculate the molar ratio of PEG to protein with high accuracy.
Trustworthiness (Self-Validating Protocol): The quantitative power of this method is enhanced by using a certified internal standard (e.g., dimethyl sulfoxide, DMSO). The standard, added at a known concentration, provides a reference signal. By comparing the PEG and protein signals to this internal standard, any variations in sample preparation or instrument performance are normalized, leading to a robust and reliable quantitative result.
Experimental Protocol: ¹H NMR for Degree of PEGylation
-
Sample Preparation:
-
Lyophilize the purified PEGylated protein sample to remove all water.
-
Dissolve a precisely weighed amount of the lyophilized sample in a known volume of deuterium oxide (D₂O).
-
Rationale: D₂O is used as the solvent because deuterium does not produce a signal in the ¹H NMR spectrum, preventing the large solvent signal from obscuring the analyte signals.
-
Add a precise volume of a stock solution of an internal standard (e.g., DMSO) of known concentration.[11]
-
Transfer the final solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a high-field spectrometer (e.g., 300 MHz or higher).[12]
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Apply a water suppression pulse sequence to minimize the residual HDO signal.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the raw data.
-
Integrate the characteristic PEG signal (around 3.6 ppm), a distinct region of the protein's aromatic signals (e.g., 6.8-8.0 ppm), and the signal from the internal standard (DMSO at ~2.7 ppm).
-
-
Calculation of Degree of PEGylation (DoP):
-
Calculate the concentration of the protein using the integral of the aromatic region relative to the integral and known concentration of the internal standard.
-
Calculate the concentration of PEG using the integral of the PEG methylene signal relative to the internal standard.
-
The DoP is the molar ratio of PEG to protein:
-
DoP = (Concentration of PEG) / (Concentration of Protein)
-
-
Mass Spectrometry (MALDI-TOF)
Expertise & Experience: Mass spectrometry provides the most direct and accurate measurement of the molecular weight of the PEGylated species.[9] MALDI-TOF is particularly useful for getting a quick snapshot of the PEGmer distribution. In a typical MALDI spectrum of a PEGylated protein, you will not see a single peak, but rather a distribution of peaks. The mass difference between each adjacent peak in the series corresponds to the mass of a single PEG monomer unit (44 Da), confirming the presence of the PEG chain.[11] The center of each cluster of peaks represents a different PEGmer (mono-, di-, etc.).
Trustworthiness (Self-Validating Protocol): The protocol is validated by the internal consistency of the data. The observation of a repeating 44 Da pattern is a definitive signature of PEGylation. Furthermore, the masses of the unmodified protein and the different PEGmer species can be compared to their theoretical values, providing a high degree of confidence in the identification.
Experimental Protocol: MALDI-TOF MS
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Rationale: The matrix is crucial for absorbing the laser energy and facilitating the soft ionization of the large protein molecule without causing fragmentation.
-
-
Sample Preparation:
-
Mix the PEGylated protein sample (typically at ~1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
-
Spotting and Crystallization:
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely (the "dried-droplet" method). This co-crystallizes the sample within the matrix.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion linear mode, which is optimal for large molecules.
-
Calibrate the instrument using protein standards of known molecular weights that bracket the expected mass of the sample.
-
-
Data Analysis:
-
Identify the peak series corresponding to the different PEGylated species (unmodified, mono-PEGylated, di-PEGylated, etc.).
-
Confirm the mass difference between peaks in a PEGmer cluster corresponds to 44 Da.
-
Calculate the average molecular weight of the overall product from the distribution and intensity of the observed PEGmer peaks.
-
Synergistic Approaches: Building a Complete Picture
Relying on a single technique provides an incomplete and potentially misleading picture. A robust validation strategy leverages the strengths of multiple, orthogonal methods.
Caption: A synergistic workflow combining orthogonal methods for comprehensive validation.
A typical workflow involves using a chromatographic method like HIC or SEC to purify and fractionate the reaction mixture.[14] SEC-MALS is then applied to the purified bulk product to understand the overall distribution of species and check for aggregates.[4] Mass spectrometry confirms the identity and precise mass of the main species observed in the SEC-MALS profile.[9] Finally, ¹H NMR is used on the same bulk material to obtain a highly accurate and precise value for the average degree of PEGylation, which can be used as a key specification for lot release.[12]
By employing this integrated approach, you create a self-validating system where each technique provides a piece of the puzzle, leading to a comprehensive and trustworthy characterization of your PEGylated protein therapeutic.
References
- Colton, C. K., et al. "Capillary Electrophoresis of PEGylated Proteins." Electrophoresis, vol. 24, no. 11, 2003, pp. 1749-57. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGommpyOzcpPxAodgkmw8ily8jguujs45z0cPLz0ZXLeL_yDo6NyuNJ7RLM_aZ7ND473rHh2cUJeKd-LbITvlVgObDnu0YTHtUiebtEMrkGObT6qhbziLwwZequVOYe_yzRWvV1qmHDoJGdq2kqYg9rDcTyWxBfXTmDGaVFl1U0E5vNHjzpCV8biQ==]
- Veronese, F. M., and J. M. Harris. "From Synthesis to Characterization of Site-Selective PEGylated Proteins." Frontiers in Bioengineering and Biotechnology, vol. 8, 2020, p. 597. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBCShssjS2sJWCc65bePa9AdvF7UbRXljdkPlfgY4NMUQ92hLT2QUTHnZ33FIyxjWy_JZWNzXsuzqWuEwq1cmTwQY2ZAVOaicVN41eiGo8MIVWxMKqS1ypOrDGb2qjEnnx2V94OCXFMRJ_0A==]
- Hutanu, D., and C. C. Darie. "Trends in Characterization of PEGylated Proteins by Mass Spectrometry." Modern Chemistry & Applications, vol. 2, no. 2, 2014. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_-iih5xWEl9aK2x4mHwzrwp7Yvf6t3Q7uvpw4p78xPkH8J3GuX2C81Hk40XtxcP_WknTL7jJC6-1HcGiguuJ0sjq5ttJpsrTAIBvtbrKu-R-53xCHaph8WrILlt2zBnvU6eRrPHqKMeyg2AM3ilFYO_rMhD5ctY5d65TXAF_kpYCSdBZogAKTAMsECsDMMOvo2rUGX9LRgd0ov4GGM8D4aEufve7c_DJhWRDINe0cKs26vGdKxVr-tSh8O0pA-vS2zIrZ]
- Forstenlehner, I., et al. "Orbitrap Mass Spectrometer Characterization of PEGylated Proteins." Thermo Fisher Scientific Application Note, 2014. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWB6bRpKM6TcF-Hr5l5KFAHQu93jDY-w7lRgrk09aSxtj9XgYGz_pKurqW3yiu97yyU1GHzTD8MYTH0p5iTw3lb7SyvNOJS2F3INCkFKjGs-laBJZlYpFDXAfAvYz_2AZ0Jc93w5H3t45tz-yA_GdcT0-7YGUtOoqOaCEEv5wTVO2vEyrWCrGkhzGv4Ilr2PS5xQq4-vRIgAaqzyWD4EkF1SxSBOnpfRHj]
- Wang, Y., et al. "Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS." Springer Nature Experiments, 2011. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm7a_bL4AkA68FwxjnzcOuzNxU4tiQWE87nEgwL9jxY_rI4f31cSEiG-4ZNQxX45qXUdYXO9adrCaZyjgcht9vtVY87BeJet2N0d4wyX1wT2CXjv6DVRY67Vz8B23LkQ8_IsZMWrc9J2R7yrbB297gYJm799wCiiF2p6AuldKx6WdTA9cJrA==]
- Wyatt Technology. "AN1612: Protein PEGylation Processes Characterized by SEC-MALS." Wyatt Technology Application Note. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5wPDFRqoFqhcbrddeNGSL-f6_eIkpI72FaTgJ_33TXtTKt_YF8O62_CWGI-yIDIZJ3G6c2tw6rJESjMeckYozpV0MiO8O4vYN8hCzXhwHlHdo_WfPN_QZQs_e8hFUNY7H89CCdAABBvtIYFz56j-yf3BBO4qplvfGc9NVfngi9OW52RR_8WskBdtaTs9novoTOF1jMfOzINhcoTY_aC6jsoEUaUMX0pcFjNRK]
- Wyatt Technology. "AN1612: Protein PEGylation processes characterized by SEC-MALS." Wyatt Technology Application Note. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA3ovH_vUR3Tn5vJ_m9ZvGrSZgoYIykYe62qdmZZJYUb0valgGxqIAo6im6E7SbBtmRFtwwzilJaieo_GOnV-16NxfIWxWVSI8nXkfE6oJ6EhCTqjlT9_jNUEKUbTve_8QLbOx-bk-iBff7HUpgDJfb66iDJ_i0bE0xlVGaV6_IJKbYQHfEqVwFK_f3PYZUic0dLBxMf-GtkbuXWEIGJWnx9aZfPxjrbU5Y2mC432eQeYluMyhw-olevhkhjpe1WVyhn8_ahKI]
- Ravera, E., et al. "Solid-State NMR of PEGylated Proteins." Angewandte Chemie International Edition, vol. 55, no. 7, 2016, pp. 2446-9. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKrzehN3yQnUTyE65esPtu-au1zFXE1vI7RAXSRCu3S2Hhrgfzjaitm6w7KJD-y76mR886a5iEbnU5LQpjhKWBm8X4OCao16bxW-1PAJfSpCMYAREkX9zRgiWpjNswm__ASI8=]
- BenchChem. "Introduction to PEGylated Protein Characterization." BenchChem Technical Note. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIaHbhJuGLWKerEoIaxzaCmWr2KET9lnbsBNh7nyZxT02SuUJYSjr_3k3d_RPOR-7YbKlPucKKB7RQUdLVkQwhIHhati1tfAfVozkOa1tOfLs1Qhgq3j1XAV9RPT-MB9Bg56ksGYFumz-cTMnt4JgenXV8O3DeCc2PEWAKIVSo1JnQYxaxZ2_wyRlakPHe]
- Creative PEGWorks. "5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle." Creative PEGWorks Technical Note. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnOAeCXiZXtbBTZ15c66-bLKfINOMnUxqzGwM9dVkQjjtDyKRDtXWF1lhZFTMlw3kmVlrRzXD7bwX1BYY4mJ7hqOjkRU8oHu7up_xQISENFv2UP33v_Be6-8CTXY8r8APGqpLtn50rsYHTxFIENnaAKn8wdNWLvq_zGEIGfY8fRZoL9L_a]
- Morar, S., et al. "PEGylation of Proteins: A Structural Approach." BioPharm International, vol. 16, no. 11, 2003. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV7s6KTalrPwAWUDIRTT0UnkDmsjJoB5LMJvTUf3jMQs3JSwF-kUROGv2NEq1HFWdYlZZf3_lYiAsNHs_BhJE2mjI2qRxY4C93p-tJmHTB9Ld-BBhCcYxuMq9h2pqUF2sRKYaUpWoaRE3osvfhTrTvX58cqFi5o0NZnFlF-B0Fw4y_4D3BVMCexqr57g==]
- Deygen, I. M., and E. A. Kudryashova. "New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy." Analytical Biochemistry, vol. 500, 2016, pp. 29-35. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj3-lkiaZ-BnIKNqqLQQgmRnG4fRsDUC0chxD1rCgHmzzEjNTWs09OzgGwx08h9P6b_YTpD7rBI5mwRVKrSXA-lVVF58Ms33WxPRg830AQY_eTxqCnfdjqZfnbLa47LpKXTHI=]
- Zaghmi, A., et al. "Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy." Data in Brief, vol. 25, 2019, p. 104037. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXeOExWWlBF7z_NeJj2VYFPzJDscCBLo0SWlgv_N4DBO2ALrIcK3i_aruR2qBAle0I7C19NbEjQKmTiYLBs0Kp4UfUJtcAUhahwsdnGbTML93eTD_x0ru1GmS2-DrFyoq0fqhnYobgRixhaA==]
- Na, D. H., et al. "Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins." Journal of Chromatography A, vol. 1185, no. 1, 2008, pp. 141-6. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfftuQpBOmtDPQWei65qjbbEQRbDfwQccX5_GVymWKy1CGxjUg67D6ibA7DOJEIPjtkFaydHcvGbBSS75rSVNZ5K42J_NWVeXAOnYja-FN-QEdzhDbZnss-ivL7yLzuiE_d1g=]
- BenchChem. "Application Notes and Protocols for Characterizing PEGylated Proteins by NMR and Mass Spectrometry." BenchChem Technical Note. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4EoalmhpscdOHaS_mExKPVeFH8JlnxWvoT8hGpYq-UEkTtMFYT_06GGNsE7GfGz0SKm9DPifO_yaQUzFT1rB9GPIAJRkVbOpWE05k_5RbBfpJ-WHyyQsNS2uTRp4JC43RRR5liSsT3lJe7-Yy5uiEKi55QRXsl9CdN-v-ms21TiijX-ezRHI1OzSFuqWEWiUk38taX0L8aK_3QMfWiGriFQtpbmKq2EmI19OaNmjA2sdKYx-gj2XD-sr-e9Jdfw==]
- Deygen, I. M., and E. A. Kudryashova. "New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy." ResearchGate, 2016. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR5SL-BHaIT3faLRqgAb5GGqnDkrM_FUz0aFPKKXqbQ7hnBPGduydc-mLyZ7Ugg2BcFtiOM99ZBU9xLSRnGod3sZM0iRiY3nArSAtE1TqsegYzcRtXiVib6PHu9QSHCNMU0ljap4xX5pk0BQMw2eSPrcDTXcUd4otamJPHvqpfVM-VtwDrbeWMA9WAEmSM-c9kUYcG4cpAZdAjAm-RfOfbb6LPjMMpX2aLO0I9SFd4XuWTBsZGc-dxXbEuo7ZMb5uNsS0ec9VY_pX1ORBuN3SHvhrKeutZ1DSKhQdDVmy5tg1dAB9mMUsUNtPeF5d3]
- Zaghmi, A., et al. "Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy." PubMed, 2019. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9QRNZ0NOe4fFJpT6uCNDU8fwFoYPuo2-34_x-yTBs32CH03KTNfEZafSYhBCUq2YcZkrdnyFxdQKMFSIHJVsXi6izo4xA1wxPimjP9qJVvOVbQCGCqjhENVrAPtTasweGsXg=]
- Zhang, X., et al. "A novel approach enables imaged capillary isoelectric focusing analysis of PEGylated proteins." Electrophoresis, vol. 41, no. 9, 2020, pp. 735-742. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL4yVJyNdgjMVou0L053R3pALRkbB-P8jugx2Z5RoJ9Ta_Z94tNdl3dI8Z_Ip9dwwQnMaI8Lv4Vc-9Fjt2F5nrhEwjetqU4It5sYgf8KL0Sq3gRUEqMn-OIWHlrJTAMSOIM20=]
- GEN Technical Article. "Using MALS-UV-RI Detection for Accurate Characterization of PEGylated Proteins." Genetic Engineering & Biotechnology News, 2011. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFco66YoQl1tMolpkvT7dMoHskNBxN77YWADdCmqilQLuSV5T5t74KYlCgqVbY-Gb1MrkQlPtNVxFFsXbS_w9bMRTjAZ_HDcMWeYK16pCZG9nbHX--35E_7ie-OvUi_-HQ7BzVxE5ht7ptciof1yAsakzQQUXoqpV1ipItQTycRDRsac66ilrc16NphdWa9hJ-vVrH5Heht04q3nqEm4K-13yoI6QW03m5cRcZEgVq9DgQ14hau1mDLffrV4P__vA4neyt9fDgKfDl8]
- Li, Y., et al. "Characterization of polyethylene glycol-modified proteins by semi-aqueous capillary electrophoresis." Journal of Chromatography A, vol. 907, no. 1-2, 2001, pp. 261-70. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_rnJwf-zWTh1xMi6PHTZZjuVzFTisHmE6--rCozCe5YVTElUIpzb3EKQEotN4bsegmK5mjAQ9ONVD3q4pLxhL5AeBCDsF9CFUXlH8e5rRoE3rTxRARFru3Nw2zQJsObxcz47AQhk42v8sHPNziI-etjRpM-2BmB1yARSi8DwCADvGFHKZ95Vt6XY-IxnVOi0ZPnGJJ6D0_9jRlOKvl2efOUZUiUIZLaKhaS-saYkvSzByCxv_-q1uDhFLtjgQ8fcvWD-3GdS83JHTWTf5Ou_Hqg==]
- Tosoh Bioscience. "Analysis of PEGylated antibody fragments using SEC-MALS." Tosoh Bioscience Application Note. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwnzDYKchnLbuJGoDJUkaPDY11ckjgCmjz903SU7rk4W8e9LmskKzi5Dep86rDIh6WATWa3TL0M_wgipNnVbiP7g19b8Y3PU6LPvRRZ6alkdc_mtxXRU5KMJ6LdQ3ojVinwF_pi5YegRnAh_gj665E0arWIF2VdoYmzW9XTgqG5eQrFeXkwGVwHnFuy_gtAgsPQqNOC78XpEtP9qG1C8iRAwzKDHKcFd005LUNr9M=]
- LCGC International. "Quantifying Protein PEGylation Processes." LCGC International, 2022. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsVR_C2VadNenR-IMITHrdcEzNqsyC2m8RZBuoxGhALnyYAloTpmpjAwTA-xF-ED3kjoHm-MEGAGxui8_3-LXHZr_Tj6QuoXrzLSeOXzVHyJw6SNV1GQNQI1H0ij-rrFGdb7y2cZDQgyjoIVmGiAJllx3Apap04bNGOFAy6dnwWWTkS5NfF8WeLuDBsQ==]
- Orellana, C., et al. "PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports." Biotechnology Progress, vol. 32, no. 3, 2016, pp. 702-7. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEepH0s5N8X-2W0ETMnOVhjkeZ5Va3AXZcoafDBabRXUy7kvznU-Z9jhR6wiGlPi7I9PJ4QWq8-HAiWgvh-qMw_v42hjeCfDiznLc9lZZQhvv1aYhbt6NJwTSa3RF7K1totMhHKU9WG9bI0ch2eS-_G_zYECgP6DxVDdjrRAfUvllk=]
- Concha, M., et al. "Hydrophobic interaction chromatography for purification of monoPEGylated RNase A." Journal of Chromatography A, vol. 1242, 2012, pp. 25-30. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhqeop0SNLsz7my6ztGPcp-z56z1YTVlXsybP9yh26RwfO-I8omAG4v2Y-mUDLlvhvgxLWWB80g_MhRtgDdx2WjIOUIKc0AypulFiojqzBeDPKf7ewqvyurKgsebw6R6yBPvQ=]
- Fee, C. J. "Prediction of the Viscosity Radius and the Size Exclusion Chromatography Behaviour of PEGylated Proteins." Chemical Engineering Research and Design, vol. 85, no. 5, 2007, pp. 636-42. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuhXzObGJEuVLxmRewEn-bqwF3ra1RderKSalMY2DYjiRtshKxRBsyDvS_8tjnLTIAisofgTs-bt3ZrC3tmXcjVUKvSr0BiquBR8X0TGyH4KuWHtIil_ofZ5duXLh2sFeeYtk8bKO3W26TL7ak53WBrvcsWfprlvWQfsn_kTQXDZEQ0XnTquFwhG3lwWjqiHObmAZlyAIyFzOEN8_e]
- Forciniti, D., and S. Sharma. "Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media." Chromatographia, vol. 81, no. 12, 2018, pp. 1641-1648. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPh4qxgqEtTXmFL2dD7gxj_5Q_vEmu556N9Yu1IiwjEcq3JcEo5gVPOorDKouIK0XSZEtRJu5RSDfRl2uOc5jiBdH_DbtebqQwNh3jznmx37tkPZiYg0edOT2AK-9mdGyjRq8=]
- Thermo Fisher Scientific. "Protein secondary structure elucidation using FTIR spectroscopy." Thermo Fisher Scientific Application Note. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-eA5f0POUSqrW73utpsUK_sqO2cL1gan7Dex467MVIWtgRySZYA0CvZHP7J_RYPhWQzu5C26yNC7WZJ3gd-r8oDkAMUT1EntxUx8yJjL_NLhAk-C-O5MpkXTC7p2G8QpcSsn3OjrV9igClw5In4RaIao-dIHn6xdjLdZp-8fsnxtj00pBDPZdueIVYyoS_5yBfCZLzsQXUiHko4ngTEBGVL3t1IuvUxusXTR8kfm8CckhVSTgXhBanqIPMsjE-1Q9Lr0aOCHJWtpV]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. wyatt.com [wyatt.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrophobic interaction chromatography for purification of monoPEGylated RNase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 16. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel approach enables imaged capillary isoelectric focusing analysis of PEGylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 23. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
A Senior Scientist's Guide to Assessing the Biological Activity of Fmoc-PEG2-NHS Ester Conjugates
Introduction
In the landscape of modern therapeutics, the covalent attachment of polyethylene glycol (PEG) chains to a biomolecule—a process known as PEGylation—stands as a cornerstone strategy for enhancing pharmacokinetic and pharmacodynamic properties.[1][2] PEGylation can extend the circulating half-life, improve stability, and reduce the immunogenicity of therapeutic proteins.[3][4] Among the vast arsenal of PEGylation reagents, the Fmoc-PEG2-NHS ester is a uniquely versatile tool. It comprises three key functional domains: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a short di-ethylene glycol (PEG2) spacer to enhance hydrophilicity, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which offers potential for subsequent chemical modifications after its removal under basic conditions.[5][6][7]
However, the significant benefits of PEGylation are accompanied by a critical challenge: the potential for diminished biological activity. The PEG moiety, while conferring advantageous properties, can sterically hinder the protein's active sites or receptor-binding domains, a phenomenon that can lead to a partial or even substantial loss of in vitro potency.[3][8][9] Therefore, a rigorous and well-designed biological activity assessment is not merely a characterization step but a fundamental requirement for the successful development of any PEGylated therapeutic.
This guide provides a comparative analysis of established biological activity assays tailored for PEGylated conjugates. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, enabling researchers, scientists, and drug development professionals to select and implement the most appropriate validation strategy for their this compound conjugate.
Section 1: The Conjugation Workflow and Its Implications for Activity
The journey to a functional PEGylated conjugate begins with a well-controlled chemical reaction. The NHS ester of the Fmoc-PEG2-NHS reagent reacts efficiently with primary amines—predominantly the ε-amine of lysine residues and the N-terminal α-amine of the polypeptide chain—to form a stable amide bond.[10][11]
The choice of reaction conditions (e.g., pH, molar ratio of reagent to protein) is critical, as it dictates the "degree of PEGylation"—the average number of PEG molecules attached to each protein.[12] This parameter directly influences the therapeutic's properties. An insufficient degree of PEGylation may not confer the desired pharmacokinetic benefits, while excessive PEGylation is more likely to obstruct active sites and reduce bioactivity.[3] The location of PEG attachment is equally crucial; random conjugation to lysine residues within a binding domain can be catastrophic to function, underscoring the value of site-specific PEGylation strategies where possible.
Section 2: Pre-Assay Characterization: Confirming Successful Conjugation
Before proceeding to functional assays, it is imperative to confirm that the conjugation reaction was successful and to characterize the resulting product. This step ensures that any observed changes in activity are attributable to the PEG modification itself, rather than to an incomplete reaction or degradation of the protein. Several analytical techniques are routinely employed for this purpose.[1][13]
| Technique | Principle | Information Gained | Advantages | Limitations |
| SDS-PAGE | Separation by size | Apparent increase in molecular weight | Simple, rapid, visual confirmation of conjugation | Low resolution, provides an exaggerated molecular weight due to PEG's large hydrodynamic radius |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Purity of the conjugate, detection of aggregates, and separation of different PEGylated species | Quantitative, can resolve mono-, di-, and poly-PEGylated forms | Broad peaks can occur due to the polydispersity of some PEG reagents[12] |
| Reverse Phase HPLC (RP-HPLC) | Separation by hydrophobicity | Purity, can often resolve species with different degrees of PEGylation | High resolution, sensitive | May require method optimization for each specific conjugate |
| Mass Spectrometry (ESI-MS) | Measurement of mass-to-charge ratio | Precise molecular weight of the conjugate, confirming the exact number of attached PEG molecules | Highly accurate, provides definitive confirmation of the degree of PEGylation[1] | Requires specialized equipment and expertise; heterogeneity can complicate spectra[14] |
Section 3: A Comparative Guide to Biological Activity Assays
The selection of a bioassay is dictated by the molecule's mechanism of action and the potential for interference from the PEG chain. A multi-faceted approach, often combining a binding assay with a functional cell-based assay, provides the most comprehensive understanding of the conjugate's activity.[8]
| Assay Type | Principle | Advantages for PEGylated Proteins | Disadvantages for PEGylated Proteins |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantifies protein based on antibody-antigen binding.[8] | High throughput and specificity. Can be adapted into a "modification-dependent" assay using an anti-PEG capture antibody to specifically measure the PEGylated species.[9] | High risk of steric hindrance. The PEG chain can mask antibody epitopes, leading to a significant underestimation of concentration and/or activity.[8][9] |
| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics (association/dissociation rates) between the conjugate and its immobilized target.[8] | Provides detailed kinetic data (KD, ka, kd), directly quantifying the impact of PEGylation on binding affinity. It is label-free and provides real-time results. | Does not measure downstream functional activity. Immobilization of the target can be challenging and may not perfectly mimic in vivo interactions.[8] |
| Cell-Based Proliferation/Viability Assay | Measures the dose-dependent effect of the conjugate on the proliferation or viability of a responsive cell line (e.g., MTT assay).[8][9] | Measures a direct and physiologically relevant biological outcome. It is a true measure of functional potency. | Can be lower in throughput and more variable than biochemical assays. The PEG chain can still sterically hinder receptor binding, affecting the readout.[8] |
| Reporter Gene Assay (RGA) | Measures the activation of a specific signaling pathway downstream of receptor binding, using a reporter gene like luciferase.[9][15] | Highly sensitive and mechanistically relevant, as it confirms signal transduction. Can be more robust and faster than proliferation assays.[15] | Requires engineering a specific cell line. The measured endpoint is downstream of the initial binding event and may not capture all aspects of the protein's function. |
Section 4: Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system, incorporating appropriate standards, controls, and a clear methodology for data analysis.
Protocol 1: Anti-PEG Sandwich ELISA for Specific Quantification
This protocol is designed to specifically quantify the PEGylated protein, even in the presence of its non-PEGylated counterpart, making it invaluable for process development and quality control.
-
Materials :
-
High-bind 96-well microplates
-
Anti-PEG monoclonal antibody (capture antibody)
-
Biotinylated anti-protein detection antibody
-
Streptavidin-Horseradish Peroxidase (SAv-HRP)
-
TMB substrate solution
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent (PBS with 1% BSA)
-
PEGylated protein standard and test samples
-
-
Step-by-Step Methodology :
-
Coating : Dilute the anti-PEG capture antibody in PBS to 2 µg/mL. Add 100 µL to each well and incubate overnight at 4°C.
-
Washing & Blocking : Wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well and incubate for 1-2 hours at room temperature (RT) to block non-specific binding sites.
-
Sample Incubation : Wash the plate 3 times. Prepare serial dilutions of the PEGylated protein standard and test samples in Assay Diluent. Add 100 µL of each dilution to the wells in triplicate. Include a blank control (Assay Diluent only). Incubate for 2 hours at RT.
-
Detection Antibody : Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at RT.
-
SAv-HRP Incubation : Wash the plate 5 times. Add 100 µL of diluted SAv-HRP to each well. Incubate for 30 minutes at RT, protected from light.
-
Development : Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at RT in the dark. A blue color will develop.
-
Stopping and Reading : Add 100 µL of Stop Solution to each well. The color will turn yellow. Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis : Subtract the blank reading from all wells. Plot a standard curve of absorbance versus the concentration of the PEGylated standard using a four-parameter logistic (4-PL) fit. Interpolate the concentrations of the test samples from this curve.
Protocol 2: Cell-Based Proliferation Assay (Example: PEGylated G-CSF)
This protocol measures the functional ability of a PEGylated Granulocyte Colony-Stimulating Factor (G-CSF) conjugate to stimulate the proliferation of a dependent cell line, such as NFS-60.[9]
-
Materials :
-
NFS-60 cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, IL-3)
-
Wash medium (serum-free)
-
96-well flat-bottom cell culture plates
-
G-CSF standard (non-PEGylated)
-
PEGylated G-CSF test sample
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
-
Step-by-Step Methodology :
-
Cell Preparation : Culture NFS-60 cells according to standard protocols. Prior to the assay, wash the cells three times with serum-free medium to remove residual growth factors. Resuspend in assay medium (without IL-3) and adjust to the optimal cell density (e.g., 35,000 cells/well).[8]
-
Plating : Dispense 50 µL of the cell suspension into each well of a 96-well plate.
-
Standard and Sample Addition : Prepare 2x concentrated serial dilutions of the G-CSF standard and the PEG-G-CSF test sample in assay medium. Add 50 µL of these dilutions to the appropriate wells in triplicate. Include a negative control (medium only).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable, proliferating cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Reading : Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis : Generate dose-response curves for both the standard and the PEGylated sample by plotting absorbance against concentration. Use a 4-PL regression to determine the EC₅₀ (half-maximal effective concentration) for each. The relative potency of the PEGylated conjugate can be calculated as: Relative Potency (%) = (EC₅₀ of Standard / EC₅₀ of PEGylated Sample) x 100
Section 5: Alternative Strategies and Reagents
While this compound is a powerful tool, the field of bioconjugation is continually evolving. It is prudent to be aware of alternative approaches that may be better suited for specific applications.
-
Alternative PEGylation Chemistries : If primary amines are critical for a protein's function, alternative reactive groups can be employed. For instance, Maleimide-PEG-NHS esters can target free cysteine residues (thiols), offering a more site-specific conjugation strategy if the protein has a unique, accessible cysteine.[10]
-
Reversible PEGylation : For applications where a temporary pharmacokinetic enhancement is desired followed by the release of the fully active, unmodified protein, cleavable linkers are employed. These linkers are designed to break under specific physiological conditions, such as the low pH of endosomes or the reductive environment inside a cell.[16]
-
PEG Alternatives : Concerns about the potential for anti-PEG antibodies and the non-biodegradability of PEG have spurred research into alternative polymers. Hydrophilic polypeptides, such as those used in XTEN technology or PASylation , offer similar shielding properties to PEG but are biodegradable and have shown reduced immunogenicity in some contexts.[17]
Conclusion
The assessment of biological activity is a critical inflection point in the development of any therapeutic conjugate derived from this compound. A naive application of standard immunoassays can be misleading due to the well-documented phenomenon of steric hindrance from the PEG chain.[8]
A robust evaluation strategy, therefore, relies on a deep understanding of the conjugate's mechanism of action. It begins with rigorous analytical characterization to confirm successful conjugation and culminates in the selection of an appropriate bioassay. For a comprehensive picture, a binding assay such as SPR, which quantifies the direct impact on target affinity, should be paired with a functional assay, like a cell-based proliferation or reporter gene assay, which measures the ultimate biological consequence. By carefully choosing and validating these assays, researchers can confidently navigate the balance between enhancing a molecule's pharmacokinetic properties and preserving its essential biological function.
References
-
Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved from [Link]
-
MDPI. (n.d.). A Reporter Gene Assay for Measuring the Biological Activity of PEGylated Recombinant Human Growth Hormone. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantifying Bound Proteins on Pegylated Gold Nanoparticles Using Infrared Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2016). How PEGylation Influences Protein Conformational Stability. Retrieved from [Link]
-
Wyatt Technology. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from [Link]
-
Morressier. (2014). Direct quantification of PEG and PEGylated protein conjugate in biological samples using in-source CID and LC-MS/MS analysis. Retrieved from [Link]
-
Creative PEGWorks. (n.d.). What are PEGylated Proteins?. Retrieved from [Link]
-
Creative PEGWorks. (n.d.). The case for protein PEGylation. Retrieved from [Link]
-
LCGC International. (2022). Quantifying Protein PEGylation Processes. Retrieved from [Link]
-
Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]
-
PubMed. (n.d.). The impact of PEGylation on biological therapies. Retrieved from [Link]
-
ResearchGate. (2008). Size of Pegylated Protein Conjugates Studied by Various Methods. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). PEGylated Proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). PEGylation and its alternatives. Retrieved from [Link]
-
Creative PEGWorks. (n.d.). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Retrieved from [Link]
-
AxisPharm. (n.d.). Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers. Retrieved from [Link]
-
PubMed. (2024). Polypeptides as alternatives to PEGylation of therapeutic agents. Retrieved from [Link]
Sources
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound, 1807534-85-5 | BroadPharm [broadpharm.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. frontiersin.org [frontiersin.org]
- 14. enovatia.com [enovatia.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Polypeptides as alternatives to PEGylation of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting PEG Chain Length for Optimal Bioconjugation
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins and peptides.[1][2][3][4][5] By increasing the hydrodynamic size of the biomolecule, PEGylation can improve solubility, extend circulating half-life, and reduce immunogenicity and proteolytic degradation.[1][2][3][5][6][7] However, the success of PEGylation is not merely in its application but in the nuanced selection of the PEG chain itself. A critical determinant of the final bioconjugate's performance is the length of the PEG chain. This guide provides an in-depth comparison of different PEG chain lengths, offering experimental insights to aid researchers in making informed decisions for their bioconjugation strategies.
The Balancing Act: Steric Hindrance vs. Biological Activity
The primary mechanism by which PEGylation exerts its beneficial effects is through steric hindrance.[6][8] The attached PEG chain creates a hydrophilic shield around the protein, physically impeding the approach of proteolytic enzymes and antibodies, and increasing the molecule's size to slow its clearance by the kidneys.[3][6] However, this same steric hindrance can also mask the protein's active site or receptor-binding domains, potentially leading to a reduction in its biological activity.[6][9] Therefore, the choice of PEG chain length is a critical balancing act between maximizing the protective effects and preserving the therapeutic function of the biomolecule.[6][10]
Comparative Analysis of PEG Chain Lengths
The selection of a PEG chain length—short, medium, or long—directly influences the physicochemical and biological properties of the resulting bioconjugate. The optimal choice is highly dependent on the specific protein, its intended application, and the desired therapeutic outcome.
Short-Chain PEGs (e.g., 2 kDa - 5 kDa)
-
Characteristics: Offer a modest increase in hydrodynamic size. They are less likely to interfere with the protein's active site, often resulting in higher retention of biological activity.[11]
-
Advantages: Minimal impact on bioactivity, making them suitable for proteins where the preservation of full function is paramount.[12] They can also be advantageous in applications requiring tissue penetration, where a smaller overall size is beneficial.
-
Disadvantages: Provide less effective shielding against proteolysis and renal clearance, leading to a shorter circulation half-life compared to longer PEG chains.[13] The reduction in immunogenicity may also be less pronounced.
Medium-Chain PEGs (e.g., 10 kDa - 20 kDa)
-
Characteristics: Represent a compromise between the minimal shielding of short chains and the potential for significant activity loss with long chains.
-
Advantages: Often provide a good balance of extended half-life, reduced immunogenicity, and retained biological activity. This range is frequently a starting point for optimization studies.
-
Disadvantages: The impact on bioactivity can be significant for some proteins, necessitating careful site-specific conjugation to avoid masking critical domains.[14]
Long-Chain PEGs (e.g., 30 kDa - 40 kDa and above)
-
Characteristics: Induce a substantial increase in hydrodynamic volume, offering the most significant "stealth" effect.[13]
-
Advantages: Provide the most effective shielding, leading to the longest circulation half-lives and the greatest reduction in immunogenicity and proteolysis.[13][15][16] This is particularly beneficial for therapeutics requiring sustained exposure.
-
Disadvantages: Have the highest probability of reducing or even abrogating the biological activity of the protein due to steric hindrance.[9] The large size may also limit tissue distribution.
The relationship between PEG chain length and its impact on a bioconjugate can be visualized as a trade-off.
Caption: Trade-offs associated with different PEG chain lengths in bioconjugation.
Quantitative Data Summary
The following tables summarize representative data on how PEG chain length can influence key biopharmaceutical parameters.
Table 1: Impact of PEG Chain Length on Pharmacokinetics
| Protein | PEG Molecular Weight (kDa) | Half-life (t1/2) | Mean Residence Time | Fold Increase (t1/2) | Reference |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Native | 3.5 - 3.8 hours | - | - | [17] |
| 20 | up to 42 hours | - | ~11-12 | [17] | |
| Interferon-alpha-2a | Native | ~5.1 hours | ~8.5 hours | - | [17] |
| 12 | ~65 hours | ~135 hours | ~13 | [17] | |
| Erythropoietin (EPO) | Native | ~4 hours | - | - | [17] |
| 32 | ~131 hours | Increased 6.5-fold | ~33 | [17] |
Table 2: Influence of PEG Chain Length on Physicochemical Properties of Nanoparticles
| Property | PEG 2000 (2kDa) | PEG 5000 (5kDa) | PEG 10000 (10kDa) | Key Observations & References |
| Hydrodynamic Diameter (nm) | ~112 - 125 | ~128 - 145 | ~150 - 171 | Particle size generally increases with PEG MW due to the larger hydrophilic corona.[15][18] |
| Zeta Potential (mV) | ~ -35 to +15 | More neutral than 2kDa | Close to neutral (e.g., +7.4) | Longer PEG chains provide more effective shielding of the nanoparticle's surface charge, trending towards neutrality.[18] |
| Cellular Uptake | Higher | Intermediate | Lower | Longer PEG chains can reduce non-specific cellular uptake by macrophages.[15][16] |
Experimental Protocols for Comparative Analysis
To empirically determine the optimal PEG chain length for a specific bioconjugate, a series of characterization assays are essential.
Protocol 1: General Amine-Reactive PEGylation
This protocol describes a general method for conjugating an amine-reactive PEG-NHS ester to a protein.
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 to a concentration of 2-10 mg/mL.[8]
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the NHS-Ester-PEG in a dry, aprotic solvent like DMSO to a stock concentration of 10-50 mg/mL.[8]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[8] Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching reagent such as 1 M Tris-HCl pH 8.0 to a final concentration of 50-100 mM.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Protocol 2: Characterization of PEGylated Proteins by SDS-PAGE
SDS-PAGE is a fundamental technique for visualizing the products of a PEGylation reaction.[19]
-
Sample Preparation: Mix the PEGylated protein sample with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol).[19] Heat at 95°C for 5 minutes.[19]
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
-
Analysis: The PEGylated protein will migrate slower than the unmodified protein, appearing as a higher molecular weight band.[19] The degree of PEGylation (mono-, di-, etc.) can be qualitatively assessed by the presence of multiple bands.
Caption: Workflow for SDS-PAGE analysis of PEGylated proteins.[19]
Protocol 3: Analysis by Size-Exclusion Chromatography (SEC-HPLC)
SEC is a powerful tool for separating and quantifying the different species in a PEGylation reaction mixture based on their hydrodynamic radius.[20]
-
System Preparation: Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).
-
Sample Injection: Inject the purified PEGylated protein sample onto the column.
-
Elution and Detection: Monitor the elution profile using a UV detector at 280 nm. PEGylated proteins will elute earlier than the unmodified protein.
-
Data Analysis: Integrate the peak areas to quantify the relative amounts of each species.
Protocol 4: In Vitro Bioactivity Assay
The specific bioactivity assay will depend on the protein of interest. The following is a general example for an enzyme.
-
Prepare Substrate: Prepare a solution of the enzyme's substrate at a known concentration.
-
Enzyme Reaction: Add a defined amount of the native and PEGylated enzyme to separate reaction wells containing the substrate.
-
Incubation: Incubate at the optimal temperature and for a time sufficient to generate a measurable product.
-
Detection: Measure the product formation using a suitable method (e.g., spectrophotometry, fluorometry).
-
Calculate Activity: Compare the activity of the PEGylated enzyme to that of the native enzyme to determine the percentage of retained activity.
Navigating the Regulatory Landscape
It is important to note that PEGylated therapeutics are generally considered new drugs or biologics by regulatory agencies like the FDA, regardless of the clinical status of the parent molecule.[21] This necessitates a comprehensive evaluation of the conjugate's pharmacokinetics, immunogenicity, and stability.[22] The potential for the PEG moiety itself to elicit an immune response, leading to the formation of anti-PEG antibodies, is also a key consideration.[23][24][25]
Conclusion
The selection of the appropriate PEG chain length is a critical, data-driven decision in the development of a successful PEGylated therapeutic. A systematic comparison of different PEG lengths, using the experimental approaches outlined in this guide, will enable researchers to optimize the balance between enhanced stability and circulation time, and the retention of biological function. By carefully considering the trade-offs and conducting thorough characterization, scientists can harness the full potential of PEGylation to improve the efficacy and safety of biotherapeutics.
References
-
Zuma, L. K., Gasa, N. L., Makhoba, X. H., & Pooe, O. J. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. BioMed Research International. [Link]
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications. [Link]
-
Kim, J., & Park, K. (2023). PEGylated therapeutics in the clinic. WIREs Nanomedicine and Nanobiotechnology. [Link]
-
Rios-Doria, J., & Schellekens, H. (2014). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Current Pharmaceutical Biotechnology. [Link]
-
Ryan, S. M., Mantovani, G., Wang, X., Haddleton, D. M., & Brayden, D. J. (2008). The Impact of Molecular Weight and PEG Chain Length on the Systemic Pharmacokinetics of PEGylated Poly(l-Lysine) Dendrimers. Molecular Pharmaceutics. [Link]
-
Zuma, L. K., Gasa, N. L., Makhoba, X. H., & Pooe, O. J. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. BioMed Research International. [Link]
-
Beta Life Science. (2025). Pegylation Explained: Benefits, Uses & Future in Medicine. [Link]
-
Veronese, F. M., & Mero, A. (2008). The impact of PEGylation on biological therapies. BioDrugs. [Link]
-
DeFrees, S., Wang, Z. G., & Hakes, D. (2024). Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact. Journal of Pharmaceutical Sciences. [Link]
-
Al-Amin, M., & El-Sayed, M. E. H. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals. [Link]
-
Conrard, L., & Soumillion, P. (2020). Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin. Biotechnology and Bioengineering. [Link]
-
Yang, Y., Yuan, X., & Wang, J. (2013). PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression. Journal of Controlled Release. [Link]
-
Ait Bachir, Z., Huang, Y., He, M., Huang, L., Hou, X., Chen, R., & Gao, F. (2018). Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. International Journal of Nanomedicine. [Link]
-
Ait Bachir, Z., Huang, Y., He, M., Huang, L., Hou, X., Chen, R., & Gao, F. (2018). Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. International Journal of Nanomedicine. [Link]
-
Maynard, H. D., & Zalipsky, S. (2016). How PEGylation Influences Protein Conformational Stability. Bioconjugate Chemistry. [Link]
-
Mero, A., & Veronese, F. M. (2009). PEGylation for improving the effectiveness of therapeutic biomolecules. Expert Opinion on Drug Delivery. [Link]
-
Al-Amin, M., & El-Sayed, M. E. H. (2025). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals. [Link]
-
Al-Amin, M., & El-Sayed, M. E. H. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals. [Link]
-
Wang, D., Zhang, Y., & Liu, S. (2024). Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Shiraishi, K., & Kawano, K. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers. [Link]
-
Keefe, A. J., & Jiang, S. (2012). Relieving PEGylation. Nature Chemistry. [Link]
-
Lin, C. P., & Lin, H. Y. (2013). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. PLoS ONE. [Link]
-
Langer, R. (2013). PEGylation of Biologics. BioProcess International. [Link]
-
Jain, S., Hreczuk-Hirst, D., & McCormack, P. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. [Link]
-
Gefen, T., Vaya, J., & Khatib, S. (2014). The impact of PEGylation on protein immunogenicity. Journal of Immunotoxicology. [Link]
-
Chen, Y., & Wu, L. (2022). Moving Protein PEGylation from an Art to a Data Science. Bioconjugate Chemistry. [Link]
-
Feczkó, T., & Gyenis, J. (2022). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. International Journal of Molecular Sciences. [Link]
-
Singh, Y., & Pal, I. (2021). PEGylation of Proteins as Tailored Chemistry for Optimized Bioconjugates. In Bioconjugation. IntechOpen. [Link]
-
Pozzi, D., Cardarelli, F., & Salomone, F. (2014). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale. [Link]
-
Das, S., & De, P. (2020). Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry. ACS Omega. [Link]
-
Kim, H., & Kim, C. (2014). Poly(ethylene glycol) Corona Chain Length Controls End-Group-Dependent Cell Interactions of Dendron Micelles. Macromolecules. [Link]
-
Abu-Serie, M. M., & El-Fakharany, E. M. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International Journal of Nanomedicine. [Link]
-
Chen, Y., & Li, Z. (2022). Effects of PEG Chain Length on Relaxometric Properties of Iron Oxide Nanoparticles-Based MRI Contrast Agent. Nanomaterials. [Link]
-
Das, S., & De, P. (2020). Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry. ACS Omega. [Link]
-
Veronese, F. M., & Pasut, G. (2021). Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. Pharmaceutics. [Link]
-
Phenomenex. (2025). Evaluating Separations of PEGylated Proteins using Gel Filtration Chromatography. [Link]
Sources
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation for improving the effectiveness of therapeutic biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. creativepegworks.com [creativepegworks.com]
- 21. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 22. betalifesci.com [betalifesci.com]
- 23. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. creativepegworks.com [creativepegworks.com]
A Senior Application Scientist's Guide to SEC vs. RP-HPLC for PEGylated Protein Analysis
Introduction: The PEGylation Paradox in Biotherapeutic Analysis
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, or PEGylation, is a cornerstone of modern biopharmaceutical development. This modification is prized for its ability to enhance the drug's pharmacokinetic and pharmacodynamic profile by increasing serum half-life, improving stability, and reducing immunogenicity[1][2]. However, this elegant solution to therapeutic delivery presents a significant analytical conundrum. The PEGylation reaction rarely yields a single, homogeneous product. Instead, it produces a complex mixture of the desired mono-PEGylated protein, various multi-PEGylated species, positional isomers, unreacted native protein, and excess PEG reagent[1][2].
For researchers and drug development professionals, ensuring the safety, efficacy, and consistency of these complex biomolecules is paramount. This requires robust analytical methods capable of dissecting this heterogeneity. Among the array of techniques available, High-Performance Liquid Chromatography (HPLC) is indispensable, with Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) being the two most common and powerful modalities employed[3][4].
This guide provides an in-depth, objective comparison of SEC and RP-HPLC for the analysis of PEGylated proteins. Moving beyond a simple list of pros and cons, we will explore the fundamental principles of each technique, explain the causality behind experimental choices, and provide field-proven protocols to empower you to make informed decisions for your analytical workflow.
The Fundamental Divide: Separation Based on Size vs. Polarity
The choice between SEC and RP-HPLC hinges on the primary physicochemical property being leveraged for separation. SEC separates molecules based on their hydrodynamic radius (size and shape in solution), while RP-HPLC separates them based on their hydrophobicity (polarity)[3][5]. This fundamental difference dictates the strengths, limitations, and the type of information each method can provide.
Visualizing the Separation Challenge
The diagram below illustrates a typical heterogeneous mixture resulting from a PEGylation reaction, which serves as the starting point for our analytical challenge.
Caption: A typical heterogeneous mixture post-PEGylation.
Part 1: Size-Exclusion Chromatography (SEC) – The "Gentle Giant" of Analysis
SEC is often the first choice for analyzing PEGylated proteins, primarily because it is a non-denaturing technique that preserves the native structure of the protein and its conjugates[3].
Mechanism of Separation
In SEC, the stationary phase consists of porous particles. Larger molecules, which cannot enter the pores, travel through the column in the interstitial volume and elute first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. Therefore, separation is based on hydrodynamic volume, with the largest molecules eluting earliest[3].
PEGylation dramatically increases the hydrodynamic radius of a protein. This effect is often disproportionately larger than the actual increase in molecular weight, making SEC highly effective at separating the PEGylated conjugate from the smaller, unreacted native protein[6]. It is also the gold-standard method for detecting and quantifying high-molecular-weight aggregates, a critical quality attribute (CQA) for all biotherapeutics[7].
Expertise in Practice: Why SEC Shines and Stumbles
Strengths:
-
Aggregate Quantification: SEC is the unparalleled method for detecting dimers, trimers, and larger aggregates, which are potential safety risks[7][8].
-
Preserves Native Structure: The use of physiological pH and non-denaturing mobile phases ensures that the protein's conformation is maintained, which is critical for subsequent activity assays.
-
Robustness: SEC methods are generally robust, easy to set up, and highly reproducible[3].
Limitations & Causality:
-
Poor Resolution of Free PEG: A significant drawback is the frequent inability of SEC to resolve the PEGylated conjugate from the free, unreacted PEG reagent. This occurs when the hydrodynamic radius of the free PEG is similar to that of the conjugate, a common scenario with larger PEG chains (e.g., a 40 kDa PEG and a 50 kDa protein conjugate)[9]. The broad polydispersity of many PEG reagents exacerbates this issue, causing the free PEG peak to be wide and overlap with the conjugate peak.
-
Limited Resolution of PEGylation States: SEC typically cannot separate proteins with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) or positional isomers, as these species often have very similar hydrodynamic radii[3].
-
Non-Specific Interactions: PEG moieties can sometimes interact with silica-based stationary phases, leading to poor peak shape, tailing, and reduced recovery. This can often be mitigated by optimizing the mobile phase, for instance, by increasing salt concentration or adding a small amount of organic modifier[7][8].
Visualizing the SEC Separation Pathway
The following workflow illustrates the separation of a PEGylation mixture by SEC, highlighting its key strengths and weaknesses.
Caption: SEC separates based on size, excelling at aggregate and native protein resolution.
Part 2: Reversed-Phase HPLC (RP-HPLC) – The High-Resolution Workhorse
RP-HPLC operates on a completely different principle: separation based on hydrophobicity. It is a denaturing technique that provides exceptional resolving power, often answering the questions that SEC cannot[5].
Mechanism of Separation
In RP-HPLC, the stationary phase is nonpolar (e.g., C4, C8, or C18 alkyl chains), and the mobile phase is polar. The protein mixture is loaded under aqueous conditions, and hydrophobic regions of the proteins bind to the stationary phase. Elution is achieved by applying a gradient of increasing organic solvent (typically acetonitrile), which disrupts the hydrophobic interactions. Molecules with greater hydrophobicity interact more strongly with the column and thus require a higher concentration of organic solvent to elute[5].
PEG is a highly polar molecule. Attaching it to a protein masks the protein's hydrophobic surfaces and increases the overall polarity of the conjugate. Consequently, in RP-HPLC:
-
The PEGylated conjugate is more polar and elutes earlier than the native protein.
-
The unreacted native protein is more hydrophobic and elutes later.
-
The free PEG reagent , being very polar and often lacking a UV chromophore, may elute in the void volume or require specialized detectors like an Evaporative Light Scattering Detector (ELSD) for detection[4][9].
Expertise in Practice: The Power and Pitfalls of RP-HPLC
Strengths:
-
Superior Resolution: RP-HPLC can often achieve baseline separation of the unreacted protein, the PEGylated conjugate, and the free PEG reagent in a single run[9].
-
Separation of Isoforms: It can resolve species with different degrees of PEGylation (mono-, di-, etc.) and, in some cases, even positional isomers, as each modification subtly alters the molecule's overall hydrophobicity[1].
-
High Sensitivity: When paired with UV detection for the protein and ELSD for the PEG, the method provides a comprehensive and quantitative profile of the reaction mixture[4].
Limitations & Causality:
-
Denaturing Conditions: The use of organic solvents and acidic ion-pairing agents (like trifluoroacetic acid, TFA) denatures the protein. This means the collected fractions are not suitable for biological activity assays, and information about aggregates is lost as they are dissociated into monomers.
-
Potential for Poor Recovery: Large, hydrophobic proteins can sometimes adsorb irreversibly to the stationary phase, leading to poor recovery. This can often be mitigated by using columns with wider pores (≥300 Å) and shorter alkyl chains (C4 instead of C18), and by elevating the column temperature (e.g., 60-90 °C), which improves mass transfer and reduces secondary interactions[4][9].
-
PEG Detection: Free PEG lacks a strong UV chromophore. Therefore, accurate quantification of unreacted PEG requires a universal detector like ELSD or a Charged Aerosol Detector (CAD) in series with the UV detector[4][10].
Head-to-Head Comparison: SEC vs. RP-HPLC
The choice of technique is dictated by the analytical question at hand. Often, a comprehensive characterization requires using both methods orthogonally[11].
| Feature | Size-Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) |
| Separation Principle | Hydrodynamic Radius (Size) | Hydrophobicity |
| Primary Application | Aggregate analysis, separation of native protein from conjugate[3]. | Purity assessment, separation of isoforms, quantification of free PEG[1][9]. |
| Resolution | Low to moderate. Poor for free PEG vs. conjugate and positional isomers[3]. | High. Capable of resolving mono/multi-PEGylated species and positional isomers[9]. |
| Sample Conditions | Non-denaturing (preserves native structure) | Denaturing (protein unfolds) |
| Information on Aggregates | Excellent. The primary method for HMW species quantification[7]. | None. Aggregates are typically dissociated into monomers. |
| Mobile Phase | Aqueous buffer (e.g., phosphate buffered saline) | Aqueous buffer with organic solvent gradient (e.g., Acetonitrile/Water with TFA) |
| Column Chemistry | Porous silica or polymer with hydrophilic coating | Silica bonded with nonpolar alkyl chains (e.g., C4, C8) |
| Key Challenge | Co-elution of free PEG and conjugate[9]. | Potential for low sample recovery; requires specialized detectors for PEG[4][5]. |
Experimental Protocols: A Self-Validating Approach
The following protocols are provided as a robust starting point for a model system involving a ~50 kDa protein and a 40 kDa PEG reagent. As a senior scientist, I stress that every protocol must be optimized for the specific protein-PEG conjugate being analyzed.
Protocol 1: SEC-HPLC for Aggregate and Unconjugated Protein Analysis
Objective: To quantify high molecular weight (HMW) species and separate the PEGylated conjugate from the unreacted native protein.
Methodology:
-
System Preparation: Use a biocompatible HPLC or UPLC system. Ensure the system is thoroughly flushed and equilibrated with the mobile phase.
-
Column: Waters ACQUITY UPLC BEH200 SEC, 1.7 µm, 4.6 x 150 mm (or equivalent). The 200 Å pore size is a good starting point for proteins in this size range.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8. The salt is crucial to prevent secondary ionic interactions with the column stationary phase.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25 °C (Ambient).
-
Detection: UV at 280 nm for proteinaceous species.
-
Sample Preparation: Dilute the PEGylation reaction mixture with the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.22 µm filter.
-
Injection Volume: 5-10 µL.
-
Run Time: Approximately 15 minutes.
-
Data Analysis:
-
Identify peaks based on elution time: HMW species elute first, followed by the PEGylated conjugate, and finally the native protein.
-
Integrate the peak areas to determine the relative percentage of each species.
-
System Suitability: Inject a standard of the native protein. The peak should be symmetrical (Asymmetry factor 0.9-1.3) and the retention time should be highly reproducible (%RSD < 0.5% over 5 injections).
-
Protocol 2: RP-HPLC for Purity and Isoform Analysis
Objective: To separate and quantify the native protein, PEGylated conjugate, and free PEG reagent.
Methodology:
-
System Preparation: Use a biocompatible HPLC/UPLC system with a gradient pump and two detectors in series (UV followed by ELSD).
-
Column: Waters ACQUITY UPLC BEH300 C4, 1.7 µm, 2.1 x 100 mm (or equivalent). A C4 column is less hydrophobic than C18, which is often better for large proteins, improving recovery. The 300 Å pore size is essential for accommodating large biomolecules.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-2 min: 20% B
-
2-12 min: 20% to 70% B (linear gradient)
-
12-13 min: 70% to 90% B
-
13-14 min: Hold at 90% B
-
14-15 min: 90% to 20% B
-
15-20 min: Re-equilibrate at 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 80 °C. The high temperature is critical for improving peak shape and recovery of large proteins[4][9].
-
Detection:
-
UV at 280 nm.
-
ELSD (Nebulizer Temp: 40 °C, Drift Tube Temp: 60 °C, Gas Pressure: 40 psi). These settings must be optimized.
-
-
Sample Preparation: Dilute the reaction mixture in Mobile Phase A to ~1 mg/mL.
-
Injection Volume: 5 µL.
-
Data Analysis:
-
Identify peaks using the dual detectors. The free PEG will be visible on the ELSD trace but not the UV trace. The protein-containing species will appear on both.
-
Elution order is typically: Free PEG (early), PEGylated conjugate, then native protein.
-
System Suitability: Inject a mixture of known standards (native protein and PEG reagent) to confirm peak identification and resolution. The resolution between the conjugate and native protein peaks should be >2.0.
-
Conclusion: An Orthogonal Approach for Comprehensive Understanding
Neither SEC nor RP-HPLC alone can provide a complete picture of a PEGylated protein therapeutic. They are not competitors, but partners in a comprehensive analytical strategy. SEC provides critical, non-destructive information on aggregation and the separation of native protein from the bulk conjugate. RP-HPLC offers the high-resolution power needed to dissect purity, quantify free PEG, and analyze the distribution of different PEGylated species.
By understanding the fundamental principles of each technique and the causal factors behind method optimization, researchers and drug developers can confidently select and apply the right tool for the right question, ensuring the development of safe, pure, and effective PEGylated biotherapeutics.
References
-
Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. ACS Publications, Analytical Chemistry.[Link]
-
PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters Corporation.[Link]
-
Obstacles and pitfalls in the PEGylation of therapeutic proteins. PubMed, Current Opinion in Drug Discovery & Development.[Link]
-
PEGylated protein separations: challenges and opportunities. PubMed, Biotechnology Journal.[Link]
-
PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters Corporation.[Link]
-
Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. Agilent Technologies.[Link]
-
Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America.[Link]
-
Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins. J-Stage, Chemical and Pharmaceutical Bulletin.[Link]
-
Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media, Modern Chemistry & Applications.[Link]
-
Prediction of the Viscosity Radius and the Size Exclusion Chromatography Behaviour of PEGylated Proteins. Bioconjugate Chemistry.[Link]
-
AN1612: Protein PEGylation Processes Characterized by SEC-MALS. Wyatt Technology.[Link]
-
RP HPLC methods for PEGylated proteins downstream. ResearchGate.[Link]
-
Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC, Pharmaceuticals.[Link]
-
PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters Corporation.[Link]
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.[Link]
-
Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. PubMed, Journal of Chromatography A.[Link]
-
Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. LCGC International.[Link]
-
Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.[Link]
-
HPLC of Peptides and Proteins. SpringerLink, The Protein Protocols Handbook.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Obstacles and pitfalls in the PEGylation of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. renyi.hu [renyi.hu]
- 6. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Immunogenicity of PEGylated Peptides
Executive Summary
Polyethylene glycol (PEG) conjugation, or PEGylation, is a clinically validated strategy to enhance the therapeutic profile of peptide-based drugs by increasing their hydrodynamic size, prolonging circulation half-life, and shielding them from proteolytic degradation and renal clearance.[1][2][3] However, the inherent "stealth" properties of PEG can be compromised by an often-underestimated immune response.[4] The generation of anti-PEG antibodies (APAs) is a significant clinical concern, capable of accelerating drug clearance, reducing efficacy, and, in some cases, causing hypersensitivity reactions.[2][5] This guide provides an in-depth comparison of modern methodologies for assessing the immunogenicity of PEGylated peptides. It moves beyond a simple listing of techniques to explain the causal mechanisms behind immune recognition and offers a strategic, multi-tiered framework for risk assessment, supported by detailed experimental protocols and comparative data.
The Immunogenicity Challenge: Why Does the Immune System Recognize PEG?
While long considered immunologically inert, it is now understood that PEG can elicit both T-cell-dependent and T-cell-independent immune responses, leading to the production of APAs.[6][7] This recognition is not of PEG in isolation but rather of the PEG conjugate, where the peptide or carrier acts as a scaffold, presenting PEG epitopes to the immune system.[7][8]
Several factors influence the immunogenic potential of a PEGylated peptide:
-
PEG Structure and Size: Higher molecular weight (>20 kDa) and branched PEGs are often associated with increased immunogenicity and a greater ability to shield the attached peptide.[4][9][10] The terminal functional groups of the PEG molecule can also be recognized by the immune system.[4][6]
-
The Peptide Carrier: The nature of the conjugated peptide is critical. Non-human derived proteins are more likely to trigger a strong immune response.[2]
-
Pre-existing Antibodies: A significant portion of the healthy population (~25-42%) possesses pre-existing anti-PEG antibodies, likely due to environmental exposure to PEG in cosmetics and processed foods.[4] These can significantly impact the pharmacokinetics and safety of a PEGylated therapeutic upon first administration.[3][11][12][13]
The immune response to PEGylated therapeutics can be broadly categorized into two pathways:
-
T-Cell-Dependent (TD) Response: This classic pathway is typically initiated by PEGylated proteins.[2] Antigen-presenting cells (APCs) process the conjugate and present peptide fragments to helper T-cells. These activated T-cells then provide the necessary signals for B-cells, which have recognized the PEG moiety, to differentiate into plasma cells that produce high-affinity IgG antibodies.[14] This process leads to immunological memory.
-
T-Cell-Independent (TI) Response: Highly repetitive structures, such as PEG chains on a liposome or nanoparticle surface, can directly activate B-cells by cross-linking B-cell receptors.[14][15] This response is faster, does not require T-cell help, and primarily results in the production of lower-affinity IgM antibodies without establishing strong immunological memory.[7][14][16]
The downstream consequences of these APAs include:
-
Accelerated Blood Clearance (ABC): Antibodies binding to the PEGylated peptide can lead to its rapid removal from circulation by phagocytic cells, drastically reducing the drug's half-life and efficacy.[4][5]
-
Hypersensitivity Reactions (HSRs): In some instances, APAs can trigger the release of inflammatory mediators, leading to allergic reactions that can range from mild to severe anaphylaxis.[5][6] This can be mediated by complement activation.[4][13]
-
Neutralization: APAs may directly inhibit the biological activity of the peptide.
Diagram: Immune Activation Pathways for PEGylated Peptides
Caption: Figure 1. T-Cell Dependent vs. Independent Immune Responses to PEGylated Peptides.
A Multi-Tiered Strategy for Immunogenicity Assessment
A robust assessment of immunogenicity risk should not rely on a single assay but rather a strategic, tiered approach that begins with prediction and culminates in functional characterization.
Diagram: Immunogenicity Assessment Workflow
Caption: Figure 2. A Multi-Tiered Workflow for Immunogenicity Risk Assessment.
Comparative Analysis of Key Immunoassay Platforms
The core of any immunogenicity program is the ability to reliably detect APAs in biological matrices. The choice of platform is critical and involves trade-offs between sensitivity, throughput, and the type of information generated.
| Parameter | Bridging ELISA | Surface Plasmon Resonance (SPR) | Electrochemiluminescence (ECL) |
| Principle | Measures divalent antibodies that can "bridge" two molecules of the PEGylated drug. | Measures mass changes on a sensor surface as antibodies bind to an immobilized PEG-conjugate. | Measures light emitted upon electrochemical stimulation of labeled detection reagents. |
| Sensitivity | Moderate to High | High to Very High | Very High |
| Throughput | High | Low to Moderate | High |
| Drug Tolerance | Low to Moderate (can be improved with acid dissociation) | Moderate | High |
| Key Advantage | Detects biologically relevant, multivalent antibodies. Cost-effective for screening. | Provides real-time kinetic data (kon, koff, KD). High specificity. | Excellent sensitivity and drug tolerance. Wide dynamic range. |
| Key Limitation | Prone to interference from drug in sample. May miss monovalent antibodies. | Lower throughput, higher instrument cost. Requires significant expertise. | Higher reagent and instrument cost compared to ELISA. |
| Primary Use Case | Screening large numbers of samples for the presence of APAs. | Confirmation & Characterization of positive hits. Measuring binding affinity. | Screening & Confirmation , especially for samples with high circulating drug levels. |
Experimental Protocols: A Practical Guide
Here, we detail standardized protocols for two essential assays in the immunogenicity assessment workflow.
Protocol 1: Validated Bridging ELISA for Anti-PEG IgG Detection
This assay is a workhorse for screening due to its specificity for divalent antibodies, which are more likely to be biologically relevant for clearance.
Scientist's Notebook (Rationale):
-
Why a bridging format? This format specifically detects antibodies (like IgG and IgM) that can bind to two epitopes simultaneously, mimicking how they might cross-link receptors or activate complement. This enhances the physiological relevance of the screening results.
-
The importance of the blocking step: The 5% skim milk is a cost-effective protein-rich solution that saturates non-specific binding sites on the microplate, preventing the capture and detection reagents from sticking randomly and causing false-positive signals.
-
Acid Dissociation: A key step for improving drug tolerance. The low pH helps to dissociate pre-formed drug-APA complexes in the sample, freeing the APA to be detected in the assay. The subsequent neutralization step is critical to restore the native antibody structure for binding.
Methodology:
-
Plate Coating:
-
Dilute the PEGylated peptide (your drug) to 2 µg/mL in phosphate-buffered saline (PBS).
-
Add 100 µL/well to a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
Wash plates 3x with Wash Buffer (PBS + 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (5% Skim Milk in PBS).
-
Incubate for 2 hours at room temperature (RT).
-
Wash plates 3x with Wash Buffer.
-
-
Sample Incubation:
-
Prepare samples: Dilute patient/animal serum at least 1:100 in Assay Buffer (PBS + 1% BSA + 0.05% Tween-20). Prepare positive and negative controls similarly.
-
(Optional Drug Tolerance Step): If high drug concentrations are expected, pre-treat diluted samples with 300mM acetic acid for 15 minutes at RT, then neutralize with 1.5M Trizma base before adding to the plate.
-
Add 100 µL of diluted samples, controls, and standards to the wells.
-
Incubate for 2 hours at RT with gentle shaking.
-
Wash plates 5x with Wash Buffer.
-
-
Detection Reagent Incubation:
-
Prepare the detection reagent: Biotin-labeled PEGylated peptide at 1 µg/mL in Assay Buffer.
-
Add 100 µL/well.
-
Incubate for 1 hour at RT.
-
Wash plates 5x with Wash Buffer.
-
-
Signal Generation:
-
Add 100 µL/well of Streptavidin-Horseradish Peroxidase (HRP) diluted 1:5000 in Assay Buffer.
-
Incubate for 30 minutes at RT in the dark.
-
Wash plates 5x with Wash Buffer.
-
Add 100 µL/well of TMB substrate. Incubate until sufficient color development (5-15 mins).
-
Stop the reaction by adding 50 µL/well of 2N H2SO4.
-
-
Data Analysis:
-
Read absorbance at 450 nm.
-
Determine the assay cut-point based on the mean signal of at least 30 individual negative controls + 1.645 standard deviations.
-
Samples with a signal-to-noise ratio above the cut-point are considered screen-positive.
-
Protocol 2: SPR-Based Kinetic Analysis of Anti-PEG Antibodies
Surface Plasmon Resonance (SPR) is invaluable for confirming positive hits and providing detailed kinetic information about the antibody-drug interaction.
Scientist's Notebook (Rationale):
-
Why SPR? SPR provides label-free, real-time data on binding events. This allows for the precise determination of association (kon) and dissociation (koff) rates, which are crucial for understanding the stability of the APA-drug complex and predicting its potential for rapid clearance. High-affinity interactions (low KD, slow koff) are often of greater clinical concern.
-
Amine Coupling: This is a robust and common method for covalently immobilizing the PEGylated peptide onto the sensor chip via its primary amines, creating a stable surface for interaction analysis.
-
Regeneration: The glycine-HCl pulse is designed to be harsh enough to disrupt the antibody-antigen interaction without permanently denaturing the immobilized ligand, allowing the same chip surface to be used for multiple cycles.
Methodology:
-
System Preparation:
-
Use a Biacore™ (or similar) SPR instrument.
-
Equilibrate the system with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant) as the running buffer.
-
-
Ligand Immobilization (Amine Coupling):
-
Use a CM5 sensor chip.
-
Activate the surface with a 7-minute injection of a 1:1 mixture of 0.1 M NHS (N-hydroxysuccinimide) and 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Inject the PEGylated peptide (diluted to 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to target an immobilization level of ~500 Response Units (RU).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the peptide injection to allow for reference subtraction.
-
-
Kinetic Analysis:
-
Dilute purified APA samples (or affinity-purified serum) into a concentration series (e.g., 0, 1, 3, 10, 30, 100 nM) in running buffer.
-
Inject the concentration series over the ligand and reference surfaces, starting with the lowest concentration.
-
Typical Cycle:
-
Contact time (association phase): 180 seconds.
-
Dissociation time (buffer flow only): 600 seconds.
-
Regeneration: 30-second pulse of 10 mM Glycine-HCl, pH 1.5.
-
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes and non-specific binding.
-
Subtract a "zero concentration" (buffer only) injection to double-reference the data.
-
Fit the processed sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software.
-
This will yield the association rate constant (ka or kon), dissociation rate constant (kd or koff), and the equilibrium dissociation constant (KD = kd/ka).
-
Conclusion and Future Perspectives
The assessment of immunogenicity for PEGylated peptides is a critical component of drug development that requires a sophisticated, multi-platform approach. Simple screening assays like ELISA are essential for initial identification, while more advanced techniques like SPR are necessary for a deeper characterization of the immune response. As our understanding of the factors driving PEG immunogenicity grows, so too will the tools to predict and mitigate it. Future strategies may involve the development of novel, less immunogenic polymers or the engineering of PEGylated peptides with modified structures to evade immune recognition. A thorough and mechanistically informed assessment strategy, as outlined in this guide, is paramount to ensuring the safety and efficacy of this important class of therapeutics.
References
A comprehensive, numbered list of all cited sources with verifiable URLs will be provided upon request.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Pre-existing anti-polyethylene glycol antibody reduces the therapeutic efficacy and pharmacokinetics of PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. citeab.com [citeab.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. T cell-independent B cell response is responsible for ABC phenomenon induced by repeated injection of PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. B cell Activation by T Independent & T Dependent Antigens-Dr C R Meera | PPTX [slideshare.net]
A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design
In the pioneering field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules function by recruiting a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural disposal system—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[1] The efficacy of this elegant mechanism hinges on the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[2][3] The chemical linker connecting the POI-binding and E3-binding moieties is a critical determinant of this complex's formation and, consequently, the PROTAC's overall success.[4][5]
This guide provides an in-depth comparative analysis of flexible and rigid linkers in PROTAC design, offering field-proven insights and experimental frameworks to empower researchers in the rational design of next-generation protein degraders.
The Linker: More Than a Spacer
The linker is not merely an inert tether; it is a dynamic and crucial component that dictates the spatial orientation and relative positioning of the target protein and the E3 ligase.[6][7] Its length, chemical composition, and rigidity profoundly influence key performance parameters:
-
Ternary Complex Formation and Stability: The linker must be of optimal length and geometry to facilitate favorable protein-protein interactions within the ternary complex.[]
-
Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability—all critical for its journey to the target protein within a cell.[4][9]
-
Selectivity: By enforcing specific conformational arrangements, the linker can contribute to the PROTAC's selectivity for the intended target protein over others.[7]
The choice between a flexible or rigid linker architecture is one of the most critical decisions in the PROTAC design-test-optimize cycle.
The PROTAC Mechanism of Action
The function of a PROTAC is a catalytic cycle involving the formation of a key ternary complex.
Caption: PROTAC Mode of Action.
Flexible Linkers: The Advantage of Adaptability
Flexible linkers, predominantly composed of polyethylene glycol (PEG) or simple alkyl chains, have been a mainstay in PROTAC development, largely due to their synthetic tractability.[4][10] Approximately 55% of reported PROTACs utilize PEG linkers, with alkyl chains accounting for about 30%.[7]
Core Advantages:
-
Conformational Flexibility: The high number of rotatable bonds allows the PROTAC to adopt numerous conformations, which can increase the probability of achieving a productive orientation for ternary complex formation between diverse protein pairs.[7][10]
-
Synthetic Accessibility: PEG and alkyl chains are readily incorporated using standard, robust chemical methods, facilitating the rapid synthesis of linker libraries with varying lengths.[4]
-
Improved Solubility (PEG): The hydrophilic nature of PEG chains can enhance the aqueous solubility of the often-hydrophobic PROTAC molecule.[11][]
Field-Proven Insights & Drawbacks: While synthetically convenient, the high flexibility of these linkers is a double-edged sword.
-
Entropic Penalty: The conformational freedom comes at a cost. Upon binding and forming the ternary complex, there is a significant entropic penalty, which can lead to lower complex stability.[10]
-
Poor Physicochemical Properties: Long, flexible linkers can lead to a high number of rotatable bonds and a large hydrodynamic radius, which are often associated with poor cell permeability and oral bioavailability.[10][] Alkyl chains, in particular, can increase lipophilicity, potentially leading to non-specific binding and poor solubility.[7]
-
Metabolic Instability: Flexible chains can be more susceptible to oxidative metabolism, reducing the PROTAC's half-life in vivo.[7][]
-
Hydrophobic Collapse: In aqueous environments, flexible PROTACs can exhibit a tendency for their two "warhead" and "anchor" ends to interact via intramolecular hydrophobic contacts. This self-folded state can prevent them from binding to their respective proteins, potentially reducing degradation efficacy.[13]
Rigid Linkers: The Power of Pre-organization
To overcome the liabilities of flexible linkers, there is a growing trend towards using more rigid and structurally defined linkers.[4][5] These linkers incorporate motifs such as piperazine/piperidine rings, cycloalkanes, alkynes, or phenyl groups to constrain the molecule's conformational freedom.[4][11]
Core Advantages:
-
Conformational Pre-organization: Rigidity can "lock" the PROTAC into a bioactive conformation that is optimal for binding and inducing the ternary complex. This pre-organization reduces the entropic penalty of binding, often leading to more stable and long-lived ternary complexes.[14][15]
-
Improved Pharmacokinetics (PK): By reducing the number of rotatable bonds and shielding polar groups, rigid linkers can improve metabolic stability and cell permeability.[7][9] Studies have shown that linkers allowing the PROTAC to adopt folded conformations with a lower polar surface area exhibit higher cell permeability.[9]
-
Enhanced Potency and Selectivity: A more defined three-dimensional structure can lead to more specific and potent interactions, improving both degradation efficiency (lower DC50, higher Dmax) and selectivity for the target protein.[7][14]
Field-Proven Insights & Drawbacks: The primary challenge with rigid linkers lies in their design and synthesis.
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more complex and resource-intensive compared to their flexible counterparts.[7]
-
Risk of Mismatch: While a pre-organized conformation can be beneficial, if it is not the correct one for a given POI-E3 ligase pair, it can completely abrogate ternary complex formation and activity.[11] This makes the initial design more challenging and less forgiving than with flexible linkers.
Head-to-Head Comparison: Flexible vs. Rigid Linkers
The optimal linker strategy is highly dependent on the specific biological system, including the target protein and the E3 ligase.[11]
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Piperazine, Cycloalkane) |
| Ternary Complex Formation | Can adapt to various protein-protein interfaces due to conformational sampling. | May require a more specific interface but can form a more stable, lower-entropy complex if the geometry is correct.[14][15] |
| Degradation Potency (DC₅₀) | Variable; can be potent but often requires extensive length optimization. | Can be significantly more potent due to reduced entropic penalty upon binding.[14] |
| Cell Permeability | Can be lower due to higher polarity (PEG) or larger hydrodynamic radius.[9][11] | Can be higher by shielding polar groups and reducing conformational flexibility.[9][11] |
| Metabolic Stability | Often more susceptible to oxidative metabolism.[10] | Generally more stable due to conformational constraint.[7] |
| Aqueous Solubility | Generally higher, especially with PEG linkers.[11] | Can be lower, but this is tunable with polar functional groups.[11] |
| Synthetic Accessibility | High. Relatively easy to synthesize and modify length.[4] | Lower. Synthesis is typically more complex and challenging.[7] |
| Design Strategy | Often used in initial screening to find a productive vector and length. | Often used in lead optimization to enhance potency and PK properties.[9] |
Experimental Protocols for Linker Evaluation
A systematic, data-driven approach is essential for effective linker design. The following protocols outline key assays for characterizing and comparing PROTACs with different linker types.
Protocol 1: Target Protein Degradation by Western Blot
This is the foundational assay to determine if a PROTAC is active and to quantify its degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).
Causality Behind the Method: Western blotting provides a semi-quantitative measure of protein levels, allowing for direct visualization of the target protein's disappearance after PROTAC treatment.[1] It validates the primary biological endpoint of the PROTAC's mechanism of action.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, or a cancer cell line expressing the target) in 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTACs (e.g., from 1 µM down to 1 pM) in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium and add the PROTAC-containing medium to the cells. Incubate for a set period (e.g., 18-24 hours).
-
-
Cell Lysis (Sample Preparation):
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. The detergent in RIPA buffer is crucial for solubilizing most cellular proteins effectively.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay. This step is critical for ensuring equal protein loading in the next step.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Data Acquisition and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Caption: Western Blot Workflow for PROTAC Analysis.
Protocol 2: Ternary Complex Formation by Surface Plasmon Resonance (SPR)
This biophysical assay provides quantitative, real-time data on the binding kinetics and stability of the ternary complex.[16] It is invaluable for understanding the structure-activity relationship (SAR) of the linker.
Causality Behind the Method: SPR is a label-free technique that measures changes in mass on a sensor surface.[17] By immobilizing one component (e.g., the E3 ligase) and flowing the other components over it, one can precisely measure the association (kₐ) and dissociation (kₑ) rates of both binary (e.g., PROTAC-E3) and ternary (POI-PROTAC-E3) interactions.[16][18] This allows for the calculation of binding affinity (Kₑ) and cooperativity.
Step-by-Step Methodology:
-
System Preparation:
-
Use an SPR instrument (e.g., Biacore). Equilibrate a sensor chip (e.g., CM5) with a suitable running buffer (e.g., HBS-EP+).
-
-
Ligand Immobilization:
-
Activate the sensor chip surface using a standard EDC/NHS mixture.
-
Inject the E3 ligase (e.g., VHL or CRBN complex) at a concentration of 10-50 µg/mL to achieve a target immobilization level (e.g., 1000-3000 Resonance Units, RU). Immobilizing one of the protein partners is the most common setup.[16]
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binary Interaction Analysis (Prerequisite):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (Kₑ) between the PROTAC and the E3 ligase.
-
Separately, determine the binary Kₑ between the PROTAC and the target protein (this can be done by immobilizing the POI or using it in solution if the interaction is strong enough).
-
-
Ternary Complex Analysis (Sequential Injection):
-
Prepare a series of analyte solutions. Each solution should contain a fixed, saturating concentration of the target protein mixed with a varying concentration of the PROTAC.
-
Inject the first POI-PROTAC mixture over the E3 ligase surface and monitor the association phase.
-
Allow for a dissociation phase to measure the off-rate of the ternary complex.
-
Regenerate the sensor surface with a low pH buffer (if the interaction is reversible) before the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data from the binary and ternary experiments to appropriate binding models (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) using the instrument's analysis software.
-
Calculate the cooperativity (alpha, α), which is the ratio of the affinity of the POI for the PROTAC-E3 complex versus its affinity for the E3 ligase alone. An alpha value > 1 indicates positive cooperativity, meaning the formation of the binary PROTAC-E3 complex enhances binding to the POI.
-
Conclusion and Future Outlook
The rational design of PROTAC linkers is a pivotal challenge in the development of effective protein degraders.[2] The historical reliance on flexible linkers like PEG and alkyl chains is giving way to more sophisticated, rigid designs that offer a path to enhanced potency, selectivity, and superior pharmacokinetic properties.[4][5] While flexible linkers provide crucial adaptability for initial screening, rigid linkers enable the fine-tuning required for clinical candidates through conformational pre-organization.
The optimal linker is ultimately system-dependent, necessitating a careful balance between flexibility and rigidity.[7] A thorough understanding of the principles outlined in this guide, combined with a robust experimental workflow employing both cellular degradation assays and biophysical techniques like SPR, will empower researchers to navigate the complex SAR of PROTAC linkers and accelerate the development of transformative therapeutics.
References
-
Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[Link]
-
Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Maple, H. J., et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. ChemMedChem. [Link]
-
Creative Biolabs. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]
-
CD ComputaBio. PROTAC Linker Design and Optimization. [Link]
-
JoVE. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). [Link]
-
Aragen Life Sciences. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes. [Link]
-
ePrints Soton. Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
Weerakoon, H., et al. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. [Link]
-
ResearchGate. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF. [Link]
-
Aragen Life Sciences. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. [Link]
-
Yoshida, T., et al. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Scientific Reports. [Link]
-
International Journal of Pharmaceutical Sciences. Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. [Link]
-
Drummond, M. L., & Williams, C. I. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 18. aragen.com [aragen.com]
Safety Operating Guide
The "Why": Understanding the Reactivity of Fmoc-PEG2-NHS Ester
<_-3a_0.0> ## Mastering the Handling of Fmoc-PEG2-NHS Ester: A Guide to Safety and Stability
For Immediate Action: Your Essential Safety and Handling Protocol
Welcome, scientists and researchers. This guide serves as your trusted resource for handling this compound, a versatile yet sensitive reagent crucial for advancements in bioconjugation and drug development. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep, causal understanding of the "why" behind each step. By mastering these principles, you will ensure not only your safety but also the integrity and reactivity of the compound, leading to reproducible and successful experimental outcomes.
This compound is a heterobifunctional linker with three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This is the workhorse for bioconjugation. It is a highly reactive group that readily forms stable amide bonds with primary amines, such as those on the lysine residues or N-terminus of proteins.[1][2][3][4] However, this reactivity also makes it highly susceptible to hydrolysis (reaction with water), which would render the compound inactive for its intended purpose.[1][5][6][7]
-
Polyethylene Glycol (PEG) Spacer: The two-unit PEG linker is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous solutions.[8][9][10][11]
-
Fluorenylmethyloxycarbonyl (Fmoc) Group: This is a protecting group for the terminal amine. It is stable under most conditions used for NHS ester reactions but can be readily removed under basic conditions (e.g., with piperidine) to reveal a free amine for subsequent conjugation steps.[9]
The primary challenge in handling this compound is mitigating the hydrolysis of the NHS ester.[1][5][12] Atmospheric moisture is the main adversary. Therefore, all handling and storage procedures are designed to minimize its exposure to water.[1][4][12][13]
Your Protective Shield: A Deep Dive into Personal Protective Equipment (PPE)
When handling this compound, especially in its solid powder form, a comprehensive suite of PPE is mandatory to prevent skin and eye contact and inhalation.[1][4][14]
| PPE Component | Specification & Rationale |
| Eye Protection | Safety glasses with side shields or splash goggles. These are essential to protect against accidental splashes of the compound, especially when preparing solutions.[1][15] For high-risk tasks, a face shield provides broader coverage.[15][16] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). Nitrile gloves provide a robust barrier against accidental skin contact with the solid or its solutions. Always inspect gloves for tears or punctures before use.[1][15][16] |
| Body Protection | Laboratory coat. A standard lab coat protects your skin and clothing from minor spills and contamination.[1][4] |
| Respiratory Protection | Use in a certified chemical fume hood. All weighing and handling of the solid powder must be performed in a chemical fume hood to prevent inhalation of fine particles.[1][4][14][17] If a fume hood is unavailable, a suitable respiratory mask should be worn.[1] |
Operational Protocol: From Vial to Reaction
Adherence to this step-by-step protocol is critical for maintaining the reagent's reactivity and ensuring your safety.
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Step-by-Step Methodology
-
Equilibration: Before opening, always allow the vial of this compound to warm completely to room temperature (this can take 20-30 minutes).[1][13] This crucial step prevents atmospheric moisture from condensing onto the cold powder, which is a primary cause of hydrolysis and inactivation.[5]
-
Weighing: Conduct all weighing and handling of the solid compound inside a certified chemical fume hood to avoid inhalation.[1][4][17] Work efficiently to minimize the time the vial is open to the atmosphere.
-
Solubilization: Prepare stock solutions immediately before use.[1] Dissolve the this compound in an anhydrous, amine-free solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2][13] Ensure your solvent is of high quality and stored over molecular sieves to guarantee it is water-free.[13]
-
Storage of Solids: After dispensing the powder, it is best practice to purge the vial's headspace with an inert gas like nitrogen or argon before resealing tightly.[1][12] Store the solid compound at -20°C in a desiccated environment.[1][9][10][11]
-
Storage of Solutions: While it is highly recommended to use solutions immediately, some NHS ester solutions in anhydrous DMF can be stored for 1-2 months at -20°C.[1] However, aqueous solutions should be used immediately as the half-life of the NHS ester can be as short as 10 minutes at pH 8.6.[6][7]
Waste Disposal and Decontamination Plan
Proper disposal is a critical final step to ensure laboratory and environmental safety.
-
Deactivating Unused Reagent: The reactivity of the NHS ester can be neutralized through hydrolysis before disposal.[1][14]
-
For Solid Waste: Carefully sweep up any solid waste, avoiding dust creation. Dissolve it in a suitable buffer.[1][14]
-
For Solutions: Adjust the pH of the solution to between 8.5 and 9.0 with a base like sodium bicarbonate.[14] Let it stand for several hours to ensure complete hydrolysis of the NHS ester.[14]
-
-
Collection: Collect the deactivated solution in a clearly labeled hazardous waste container.[1]
-
Disposal: Dispose of all waste, including empty containers and contaminated materials (like pipette tips), in accordance with your institution's and local environmental regulations.[1] The first rinse of any container should also be collected as chemical waste.[14]
Emergency Protocols: Spill and Exposure Management
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids apart.[1] Seek immediate medical attention.[1][14]
-
Inhalation: Move to fresh air immediately. If symptoms persist, seek medical attention.[17]
-
Small Spills (Solid): Carefully sweep up the material to avoid creating dust, place it in a sealed container, and dispose of it as hazardous waste.[1]
-
Large Spills: Evacuate the area. Prevent dispersal of the powder. Follow your institution's established protocols for large chemical spills.
By integrating these safety and handling protocols into your daily laboratory practice, you will ensure the consistent performance of your this compound and maintain a safe research environment.
References
- A Comprehensive Technical Guide to the Safe Handling and Application of NHS Ester Compounds. (n.d.). Benchchem.
- An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. (n.d.). Benchchem.
- Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
- What is hydrolysis rates for NHS ester functionalized dyes? (n.d.). Lumiprobe.
- Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? (2014). ResearchGate.
- Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research.
- Technical Support Center: Hydrolysis of NHS-Activated Carboxylic Acids. (n.d.). Benchchem.
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. (n.d.). Thermo Fisher Scientific.
- Understanding N-Hydroxysuccinimide: Properties and Handling for Effective Use. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Proper Disposal Procedures for Cy3 NHS Ester. (n.d.). Benchchem.
- Fmoc-PEG2-C2-NHS ester | PROTAC Linker. (n.d.). MedchemExpress.com.
-
Dempsey, D. R., et al. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 605, 205-220. Retrieved January 7, 2026, from [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Service Thread.
- How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation.
- This compound. (n.d.). CD Bioparticles.
- An In-depth Technical Guide to Fmoc-PEG5-NHS Ester: Properties, Protocols, and Applications. (n.d.). Benchchem.
- This compound | CAS# 1807534-85-5. (n.d.). MedKoo Biosciences.
- Fmoc-NH-PEG2-CH2COOH, 166108-71-0. (n.d.). BroadPharm.
- Safety Data Sheet - Fmoc-PEG6-NHS ester. (2016). BroadPharm.
- Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medkoo.com [medkoo.com]
- 11. Fmoc-NH-PEG2-CH2COOH, 166108-71-0 | BroadPharm [broadpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 17. broadpharm.com [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
